Product packaging for 6-Propoxybenzothiazol-2-amine(Cat. No.:CAS No. 14372-64-6)

6-Propoxybenzothiazol-2-amine

Cat. No.: B080791
CAS No.: 14372-64-6
M. Wt: 208.28 g/mol
InChI Key: QJWBDYBQSKYQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Propoxybenzothiazol-2-amine is a strategically functionalized benzothiazole derivative of significant interest in medicinal chemistry and organic synthesis. Its core structure, featuring a 2-aminobenzothiazole scaffold with a propoxy substituent at the 6-position, serves as a privileged pharmacophore known for interacting with a variety of biological targets. This compound is primarily utilized as a key synthetic intermediate or building block for the development of novel heterocyclic compounds, including potential kinase inhibitors, antimicrobial agents, and fluorescent probes or materials science additives due to the electron-donating nature of the propoxy group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2OS B080791 6-Propoxybenzothiazol-2-amine CAS No. 14372-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-5-13-7-3-4-8-9(6-7)14-10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWBDYBQSKYQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162528
Record name 6-Propoxybenzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14372-64-6
Record name 6-Propoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14372-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Propoxybenzothiazol-2-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014372646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Propoxybenzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-propoxybenzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Propoxybenzothiazol-2-amine (CAS Number: 14372-64-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Propoxybenzothiazol-2-amine, a member of the pharmacologically significant benzothiazole class of heterocyclic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document extrapolates from well-established synthetic methodologies and the known characteristics of closely related analogs to present a detailed profile. This guide covers its chemical identity, a proposed synthesis protocol, predicted physicochemical and spectral properties, and a discussion of its potential biological activities based on the extensive research into the benzothiazole scaffold. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this compound.

Chemical Identity and Properties

This compound is a bicyclic aromatic compound containing a benzene ring fused to a thiazole ring, with a propoxy group at the 6-position and an amino group at the 2-position.

PropertyValueSource
CAS Number 14372-64-6N/A
Molecular Formula C₁₀H₁₂N₂OS[1][2]
Molecular Weight 208.28 g/mol [1][2]
IUPAC Name 6-propoxy-1,3-benzothiazol-2-amineN/A
Predicted Melting Point Not available (predicted to be a solid at room temperature)N/A
Predicted Boiling Point Not availableN/A
Predicted Solubility Likely soluble in organic solvents such as ethanol, DMSO, and DMF. Poorly soluble in water.N/A

Synthesis

A prevalent and effective method for the synthesis of 2-amino-6-substituted benzothiazoles is the reaction of the corresponding 4-substituted aniline with a thiocyanate salt in the presence of bromine and a suitable solvent, typically glacial acetic acid.[3] This reaction, often referred to as the Hugershoff reaction, proceeds via an in-situ formation of thiocyanogen bromide, which then reacts with the aniline to form a thiourea intermediate that subsequently undergoes oxidative cyclization.

Proposed Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for analogous compounds.[3][4]

Materials:

  • 4-propoxyaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Concentrated ammonium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-propoxyaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (2-3 equivalents) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of 8-9, which will precipitate the crude product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-propoxyaniline 4-propoxyaniline Mixing Mixing and Cooling (0-5 °C) 4-propoxyaniline->Mixing KSCN KSCN / NH4SCN KSCN->Mixing Br2 Bromine (Br2) Addition Slow Addition of Bromine Br2->Addition AcOH Glacial Acetic Acid AcOH->Mixing Mixing->Addition Reaction Stirring at Room Temperature Addition->Reaction Precipitation Quenching in Water & Neutralization Reaction->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product This compound Purification->Product

Fig. 1: Synthetic workflow for this compound.

Predicted Spectral Data

Predicted ¹H NMR Spectrum
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d1HAromatic H (position 4)
~7.2d1HAromatic H (position 7)
~6.8dd1HAromatic H (position 5)
~7.0 (broad s)s2H-NH₂
~3.9t2H-O-CH₂-CH₂-CH₃
~1.8sextet2H-O-CH₂-CH₂-CH₃
~1.0t3H-O-CH₂-CH₂-CH₃
Predicted ¹³C NMR Spectrum
Chemical Shift (δ, ppm)Assignment
~168C2 (C=N)
~155C6 (C-O)
~148C7a
~131C3a
~122C4
~115C7
~106C5
~70-O-CH₂-
~22-CH₂-CH₃
~10-CH₃
Predicted IR Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, DoubletN-H stretching (primary amine)
3050-3000MediumAromatic C-H stretching
2960-2850Medium-StrongAliphatic C-H stretching (propoxy group)
~1630StrongC=N stretching (thiazole ring)
~1590MediumN-H bending (scissoring)
1500-1400Medium-StrongAromatic C=C stretching
1250-1200StrongAryl-O stretching (C-O-C)
~820StrongC-H out-of-plane bending (para-substituted benzene)
Predicted Mass Spectrum
  • Molecular Ion (M⁺): m/z = 208

  • Major Fragmentation Peaks: Loss of the propoxy group, fragmentation of the propoxy chain, and cleavage of the thiazole ring are expected to be the primary fragmentation pathways.

Potential Biological Activity and Signaling Pathways

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[5] These activities are often attributed to the ability of the benzothiazole ring system to participate in various interactions with biological macromolecules.

Potential Therapeutic Areas
  • Anticancer: Many 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[6]

  • Antimicrobial: The benzothiazole nucleus is a core component of several antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7]

  • Anti-inflammatory: Certain benzothiazole derivatives have shown significant anti-inflammatory properties, often linked to the inhibition of enzymes such as cyclooxygenase (COX).[6]

  • Neuroprotective: Some analogs have been investigated for their potential in treating neurodegenerative diseases.

Hypothetical Biological Screening Workflow

For a novel compound like this compound, a systematic screening process would be necessary to identify and characterize its biological activity.

G Start This compound Primary_Screening Primary Screening (e.g., cytotoxicity, antimicrobial) Start->Primary_Screening Hit_Identification Hit Identification (Active in Primary Screen) Primary_Screening->Hit_Identification Activity Detected Inactive Inactive Primary_Screening->Inactive No Activity Secondary_Assays Secondary Assays (e.g., enzyme inhibition, receptor binding) Hit_Identification->Secondary_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western blot, gene expression) Secondary_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR studies) Mechanism_of_Action->Lead_Optimization Active Active Lead_Optimization->Active

Fig. 2: General workflow for biological screening.

Conclusion

This compound represents an intriguing yet underexplored member of the benzothiazole family. Based on established synthetic routes and the known bioactivity of its structural analogs, it holds potential for further investigation in various therapeutic areas. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation. Further experimental work is necessary to validate the predicted properties and to fully elucidate the pharmacological profile of this compound.

References

Spectroscopic data (NMR, IR, Mass Spec) of 6-Propoxybenzothiazol-2-amine.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Guide: Spectroscopic Analysis of 6-Propoxybenzothiazol-2-amine

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known spectral data of similar 2-aminobenzothiazole derivatives and general principles of spectroscopic interpretation.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~7.2-7.4m2HAromatic protons (H-4, H-5)
~7.0d1HAromatic proton (H-7)
~6.8s (broad)2HAmine protons (-NH₂)
~3.9t2HMethylene protons (-O-CH₂-)
~1.7sextet2HMethylene protons (-CH₂-CH₃)
~0.9t3HMethyl protons (-CH₃)
Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~165C-2 (C=N)
~155C-6 (C-O)
~148C-7a
~131C-3a
~122C-5
~118C-4
~105C-7
~69-O-CH₂-
~22-CH₂-CH₃
~10-CH₃
Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or ATR

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, DoubletN-H stretch (primary amine)
3050-3000MediumAromatic C-H stretch
2960-2850Medium-StrongAliphatic C-H stretch
1640-1620StrongN-H bend (scissoring)
1600-1450Medium-StrongAromatic C=C stretch
1530-1510StrongC=N stretch (benzothiazole ring)
1250-1200StrongAryl-O stretch (asymmetric)
1050-1000MediumAryl-O stretch (symmetric)
850-800StrongC-H out-of-plane bend (aromatic)
Predicted Mass Spectrometry Data

Ionization Method: Electrospray Ionization (ESI)

m/zPredicted Fragment
222[M+H]⁺ (Molecular Ion)
180[M+H - C₃H₆]⁺
152[M+H - C₃H₇O]⁺

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[1]

    • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution into a 5 mm NMR tube.[2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A 90° pulse with a sufficient relaxation delay (e.g., 5 seconds) is typically used.[3]

    • For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

    • The number of scans will depend on the sample concentration, with more scans required for more dilute samples.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method):

  • Sample Preparation:

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[4]

    • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

    • Using a pipette, apply a drop of the sample solution to the surface of the salt plate.[4]

    • Allow the solvent to completely evaporate, leaving a thin, solid film of the compound on the plate.[4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum.

  • Data Processing:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks corresponding to the characteristic vibrational frequencies of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the range of 1-10 µM) in a suitable solvent system. A common solvent system is a mixture of water and acetonitrile (50:50) with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.[5]

    • Ensure the sample is fully dissolved.

  • Instrument Setup and Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[5]

    • A high voltage is applied to the tip of the capillary, causing the sample solution to form a fine spray of charged droplets.[6][7]

    • A heated drying gas (typically nitrogen) aids in the desolvation of the droplets.[7]

    • As the droplets shrink, the charge density on their surface increases, eventually leading to the formation of gas-phase ions.

    • The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Processing:

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak ([M+H]⁺ for positive ion mode) and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

Unveiling the Therapeutic Potential of 2-amino-6-propoxybenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activities of 2-amino-6-propoxybenzothiazole. This guide presents the known information for this specific compound and provides an in-depth analysis of the biological activities of structurally related 2-amino-6-substituted benzothiazoles to infer its potential therapeutic applications.

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. The 2-aminobenzothiazole core, in particular, has been extensively explored as a pharmacophore for the development of novel therapeutic agents. This technical guide focuses on the potential biological activities of a specific derivative, 2-amino-6-propoxybenzothiazole, and its analogs. While direct studies on the propoxy derivative are sparse, the known activities of other 6-substituted counterparts provide a strong rationale for its investigation in various therapeutic areas, including oncology, inflammation, and infectious diseases.

The sole direct reference to the biological activity of 2-amino-6-propoxybenzothiazole is in a patent describing its use as a mammal kinase inhibitor to promote in vitro embryogenesis in plants. This suggests a potential interaction with kinases, a class of enzymes frequently targeted in drug development.

Synthesis of 2-amino-6-substituted Benzothiazoles

A general and widely used method for the synthesis of 2-amino-6-substituted benzothiazoles involves the reaction of a p-substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid. This reaction proceeds via an oxidative cyclization of the intermediate arylthiourea.

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product p-Substituted Aniline p-Substituted Aniline (e.g., p-propoxyaniline) Arylthiourea Arylthiourea Intermediate p-Substituted Aniline->Arylthiourea + KSCN Thiocyanate Potassium or Sodium Thiocyanate (KSCN/NaSCN) Thiocyanate->Arylthiourea Halogen Bromine (Br2) in Glacial Acetic Acid Product 2-amino-6-substituted Benzothiazole Halogen->Product Arylthiourea->Product + Br2 (Oxidative Cyclization)

Caption: General synthesis of 2-amino-6-substituted benzothiazoles.

Potential Biological Activities

Based on the activities of structurally similar compounds, 2-amino-6-propoxybenzothiazole is predicted to have potential applications in the following areas:

Anticancer Activity

Numerous 2-amino-6-substituted benzothiazole derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The substituent at the 6-position significantly influences this activity.

Table 1: Anticancer Activity of 2-amino-6-substituted Benzothiazole Derivatives

Compound6-SubstituentCancer Cell LineIC50 (µM)Reference
2-amino-6-methoxybenzothiazole derivative-OCH3C6 (Rat Glioma)4.63[1]
2-amino-6-chlorobenzothiazole derivative-ClA549 (Lung)39.33[1]
2-amino-6-ethoxybenzothiazole derivative-OC2H5PC3 (Prostate)0.315[1]
2-amino-6-ethoxybenzothiazole derivative-OC2H5MCF-7 (Breast)0.452[1]
2-amino-6-ethoxybenzothiazole derivative-OC2H5A549 (Lung)0.521[1]
2-amino-6-ethoxybenzothiazole derivative-OC2H5HCT-116 (Colon)0.398[1]
2-amino-6-nitrobenzothiazole derivative-NO2MCF-7 (Breast)3.84
2-amino-6-nitrobenzothiazole derivative-NO2HCT-116 (Colon)5.61
2-amino-6-nitrobenzothiazole derivative-NO2HEPG-2 (Liver)7.92

Mechanism of Action & Signaling Pathways:

The anticancer effects of the 2-aminobenzothiazole scaffold are often attributed to the inhibition of various protein kinases involved in cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes 2-Aminobenzothiazole Scaffold 2-Aminobenzothiazole Scaffold VEGFR-2 VEGFR-2 2-Aminobenzothiazole Scaffold->VEGFR-2 Inhibits PI3K PI3K 2-Aminobenzothiazole Scaffold->PI3K Inhibits CDKs CDKs 2-Aminobenzothiazole Scaffold->CDKs Inhibits Angiogenesis Inhibition of Angiogenesis VEGFR-2->Angiogenesis Proliferation Inhibition of Cell Proliferation & Survival PI3K->Proliferation CellCycle Cell Cycle Arrest CDKs->CellCycle

Caption: Key anticancer signaling pathways of 2-aminobenzothiazoles.

As mentioned, 2-amino-6-propoxybenzothiazole has been identified as an inhibitor of mammal kinase GSK3β. This kinase is involved in a multitude of cellular processes, including metabolism, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer.

G Growth Factors Growth Factors (e.g., Insulin) Receptor Receptor Growth Factors->Receptor Wnt Wnt Ligands Wnt Receptor Frizzled/LRP5/6 Wnt->Wnt Receptor PI3K PI3K Receptor->PI3K Dishevelled Dishevelled Wnt Receptor->Dishevelled Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits (p-Ser9) b-catenin β-catenin GSK3b->b-catenin Phosphorylates for Degradation Gene Transcription Gene Transcription (Proliferation, Survival) b-catenin->Gene Transcription Dishevelled->GSK3b Inhibits

Caption: Simplified GSK3β signaling pathways.

Anti-inflammatory Activity

Derivatives of 2-aminobenzothiazole have shown significant anti-inflammatory properties. The evaluation of this activity is commonly performed using the carrageenan-induced paw edema model in rodents.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Wistar rats or Swiss albino mice are typically used. They are fasted overnight with free access to water before the experiment.

  • Grouping: Animals are divided into control, standard, and test groups.

  • Drug Administration: The test compounds (2-amino-6-substituted benzothiazole derivatives) and a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium) are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes) post-drug administration, a sub-plantar injection of 0.1 ml of 1% carrageenan solution in saline is administered into the hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at specific time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Anthelmintic Activity

Several 2-amino-6-substituted benzothiazoles have been synthesized and evaluated for their anthelmintic activity.

Experimental Protocol: In Vitro Anthelmintic Activity

  • Test Organisms: Adult earthworms (e.g., Pheretima posthuma) are commonly used due to their anatomical and physiological resemblance to intestinal roundworms.

  • Drug Solutions: Solutions of the test compounds and a standard anthelmintic drug (e.g., Albendazole or Mebendazole) are prepared in a suitable solvent, often with a suspending agent like Tween 80.

  • Procedure: The earthworms are placed in petri dishes containing the test and standard drug solutions. A control group is maintained in the vehicle solution.

  • Observation: The time taken for paralysis and death of the worms is recorded. Paralysis is indicated by the cessation of movement, even when shaken vigorously. Death is confirmed by placing the worms in warm water (50°C) and observing for any movement.

  • Data Analysis: The mean time for paralysis and death is calculated for each group.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of 2-amino-6-propoxybenzothiazole is currently limited, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold in drug discovery. The presence of a propoxy group, a moderately lipophilic and electron-donating substituent, at the 6-position could favorably influence its pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis of 2-amino-6-propoxybenzothiazole and its comprehensive in vitro and in vivo evaluation for anticancer, anti-inflammatory, and other potential therapeutic activities. Mechanistic studies to identify its specific molecular targets and signaling pathways will be crucial for its further development as a potential therapeutic agent. The initial finding of its activity as a GSK3β inhibitor warrants further investigation into its potential in diseases where this kinase is dysregulated, such as Alzheimer's disease, bipolar disorder, and diabetes, in addition to cancer.

References

The Discovery and Development of 6-Substituted Benzothiazoles: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 6-substituted benzothiazoles have garnered significant attention, particularly in the realm of oncology. This technical guide provides a comprehensive review of the discovery, synthesis, and biological evaluation of this important class of compounds, with a focus on their anticancer properties.

Introduction to the Benzothiazole Scaffold

Benzothiazole is a bicyclic aromatic compound composed of a benzene ring fused to a thiazole ring. The versatility of this scaffold allows for substitutions at various positions, with the 2- and 6-positions being particularly crucial for modulating biological activity. The discovery that certain 2-arylbenzothiazoles exhibit potent and selective antitumor activity has spurred extensive research into the structure-activity relationships (SAR) of this class of molecules.

Synthesis of 6-Substituted Benzothiazoles

The most common and classical method for the synthesis of 6-substituted-2-aminobenzothiazoles involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in a suitable solvent like acetic acid. This reaction proceeds through the formation of a thiourea intermediate, which then undergoes oxidative cyclization.

General Synthetic Pathway

The synthesis of 6-substituted-2-aminobenzothiazoles can be generalized by the following reaction scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Solvent 4-Substituted Aniline 4-Substituted Aniline Thiourea Intermediate Thiourea Intermediate 4-Substituted Aniline->Thiourea Intermediate + Thiocyanate Thiocyanate (e.g., KSCN) Thiocyanate (e.g., KSCN) Oxidizing Agent (e.g., Br2) Oxidizing Agent (e.g., Br2) Solvent (e.g., Acetic Acid) Solvent (e.g., Acetic Acid) 6-Substituted-2-aminobenzothiazole 6-Substituted-2-aminobenzothiazole Thiourea Intermediate->6-Substituted-2-aminobenzothiazole Oxidative Cyclization (e.g., + Br2)

Caption: General reaction scheme for the synthesis of 6-substituted-2-aminobenzothiazoles.

Detailed Experimental Protocol: Synthesis of 2-amino-6-nitrobenzothiazole

The following protocol is a representative example of the synthesis of a 6-substituted benzothiazole derivative.

Materials:

  • 4-nitroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Sodium bicarbonate solution (5%)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve 4-nitroaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (200 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into crushed ice with constant stirring.

  • Filter the resulting precipitate and wash it thoroughly with cold water.

  • Neutralize the crude product by washing with a 5% sodium bicarbonate solution to remove any residual acid.

  • Wash the product again with water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.

  • Dry the purified product in a vacuum oven at 60 °C.

Biological Activities and Structure-Activity Relationship (SAR)

6-Substituted benzothiazoles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and most notably, anticancer properties. The nature of the substituent at the 6-position, as well as modifications at the 2-position, significantly influences the biological activity.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 6-substituted benzothiazoles. The 2-(4-aminophenyl)benzothiazole scaffold has been a particularly fruitful starting point for the development of potent and selective antitumor agents.

Structure-Activity Relationship Highlights:

  • Substitution at the 6-position: Electron-withdrawing groups such as nitro (NO2) or halo (Cl, F) at the 6-position have often been associated with enhanced cytotoxic activity.

  • Substitution at the 2-position: The presence of a 4-aminophenyl group at the 2-position is a common feature of many potent anticancer benzothiazoles. Further substitution on this phenyl ring can fine-tune the activity.

  • Other substitutions: Modifications at other positions of the benzothiazole ring can also impact the pharmacological profile of the compounds.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 6-substituted benzothiazole derivatives against various cancer cell lines.

Compound ID6-Substituent2-SubstituentCancer Cell LineIC50 (µM)Reference
CJM 126 H4-aminophenylMCF-7 (Breast)< 0.001
Compound 1 NO24-aminophenylA549 (Lung)5.2Fictional
Compound 2 Cl4-aminophenylHeLa (Cervical)8.7Fictional
Compound 3 F4-aminophenylHT-29 (Colon)12.1Fictional
DF 203 H4-amino-3-methylphenylVariousPotent

Note: The data for Compounds 1, 2, and 3 are representative and may not correspond to specific published compounds.

Mechanisms of Action in Cancer

The anticancer effects of 6-substituted benzothiazoles are often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Kinase Signaling Pathways

Several potent 6-substituted benzothiazole derivatives have been shown to inhibit the activity of crucial protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can starve tumors of their blood supply, leading to growth arrest and cell death.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Benzothiazole 6-Substituted Benzothiazole Benzothiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 6-substituted benzothiazoles.

The EGFR signaling pathway plays a critical role in cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive therapeutic target.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription (Proliferation, Survival) ERK->GeneTranscription Akt Akt PI3K->Akt Akt->GeneTranscription STAT3->GeneTranscription EGF EGF EGF->EGFR Binds Benzothiazole 6-Substituted Benzothiazole Benzothiazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by 6-substituted benzothiazoles.

Induction of Apoptosis

Many anticancer 6-substituted benzothiazoles exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This is often achieved through the intrinsic (mitochondrial) pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation and eventual cell death.

In Vitro Evaluation of Anticancer Activity

The preliminary assessment of the anticancer potential of newly synthesized 6-substituted benzothiazoles is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Screening

workflow start Start cell_culture Culture Human Cancer Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_treatment Treat Cells with Benzothiazole Derivatives (Varying Concentrations) cell_seeding->compound_treatment incubation Incubate for 48-72 hours compound_treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay data_analysis Measure Absorbance & Calculate IC50 Values assay->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro cytotoxicity screening of benzothiazole derivatives.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Synthesized 6-substituted benzothiazole compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the benzothiazole compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48 hours under the same conditions.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

6-Substituted benzothiazoles represent a promising class of compounds with significant potential for the development of novel anticancer agents. The ease of their synthesis and the tunability of their structure allow for the generation of large libraries of derivatives for biological screening. Future research in this area should focus on optimizing the pharmacokinetic properties of lead compounds, elucidating their precise molecular targets, and evaluating their efficacy in in vivo cancer models. The continued exploration of the chemical space around the 6-substituted benzothiazole scaffold is likely to yield new and improved therapeutic candidates for the treatment of cancer.

In Silico Prediction of 6-Propoxybenzothiazol-2-amine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico strategy for the prediction of biological targets for the novel compound 6-Propoxybenzothiazol-2-amine. In the absence of experimental data for this specific molecule, this document serves as a whitepaper, detailing a robust, multi-step computational workflow designed to identify and prioritize potential protein targets, thereby guiding future experimental validation and drug development efforts. The methodologies described herein encompass ligand-based target prediction by chemical similarity, structure-based molecular docking simulations, and predictive modeling of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. All quantitative predictions are summarized for clarity, and key workflows are visualized using signaling pathway and process flow diagrams. This guide is intended for researchers and professionals in the fields of computational chemistry, pharmacology, and drug discovery.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline.[1][2] In silico or computational approaches have emerged as indispensable tools to accelerate this process, offering a time- and cost-effective means to screen vast biological and chemical spaces.[3] These methods leverage the principle that similar molecules often exhibit similar biological activities and that the interaction between a small molecule and its protein target can be modeled based on fundamental biophysical principles.[4][5]

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties.[6][7] Compounds bearing this core have been investigated as inhibitors of various protein classes, such as kinases (e.g., Aurora kinase) and enzymes within critical signaling pathways (e.g., HER family).[8][9] This precedent suggests that this compound, a novel benzothiazole derivative, is a promising candidate for therapeutic development.

This whitepaper presents a hypothetical yet detailed in silico investigation to predict the biological targets of this compound. The proposed workflow integrates several computational techniques to generate a prioritized list of potential targets and to provide an early assessment of the compound's drug-like properties.

Methodologies and Experimental Protocols

The proposed in silico target prediction workflow is a multi-stage process designed to systematically identify and evaluate potential biological targets for this compound.

Ligand and Target Preparation

2.1.1. Ligand Preparation

The two-dimensional (2D) structure of this compound will be drawn using chemical drawing software such as ChemDraw. This 2D structure will then be converted to a three-dimensional (3D) format. Energy minimization of the 3D structure will be performed using a suitable force field, such as the Merck Molecular Force Field (MMFF94), to obtain a low-energy, stable conformation. This process is crucial for subsequent docking and similarity analyses.

2.1.2. Target Selection and Preparation

Initial target selection will be guided by a literature review of known targets for structurally similar benzothiazole derivatives. Based on this, a panel of potential targets will be selected, including various kinases, and proteins involved in inflammatory signaling pathways. The 3D crystallographic structures of these selected proteins will be retrieved from the Protein Data Bank (PDB).[10] Prior to docking, these protein structures will be prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues at physiological pH.

Ligand-Based Target Prediction

A chemical similarity-based approach will be employed to identify potential targets. The 3D structure of this compound will be used as a query to search public and proprietary databases of bioactive molecules (e.g., ChEMBL, PubChem). The underlying principle is that structurally similar molecules are likely to bind to similar biological targets.[5] A Tanimoto coefficient threshold of 0.85 will be used to identify molecules with a high degree of structural similarity. The known targets of these similar molecules will be considered as potential targets for this compound.

Molecular Docking

Molecular docking simulations will be performed to predict the binding affinity and interaction patterns of this compound with the prepared target proteins.[11] A docking program such as AutoDock Vina will be utilized.[9] The prepared ligand will be docked into the identified active site of each target protein. The docking protocol will involve a search algorithm (e.g., a Lamarckian genetic algorithm) to explore various conformations and orientations of the ligand within the binding pocket. The results will be scored based on a function that estimates the free energy of binding. The top-scoring poses will be visually inspected to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

ADMET Prediction

To assess the drug-likeness of this compound, a panel of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions will be carried out using web-based tools like SwissADME and admetSAR.[6][12] Key physicochemical properties, pharmacokinetic parameters, and potential toxicities will be calculated. This includes predictions of Lipinski's rule of five compliance, gastrointestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity or cardiotoxicity.[12]

Predicted Targets and Properties

The following tables summarize the hypothetical quantitative data from the proposed in silico investigation.

Table 1: Predicted Binding Affinities from Molecular Docking

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Aurora Kinase A1MQ4-9.2LYS162, GLU211, ALA213
HER2/ErbB23PP0-8.7MET801, LYS753, ASP863
TNF-α2AZ5-7.5TYR119, GLY121, LEU120
Interleukin-6 (IL-6)1P9M-7.1ARG179, GLN175, SER176

Table 2: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight222.31 g/mol Compliant with Lipinski's Rule of Five
LogP2.85Good lipophilicity for membrane permeability
Hydrogen Bond Donors1Compliant with Lipinski's Rule of Five
Hydrogen Bond Acceptors3Compliant with Lipinski's Rule of Five
Gastrointestinal AbsorptionHighLikely to be well-absorbed orally
Blood-Brain Barrier PermeantNoReduced risk of central nervous system side effects
Ames ToxicityNon-toxicLow mutagenic potential
HepatotoxicityLow riskUnlikely to cause liver damage

Visualizations

Experimental Workflow

G In Silico Target Prediction Workflow for this compound cluster_0 Input cluster_1 Preparation cluster_2 Prediction & Analysis cluster_3 Output A This compound (2D Structure) B 3D Structure Generation & Energy Minimization A->B E Ligand-Based Screening (Chemical Similarity) B->E F Molecular Docking (Structure-Based) B->F G ADMET Prediction B->G C Target Protein Selection (from PDB) D Protein Preparation C->D D->F H Prioritized Target List E->H F->H I Binding Mode Analysis F->I J Drug-Likeness Profile G->J

In Silico Target Prediction Workflow
Hypothetical Signaling Pathway Involvement

Based on the predicted high affinity for Aurora Kinase A, the following diagram illustrates a simplified, generic kinase signaling pathway that could be modulated by this compound.

G Hypothetical Kinase Inhibition Pathway Compound This compound Kinase Aurora Kinase A Compound->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Cellular Effects (e.g., Cell Cycle Progression) PhosphoSubstrate->Downstream

Hypothetical Kinase Inhibition Pathway

Discussion and Future Directions

This technical guide has detailed a hypothetical in silico workflow to predict the biological targets of this compound. The proposed methodologies, including ligand-based screening, molecular docking, and ADMET prediction, represent a standard and robust approach in modern drug discovery.[3][4] The hypothetical results presented in this document suggest that this compound is a promising drug-like molecule with the potential to target proteins implicated in cancer and inflammation, such as Aurora Kinase A and HER2.

The predicted high binding affinities for these kinase targets are consistent with the known activities of other benzothiazole derivatives.[8][9] Furthermore, the favorable ADMET profile suggests that this compound has a low likelihood of liabilities that could hinder its development.

It is critical to emphasize that these in silico predictions are hypothetical and require experimental validation. The next steps in the investigation of this compound should involve:

  • Synthesis and in vitro screening: The compound should be synthesized and tested in biochemical assays against the top-predicted targets (e.g., Aurora Kinase A, HER2) to determine its actual binding affinity and inhibitory activity.

  • Cell-based assays: The effect of the compound on cellular processes regulated by the identified targets should be assessed in relevant cancer and inflammatory cell lines.

  • Further optimization: Should the initial in vitro and cell-based assays confirm the predicted activity, the structure of this compound could be further optimized to improve potency and selectivity.

References

An In-depth Technical Guide to 6-Propoxybenzothiazol-2-amine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives and analogs of 6-propoxybenzothiazol-2-amine, a promising scaffold in medicinal chemistry. The document details synthetic methodologies, summarizes biological activities with a focus on antimicrobial and anticancer properties, and explores the potential mechanisms of action and signaling pathways involved.

Introduction to the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a privileged heterocyclic structure that has garnered significant attention in drug discovery due to its wide range of pharmacological activities. This bicyclic system, consisting of a benzene ring fused to a thiazole ring, serves as a versatile template for the design of novel therapeutic agents. Modifications at various positions of the benzothiazole ring, particularly at the 6-position, have led to the development of compounds with diverse biological profiles, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The 6-propoxy substitution, in particular, represents a key area of interest for modulating the physicochemical and biological properties of this scaffold.

Synthesis of 6-Alkoxy-2-aminobenzothiazole Derivatives

The primary synthetic route to 6-substituted-2-aminobenzothiazoles involves the reaction of a corresponding 4-substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium like acetic acid. This classical method, known as the Hugershoff reaction, proceeds via an electrophilic substitution of thiocyanogen on the aniline ring, followed by intramolecular cyclization.

Below is a general experimental protocol for the synthesis of 6-alkoxy-2-aminobenzothiazole derivatives, based on procedures reported in the literature for similar compounds.

General Experimental Protocol: Synthesis of 6-Alkoxy-2-aminobenzothiazole

Materials:

  • 4-Alkoxyaniline

  • Ammonium thiocyanate or Potassium thiocyanate

  • Bromine

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

Procedure:

  • A solution of the appropriate 4-alkoxyaniline (1 equivalent) in glacial acetic acid is prepared in a flask.

  • Ammonium thiocyanate (or potassium thiocyanate, 2-3 equivalents) is added to the solution and stirred until dissolved.

  • The mixture is cooled in an ice bath to 0-5 °C.

  • A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise to the cooled mixture with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 2-4 hours at room temperature.

  • The mixture is then poured into a beaker of ice water, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water to remove any remaining acid and salts, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-alkoxy-2-aminobenzothiazole.

Note: This is a generalized protocol. Reaction times, temperatures, and purification methods may need to be optimized for specific substrates.

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 6-alkoxy-2-aminobenzothiazole derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup and Purification cluster_product Final Product Aniline 4-Alkoxyaniline Mixing Mixing and Cooling (0-5 °C) Aniline->Mixing Thiocyanate Ammonium Thiocyanate Thiocyanate->Mixing Bromine Bromine in Acetic Acid Addition Dropwise Addition of Bromine Bromine->Addition Mixing->Addition Stirring Stirring at Room Temperature Addition->Stirring Precipitation Precipitation in Ice Water Stirring->Precipitation Filtration Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 6-Alkoxy-2-aminobenzothiazole Recrystallization->Product

Caption: Synthetic workflow for 6-alkoxy-2-aminobenzothiazoles.

Biological Activities of 6-Alkoxy-2-aminobenzothiazole Analogs

Derivatives of 2-aminobenzothiazole with alkoxy substitutions at the 6-position have demonstrated a range of biological activities, with antifungal and antibacterial properties being the most extensively studied. More recently, their potential as anticancer agents has also emerged.

Antifungal Activity

Several studies have highlighted the potent antifungal activity of 6-alkoxy-2-aminobenzothiazole derivatives, particularly against Candida species. The length and nature of the alkoxy chain have been shown to influence the antifungal potency.

Table 1: Antifungal Activity of 6-Alkoxy-2-aminobenzothiazole Derivatives (MIC in µg/mL)

Compound (R)Candida albicansCandida parapsilosisCandida tropicalisCandida kruseiReference
Methoxy>512>512>512512
Ethoxy128128128256
Benzyloxy881616

Note: Data is compiled from published literature and represents a selection of available data. MIC values can vary based on experimental conditions.

The proposed mechanism of antifungal action for some 2-aminobenzothiazole derivatives involves the inhibition of fungal cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to cell growth inhibition and death.

The diagram below illustrates the proposed mechanism of action for antifungal 2-aminobenzothiazole derivatives targeting ergosterol biosynthesis.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effect Cellular Effect Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 demethylation Intermediate Intermediate Metabolite CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol further steps Membrane Fungal Cell Membrane Ergosterol->Membrane incorporation Drug 6-Alkoxy-2-aminobenzothiazole Derivative Drug->CYP51 Inhibition Disruption Membrane Disruption & Cell Death Membrane->Disruption leads to

Caption: Proposed mechanism of antifungal action.

Antibacterial Activity

While generally more potent as antifungal agents, some 6-alkoxy-2-aminobenzothiazole derivatives have also exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The antibacterial spectrum and potency are influenced by the nature of the substituents on the benzothiazole ring.

Table 2: Antibacterial Activity of Selected 2-Aminobenzothiazole Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliReference
Azo clubbed benzothiazole analogues312.5–1250312.5–1250
2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivatives0.15 (for 11b)0.10-0.25 (for 11a)
2,6-disubstituted benzothiazole derivatives--

Note: This table includes data for a broader range of 2-aminobenzothiazole derivatives to illustrate the potential of the scaffold, as specific data for 6-propoxy derivatives is limited. "-" indicates data not available.

Anticancer Activity

Recent research has unveiled the potential of 2-aminobenzothiazole derivatives as anticancer agents, with some analogs showing inhibitory activity against key signaling pathways implicated in cancer progression.

Several 2-aminobenzothiazole derivatives have been designed and synthesized as inhibitors of phosphoinositide 3-kinase (PI3K), a family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt signaling pathway is frequently hyperactivated in many human cancers.

The epidermal growth factor receptor (EGFR) is another important target in cancer therapy, and some 2-aminobenzothiazole congeners have demonstrated potent inhibitory activity against this receptor. Overexpression or mutation of EGFR can lead to uncontrolled cell growth and proliferation.

The following diagram depicts a simplified overview of the PI3K/Akt and EGFR signaling pathways and the inhibitory action of 2-aminobenzothiazole derivatives.

Anticancer_Pathways cluster_egfr EGFR Pathway cluster_pi3k PI3K/Akt Pathway cluster_drug Drug Action cluster_output Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Akt->Proliferation Drug_EGFR 2-Aminobenzothiazole Derivative (EGFRi) Drug_EGFR->EGFR Inhibition Drug_PI3K 2-Aminobenzothiazole Derivative (PI3Ki) Drug_PI3K->PI3K Inhibition

Caption: Inhibition of EGFR and PI3K/Akt pathways.

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound is still under development, some general trends can be inferred from the available data on related analogs:

  • Alkoxy Chain Length: For antifungal activity, increasing the steric bulk at the 6-position with larger alkoxy or aryloxy groups, such as benzyloxy, appears to enhance potency compared to smaller groups like methoxy or ethoxy.

  • Electron-Withdrawing/Donating Groups: The electronic nature of the substituent at the 6-position can significantly impact biological activity. For instance, electron-withdrawing groups have been shown to influence the antibacterial and antifungal profiles of some derivatives.

  • Substitutions on the Amino Group: Modifications of the 2-amino group can lead to derivatives with a wide array of biological activities, and this position is a key handle for further derivatization.

Future Directions

The this compound scaffold and its analogs represent a promising area for further research and development. Future efforts should focus on:

  • Synthesis of a broader library of 6-alkoxy derivatives: Systematically varying the length and branching of the alkyl chain, as well as introducing other functionalities, will help to further elucidate SAR and optimize activity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways for the various biological activities will be crucial for rational drug design.

  • Pharmacokinetic and toxicity profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-like properties of the most promising candidates.

  • Exploration of other therapeutic areas: Given the diverse biological activities of the 2-aminobenzothiazole scaffold, investigating the potential of 6-propoxy derivatives in other disease areas, such as neurodegenerative and inflammatory disorders, is warranted.

Conclusion

An In-depth Technical Guide to the Predicted Solubility and Stability of 6-Propoxybenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 6-Propoxybenzothiazol-2-amine is limited. This guide provides a predictive assessment based on the known physicochemical properties of the parent compound, 2-aminobenzothiazole, and other structurally related 6-substituted analogs. The experimental protocols detailed herein are established methodologies that are highly recommended for the precise determination of the solubility and stability of this compound.

Introduction

This compound is a heterocyclic amine belonging to the benzothiazole class of compounds. The benzothiazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. A thorough understanding of the solubility and stability of this compound is fundamental for its handling, formulation, and the development of any potential therapeutic applications. This technical guide offers a predictive overview of these properties and provides detailed experimental protocols for their quantitative determination.

Predicted Physicochemical Properties

The chemical structure of this compound, with its aromatic rings, basic amine group, and a moderately lipophilic propoxy substituent, governs its solubility and stability profile.

Molecular Structure:

  • IUPAC Name: 6-propoxy-1,3-benzothiazol-2-amine

  • CAS Number: 14372-64-6

  • Molecular Formula: C₁₀H₁₂N₂OS

  • Molecular Weight: 208.28 g/mol

Predicted Solubility Profile

The solubility of this compound is anticipated to be low in aqueous media and significantly higher in organic solvents. The presence of the propoxy group is expected to increase its lipophilicity compared to the unsubstituted 2-aminobenzothiazole, thereby reducing its solubility in water. The basicity of the 2-amino group suggests that the solubility will be pH-dependent, with increased solubility in acidic conditions due to the formation of a more soluble salt.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale
WaterVery LowThe hydrophobic benzothiazole core and the propoxy group limit aqueous solubility.
0.1 M HClModerate to HighProtonation of the basic 2-amino group should form a more soluble hydrochloride salt.
0.1 M NaOHVery LowThe compound is expected to be in its neutral, less soluble form in basic conditions.
EthanolModerateThe compound is likely to be soluble in polar protic solvents like ethanol, often used in the synthesis and recrystallization of similar compounds.
MethanolModerateSimilar to ethanol, methanol should be a suitable solvent.
Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful aprotic polar solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)ModerateThe compound is expected to have reasonable solubility in this common organic solvent.
Ethyl AcetateLow to ModerateExpected to be a suitable solvent for extraction and chromatography.
Tetrahydrofuran (THF)ModerateA common polar aprotic solvent that should effectively dissolve the compound.

Recommended Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

4.1 Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, 0.1 M HCl, pH 7.4 buffer)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

4.2 Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them on a shaker in a constant temperature bath (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a syringe filter. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility as the average concentration from replicate experiments, typically expressed in mg/mL or µg/mL.

4.3 Diagram of Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solid to solvent in vials equil1 Shake at constant temperature (24-72h) prep1->equil1 sep1 Centrifuge or let stand to settle solid equil1->sep1 sample1 Withdraw and filter supernatant sep1->sample1 sample2 Dilute sample sample1->sample2 sample3 Quantify by HPLC sample2->sample3 calc1 Calculate solubility (mg/mL) sample3->calc1

Caption: Workflow for Shake-Flask Solubility Determination.

Predicted Stability Profile and Recommended Testing

The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. The benzothiazole ring is generally stable, but the 2-amino group can be susceptible to degradation.

5.1 Forced Degradation Studies Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Protocol
Acid Hydrolysis 1 mg/mL solution in 0.1 M HCl at 60°C for 24-48 hours.
Base Hydrolysis 1 mg/mL solution in 0.1 M NaOH at 60°C for 24-48 hours.
Oxidative Degradation 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Solid compound stored at 60°C for 1 week.
Photostability Solid compound and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

5.2 Recommended Stability-Indicating HPLC Method A validated stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.

Table 3: Proposed Starting Parameters for a Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection at the λmax of the compound (to be determined, likely in the 250-300 nm range). A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL

5.3 Diagram of Forced Degradation Study Workflow

G cluster_stress Stress Conditions start Prepare stock solution of this compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxid Oxidation (3% H2O2, RT) start->oxid thermal Thermal (Solid, 60°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze all samples by Stability-Indicating HPLC acid->analysis base->analysis oxid->analysis thermal->analysis photo->analysis evaluation Evaluate degradation Identify degradation products Assess peak purity analysis->evaluation

Caption: Workflow for a Forced Degradation Study.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, a predictive assessment based on its chemical structure and analogy to related compounds suggests it is a lipophilic, basic compound with low aqueous solubility that is likely to be enhanced in acidic conditions. Its stability profile is expected to be robust, though it may be susceptible to degradation under harsh hydrolytic or oxidative conditions. The experimental protocols provided in this guide offer a clear and scientifically sound pathway for the definitive characterization of the solubility and stability of this compound, which is an indispensable step for its future development and application.

A Comprehensive Technical Guide to the Safety, Toxicity, and Handling of 6-Propoxybenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential safety, toxicity, and handling considerations for 6-Propoxybenzothiazol-2-amine based on available data for structurally related compounds and general principles of chemical safety. No specific toxicity studies on this compound have been identified in the public domain. Therefore, this compound should be handled with extreme caution as a potentially hazardous substance.

Introduction

This compound is a heterocyclic amine containing a benzothiazole core, a structure of significant interest in medicinal chemistry. Benzothiazole derivatives have a wide range of biological activities and are investigated for various therapeutic applications.[1][2] Given its potential pharmacological activity, a thorough understanding of its safety and toxicity profile is paramount for researchers and professionals in drug development. This guide synthesizes the available information on related compounds to provide a framework for the safe handling and toxicological assessment of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 14372-64-6[3]
Molecular Formula C₁₀H₁₂N₂OS[3]
Molecular Weight 208.28 g/mol [3]
Melting Point 137-139 °C[4]
Boiling Point (Predicted) 366.1 ± 34.0 °C[4]
Density (Predicted) 1.258 ± 0.06 g/cm³[4]

Toxicological Profile (Based on Analog Data)

Acute Toxicity

Acute toxicity studies are performed to determine the adverse effects of a substance after a single exposure.[5] For a structurally related compound, 2-Amino-6-methoxybenzothiazole, the oral LD50 in rats is estimated to be in the range of 50-300 mg/kg, which falls into Category 3 for acute oral toxicity.[6]

Table 2: Acute Toxicity Data for a Structurally Related Compound

CompoundTestSpeciesRouteLD50/ATEClassificationSource
2-Amino-6-methoxybenzothiazoleOral LD50RatOral50 - 300 mg/kgCategory 3[6]
2-Amino-6-methoxybenzothiazoleDermal LD50-Dermal> 2000 mg/kgNot Classified[6]
2-Amino-6-methoxybenzothiazoleInhalation LC50-Inhalation (mist)> 5 mg/LNot Classified[6]
Irritation and Sensitization

Benzothiazole derivatives are known to have the potential for skin and eye irritation, as well as skin sensitization.[7]

  • Skin Irritation: Many amine-containing compounds can cause skin irritation.[8]

  • Eye Irritation: Amines, in particular, can cause visual disturbances, such as "blue haze" or "foggy vision," due to corneal edema.[9]

  • Skin Sensitization: Benzothiazole itself is a known dermal sensitizer.[7]

Mutagenicity

Some benzothiazole derivatives have shown positive results in mutagenicity assays, such as the Ames test, particularly in the presence of metabolic activation.[7][10] The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[11][12]

Handling and Safety Precautions

Given the potential for high potency and toxicity, this compound should be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[13][14] The primary goal is to minimize occupational exposure.

Engineering Controls

The primary method for controlling exposure to potent compounds is through engineering controls.[13]

  • Process Isolation: Use of closed systems such as glove boxes, isolators, and contained transfer systems is highly recommended.[15]

  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] Airflow should be single-pass to prevent cross-contamination.[16]

Personal Protective Equipment (PPE)

PPE should be used as a secondary level of protection.[13]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile) should be worn. Double gloving is recommended for handling potent compounds.[15]

  • Body Protection: A lab coat or disposable gown should be worn. For larger quantities or in case of potential for splashing, chemical-resistant aprons and sleeves are advised.

  • Respiratory Protection: If there is a risk of inhalation of dust or aerosols, a powered air-purifying respirator (PAPR) system should be used.[15]

Safe Handling Procedures
  • Training: All personnel handling the compound must be thoroughly trained on its potential hazards and safe handling procedures.[13][14]

  • Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving the compound should be in place.[14]

  • Weighing and Dispensing: These operations should be performed in a containment device (e.g., ventilated balance enclosure or glove box).

  • Spill Management: A written spill response procedure should be in place. Spills should be cleaned up immediately by trained personnel wearing appropriate PPE.

  • Waste Disposal: All waste contaminated with the compound should be collected in sealed containers and disposed of as hazardous waste according to local regulations.

Experimental Protocols for Safety Assessment

The following are generalized protocols for key in vitro and in vivo toxicity studies that would be necessary to formally assess the safety profile of this compound.

In Vitro Toxicity Testing

In vitro methods are crucial for early-stage safety assessment and can reduce the reliance on animal testing.[17][18][19]

Objective: To assess the mutagenic potential of the compound.

Methodology:

  • Select appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA).[11][12]

  • Prepare different concentrations of the test compound.

  • Expose the bacterial strains to the test compound with and without a metabolic activation system (S9 mix).

  • Plate the treated bacteria on a minimal agar medium.

  • Incubate the plates for 48-72 hours.

  • Count the number of revertant colonies and compare with the negative control. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Select Bacterial Strains D Expose Bacteria to Compound (+/- S9) A->D B Prepare Test Compound Concentrations B->D C Prepare S9 Mix (Metabolic Activation) C->D E Plate on Minimal Agar D->E F Incubate (48-72h) E->F G Count Revertant Colonies F->G H Compare to Control & Assess Mutagenicity G->H InVivo_Toxicity_Workflow cluster_acute_oral Acute Oral Toxicity (Up-and-Down) cluster_eye_irritation Acute Eye Irritation A1 Dose single rodent A2 Observe for toxicity/mortality (14 days) A1->A2 Sequential Dosing A3 Adjust dose for next animal A2->A3 Sequential Dosing A3->A1 Sequential Dosing A4 Calculate LD50 A3->A4 B1 Instill substance in one eye of rabbit B2 Observe at 1, 24, 48, 72h B1->B2 B3 Score ocular lesions B2->B3 B4 Assess reversibility B3->B4 Potential_Toxicity_Pathway cluster_cellular Cellular Response cluster_effects Adverse Outcomes A This compound Exposure B Metabolic Activation (e.g., by P450 enzymes) A->B C Formation of Reactive Metabolites B->C D Increased Reactive Oxygen Species (ROS) C->D E Covalent Binding to Proteins/DNA C->E F Oxidative Stress D->F G DNA Damage E->G H Apoptosis / Cell Death F->H G->H I Mutagenicity G->I

References

Commercial Availability and Purity of 6-Propoxybenzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, sourcing high-purity chemical compounds is a critical starting point. This technical guide provides an in-depth overview of the commercial suppliers, purity levels, and relevant experimental protocols for 6-Propoxybenzothiazol-2-amine (CAS No. 14372-64-6), a benzothiazole derivative of interest in medicinal chemistry.

Commercial Suppliers and Purity Specifications

This compound is available from a range of commercial suppliers, with purity levels typically suitable for research and development purposes. The stated purity can vary between suppliers and by specific batch, so it is always recommended to consult the Certificate of Analysis (CoA) for lot-specific data. A summary of publicly available information from various suppliers is presented below.

SupplierProduct NumberStated PurityPackage Size
American Custom Chemicals CorporationCHM000847495.00%500MG
ChemenuCM15634195%5g
Matrix Scientific019563Not specified1g
AK Scientific4335ADNot specified1g
Alichem14372646Not specified5g
Santa Cruz Biotechnologysc-211900Not specifiedNot specified

Note: The absence of a specified purity in the table does not imply low purity; it indicates that the supplier typically provides this information on a lot-specific Certificate of Analysis.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and analysis of this compound, adapted from established methods for the synthesis of 6-substituted 2-aminobenzothiazoles.

Synthesis of this compound

A common and effective method for the synthesis of 6-substituted 2-aminobenzothiazoles involves the reaction of a corresponding p-substituted aniline with potassium thiocyanate in the presence of bromine.

Materials:

  • 4-propoxyaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ammonia solution (25%)

Procedure:

  • Dissolve 4-propoxyaniline and potassium thiocyanate in glacial acetic acid in a suitable reaction vessel. The molar ratio of KSCN to the aniline is typically in excess, for example, 4:1.

  • Stir the mixture at room temperature for approximately 45 minutes to ensure homogeneity.

  • Cool the reaction mixture to 10°C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture while maintaining the temperature below 10°C. A typical molar ratio of bromine to the aniline is 2:1.

  • After the addition is complete, allow the reaction to stir at room temperature for 15 hours.

  • Upon completion, carefully neutralize the reaction mixture with a 25% aqueous ammonia solution to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity Analysis

The purity of the synthesized and purified this compound can be assessed using several analytical techniques.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

  • The purity is determined by the area percentage of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS can be used to confirm the identity and purity of the compound. The mass spectrometer will provide the molecular weight of the compound, confirming its identity.

Elemental Analysis:

  • The percentage composition of Carbon, Hydrogen, and Nitrogen can be determined and compared to the theoretical values for C₁₀H₁₂N₂OS.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Aniline 4-Propoxyaniline Mixing Mixing and Stirring Aniline->Mixing KSCN Potassium Thiocyanate KSCN->Mixing Solvent Glacial Acetic Acid Solvent->Mixing Cooling Cooling to 10°C Mixing->Cooling Bromination Dropwise Addition of Br2 Cooling->Bromination Stirring Stirring at RT for 15h Bromination->Stirring Neutralization Neutralization with NH3 Stirring->Neutralization Filtration Filtration and Washing Neutralization->Filtration Drying Drying Filtration->Drying CrudeProduct Crude this compound Drying->CrudeProduct

Caption: Synthetic workflow for this compound.

PurificationAndAnalysis cluster_purification Purification cluster_analysis Purity Analysis CrudeProduct Crude Product Recrystallization Recrystallization CrudeProduct->Recrystallization ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureProduct Purified Product Recrystallization->PureProduct ColumnChromatography->PureProduct HPLC HPLC PureProduct->HPLC LCMS LC-MS PureProduct->LCMS Elemental Elemental Analysis PureProduct->Elemental FinalConfirmation Purity and Identity Confirmed HPLC->FinalConfirmation LCMS->FinalConfirmation Elemental->FinalConfirmation

Caption: Purification and analysis workflow.

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Propoxybenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 6-Propoxybenzothiazol-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the widely utilized Hugershoff reaction, which involves the cyclization of a substituted aniline in the presence of a thiocyanate salt and bromine. This protocol is adapted from established procedures for structurally similar 2-aminobenzothiazoles and is intended to provide a reliable method for laboratory-scale preparation.

Introduction

2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituent at the 6-position of the benzothiazole ring plays a crucial role in modulating the pharmacological profile of these compounds. The propoxy group, in particular, can enhance lipophilicity and influence ligand-receptor interactions. This protocol details the synthesis of this compound, starting from the commercially available 4-propoxyaniline.

Reaction Scheme

The synthesis proceeds via the reaction of 4-propoxyaniline with potassium thiocyanate and bromine in glacial acetic acid. The proposed reaction mechanism involves the initial formation of a thiocyanogen bromide intermediate, which then electrophilically attacks the aniline derivative, leading to the formation of a thiourea intermediate that subsequently cyclizes to form the benzothiazole ring.

Overall Reaction:

4-Propoxyaniline + KSCN + Br₂ → this compound

Experimental Workflow

The following diagram illustrates the key steps involved in the synthesis, purification, and characterization of this compound.

Synthesis_Workflow start Start reagents 1. Reagent Preparation - Dissolve 4-propoxyaniline in glacial acetic acid. - Add potassium thiocyanate. start->reagents cooling 2. Cooling - Cool the reaction mixture to 0-5 °C. reagents->cooling bromination 3. Bromination - Add a solution of bromine in glacial acetic acid dropwise. cooling->bromination reaction 4. Reaction - Stir at room temperature overnight. bromination->reaction neutralization 5. Work-up - Neutralize with aqueous ammonia. reaction->neutralization filtration 6. Isolation - Filter the precipitate. - Wash with water. neutralization->filtration purification 7. Purification - Recrystallize from ethanol/water. filtration->purification characterization 8. Characterization - TLC, Melting Point, NMR, MS. purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocol

Materials:

  • 4-Propoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-propoxyaniline (0.1 mol) in glacial acetic acid (100 mL).

  • Addition of Thiocyanate: To the stirred solution, add potassium thiocyanate (0.4 mol) in one portion. Stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bromination: Prepare a solution of bromine (0.2 mol) in glacial acetic acid (50 mL). Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 1 hour, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring overnight (approximately 12-16 hours).

  • Work-up and Neutralization: Carefully pour the reaction mixture into a beaker containing crushed ice (500 g). Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. A precipitate will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford the pure this compound.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by Thin Layer Chromatography (TLC), melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation

The following table summarizes the expected and experimental data for the synthesis of this compound.

ParameterExpected Value/DataExperimental Value
Starting Material 4-Propoxyaniline
Molecular Formula C₁₀H₁₂N₂OS
Molecular Weight 208.28 g/mol
Theoretical Yield (To be calculated based on the starting amount of 4-propoxyaniline)
Actual Yield
Percent Yield
Appearance Off-white to pale yellow solid
Melting Point (To be determined)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~6.9 (dd, 1H, Ar-H), ~5.0 (br s, 2H, NH₂), ~3.9 (t, 2H, OCH₂), ~1.8 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): (Expected signals for aromatic carbons, C=N, OCH₂, CH₂, and CH₃)
Mass Spectrum (ESI+) m/z: [M+H]⁺ = 209.07
TLC (Solvent System) (To be determined, e.g., Ethyl Acetate/Hexane)
Rf Value (To be determined)

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Ammonium hydroxide is a strong base and has a pungent odor. Handle in a fume hood.

  • Follow all standard laboratory safety procedures.

Application Notes and Protocols for Antimicrobial Assays Using 6-Propoxybenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of 6-Propoxybenzothiazol-2-amine. The protocols detailed below are foundational methods for determining the efficacy of this compound against a variety of microbial pathogens.

Introduction

This compound is a member of the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The antimicrobial potential of benzothiazole derivatives has been attributed to their ability to interfere with essential cellular processes in microorganisms.[1][3] These compounds have been shown to target various enzymes, such as DNA gyrase and dihydropteroate synthase, which are crucial for bacterial survival.[1][5][6]

This document outlines detailed protocols for established antimicrobial susceptibility tests, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the disk diffusion assay, adapted for the evaluation of this compound.

Data Presentation

The following tables present hypothetical data for illustrative purposes to guide researchers in structuring their experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Microbial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive16
Bacillus subtilis (ATCC 6633)Positive32
Escherichia coli (ATCC 25922)Negative64
Pseudomonas aeruginosa (ATCC 27853)Negative128
Candida albicans (ATCC 10231)N/A (Fungus)64

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

Microbial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus (ATCC 29213)16322Bactericidal
Escherichia coli (ATCC 25922)642564Bacteriostatic

Table 3: Zone of Inhibition Diameters for this compound (50 µ g/disk ).

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus (ATCC 29213)22
Bacillus subtilis (ATCC 6633)18
Escherichia coli (ATCC 25922)15
Pseudomonas aeruginosa (ATCC 27853)11

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] The broth microdilution method is a widely used technique for determining the MIC.[8][10]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of the Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[11]

    • Dilute this standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL. This step further dilutes the compound concentration by half.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only sterile broth.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compound and the microbial inoculum.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for fungal growth.[8]

  • Reading the MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8][9]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[12][13][14]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile micropipettes and tips

  • Incubator

Procedure:

  • Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth.[12]

  • Spread the aliquot onto a fresh, appropriately labeled nutrient agar plate.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[13][14]

Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the compound.[11][15][16]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Bacterial strains

  • Sterile swabs

  • Sterile saline (0.85% NaCl)

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the MIC protocol.[11]

  • Inoculation of Agar Plate: Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[11][16]

  • Application of Disks:

    • Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Controls: A disk impregnated with the solvent used to dissolve the compound should be used as a negative control. A disk with a known antibiotic can be used as a positive control.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[15]

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition (no growth) around each disk in millimeters.

Potential Mechanism of Action

Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms. These can include the inhibition of essential enzymes, disruption of cell membranes, and interference with nucleic acid synthesis.[1][3] A possible signaling pathway and cellular targets for benzothiazole derivatives are illustrated below.

antimicrobial_pathway cluster_compound This compound cluster_cell Bacterial Cell cluster_effects Cellular Effects compound This compound dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits dhps Dihydropteroate Synthase (Folate Synthesis) compound->dhps Inhibits cell_membrane Cell Membrane compound->cell_membrane Disrupts protein_synthesis Protein Synthesis compound->protein_synthesis Inhibits dna_replication_inhibition Inhibition of DNA Replication dna_gyrase->dna_replication_inhibition folate_depletion Folate Depletion dhps->folate_depletion membrane_disruption Membrane Disruption cell_membrane->membrane_disruption protein_synthesis_inhibition Inhibition of Protein Synthesis protein_synthesis->protein_synthesis_inhibition cell_death Bacterial Cell Death dna_replication_inhibition->cell_death folate_depletion->cell_death membrane_disruption->cell_death protein_synthesis_inhibition->cell_death

Caption: Potential antimicrobial mechanisms of this compound.

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination cluster_disk Disk Diffusion Assay start Start: Antimicrobial Evaluation of This compound prep_compound Prepare Compound Stock Solution start->prep_compound prep_inoculum_mic Prepare and Standardize Microbial Inoculum start->prep_inoculum_mic prep_inoculum_disk Prepare and Standardize Microbial Inoculum start->prep_inoculum_disk serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution prep_inoculum_mic->serial_dilution inoculate_mic Inoculate Wells serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Read MIC Results (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mic Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mic end End: Characterization of Antimicrobial Activity read_mic->end incubate_mbc Incubate Agar Plates plate_mic->incubate_mbc read_mbc Read MBC Results (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc read_mbc->end inoculate_plate Inoculate Agar Plate prep_inoculum_disk->inoculate_plate apply_disks Apply Compound-impregnated Disks inoculate_plate->apply_disks incubate_disk Incubate Plate apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->end

Caption: Workflow for antimicrobial susceptibility testing.

References

6-Propoxybenzothiazol-2-amine as a Scaffold for Anticancer Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-propoxybenzothiazol-2-amine scaffold is a promising heterocyclic structure in the design and development of novel anticancer agents. This document provides an overview of its potential applications, methodologies for its synthesis and biological evaluation, and insights into its potential mechanisms of action, drawing upon research on structurally related benzothiazole derivatives.

Application Notes

The benzothiazole ring system is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anticancer properties.[1][2][3] The 2-aminobenzothiazole moiety, in particular, serves as a versatile template for the development of targeted cancer therapies. The introduction of a propoxy group at the 6-position can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) profile and improving its interaction with biological targets.

Derivatives of the 2-aminobenzothiazole scaffold have been shown to target a variety of key signaling pathways implicated in cancer progression, including those involving receptor tyrosine kinases like HER2, VEGFR-2, and EGFR, as well as intracellular pathways such as the PI3K/AKT/mTOR signaling cascade.[1][3][4][5] The 6-propoxy derivative is hypothesized to share these mechanisms of action, making it a valuable scaffold for the design of inhibitors for these critical cancer-related targets.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes the anticancer activity of structurally similar 6-substituted-2-aminobenzothiazole derivatives against various human cancer cell lines. This data provides a strong rationale for the investigation of the 6-propoxy analog as a potent anticancer agent.

Compound ID6-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 -NH₂HeLa (Cervical)>10[6]
Analog 2 -NH₂MCF-7 (Breast)>10[6]
Analog 3 -NH₂CaCo-2 (Colon)>10[6]
Analog 4 -NH₂Hep-2 (Laryngeal)9.0[6]
Compound 7l -ClHCT116 (Colon)Not Specified[7]
Compound 7l -ClHeLa (Cervical)Not Specified[7]
Compound B7 -ClA431 (Skin)Not Specified[8]
Compound B7 -ClA549 (Lung)Not Specified[8]
Compound B7 -ClH1299 (Lung)Not Specified[8]
Compound 24 -OCH₃C6 (Glioma)4.63 ± 0.85[3]
Compound 24 -OCH₃A549 (Lung)39.33 ± 4.04[3]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives, adapted from established methodologies for similar compounds.[6]

Protocol 1: Synthesis of this compound

This protocol outlines a common method for the synthesis of 2-aminobenzothiazoles, which can be adapted for the 6-propoxy derivative.

Workflow for the Synthesis of this compound

A 4-Propoxyaniline D Cyclization A->D B Potassium Thiocyanate B->D C Bromine in Acetic Acid C->D Oxidative Cyclization E This compound D->E Purification

Caption: Synthetic workflow for this compound.

Materials:

  • 4-Propoxyaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Sodium sulfite

  • Ethanol

  • Activated charcoal

Procedure:

  • Dissolve 4-propoxyaniline (1 mole) and potassium thiocyanate (2 moles) in glacial acetic acid.

  • Cool the mixture in an ice bath and add bromine (1 mole) in glacial acetic acid dropwise with constant stirring.

  • After the addition is complete, continue stirring for 2 hours at room temperature.

  • Heat the reaction mixture on a water bath at 80-90°C for 10 hours.

  • Pour the mixture into cold water and neutralize with a suitable base (e.g., sodium carbonate).

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol with activated charcoal to obtain pure this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the evaluation of the cytotoxic effects of the synthesized compound on cancer cell lines.

Workflow for the MTT Cytotoxicity Assay

A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of compound B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Potential Signaling Pathways

Based on the known mechanisms of action of related 2-aminobenzothiazole derivatives, the following signaling pathways are potential targets for this compound.

VEGFR-2 Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene VEGF VEGF VEGF->VEGFR2 Compound 6-Propoxybenzothiazol- 2-amine Compound->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

PI3K/AKT/mTOR Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Compound 6-Propoxybenzothiazol- 2-amine Compound->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

These pathways represent critical targets in cancer therapy, and the ability of this compound derivatives to modulate their activity warrants further investigation. The provided protocols and data serve as a foundational guide for researchers to explore the full potential of this promising anticancer scaffold.

References

Application Notes and Protocols for Derivatizing the Amino Group of 6-Propoxybenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical modification of the 2-amino group of 6-propoxybenzothiazol-2-amine, a key scaffold in medicinal chemistry. The derivatization of this primary amino group allows for the synthesis of a diverse range of compounds with potential therapeutic applications, including anti-inflammatory and anticancer agents. The following sections detail protocols for N-acylation, reductive amination, and Schiff base formation, along with relevant biological signaling pathways that these derivatives may modulate.

Introduction

This compound is a versatile building block in drug discovery. The 2-amino group is a key site for chemical modification, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. Derivatives of 2-aminobenzothiazoles have shown a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor effects.[1][2] This application note outlines key protocols to generate libraries of N-substituted this compound derivatives.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: N-Acylation of this compound

This protocol describes the formation of an amide linkage by reacting the primary amino group with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid

  • Coupling agent (if using a carboxylic acid), e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Base (e.g., triethylamine (TEA) or pyridine)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure using an Acyl Chloride:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base (1.1 to 1.5 equivalents) to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-acyl derivative.

Procedure using a Carboxylic Acid and Coupling Agent:

  • Dissolve the carboxylic acid (1.1 equivalents) in an anhydrous solvent.

  • Add the coupling agent (e.g., DCC or EDC, 1.1 equivalents) and stir for 15-30 minutes at 0 °C to form the activated ester.

  • In a separate flask, dissolve this compound (1 equivalent) and a base (e.g., TEA, 1.1 equivalents) in the same anhydrous solvent.

  • Add the solution of the activated ester dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Filter off any precipitated urea byproduct (if using DCC).

  • Work up the reaction mixture as described in the acyl chloride procedure (steps 6-8).

  • Purify the product by column chromatography.

Protocol 2: Reductive Amination of this compound

This protocol details the N-alkylation of the amino group via the formation of an imine with an aldehyde or ketone, followed by in-situ reduction.

Materials:

  • This compound

  • Aldehyde or ketone (1-1.2 equivalents)

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB))

  • Solvent (e.g., methanol (MeOH), ethanol (EtOH), or dichloroethane (DCE))

  • Acetic acid (catalytic amount, if required)

  • Standard laboratory glassware and stirring equipment

  • Purification supplies

Procedure:

  • Dissolve this compound (1 equivalent) and the aldehyde or ketone (1-1.2 equivalents) in the chosen solvent in a round-bottom flask.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-4 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the reducing agent (1.5-2 equivalents) portion-wise, controlling any gas evolution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Synthesis of Schiff Bases from this compound

This protocol describes the condensation reaction between the primary amino group and an aldehyde to form an imine (Schiff base).

Materials:

  • This compound

  • Aromatic or aliphatic aldehyde (1 equivalent)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (e.g., a few drops of glacial acetic acid or piperidine)

  • Standard laboratory glassware with reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid or piperidine.

  • Heat the mixture to reflux and maintain for 2-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the derivatization of substituted 2-aminobenzothiazoles, which can be extrapolated for this compound.

Derivative Type Reagents Solvent Catalyst/Base Time (h) Yield (%)
N-AcylAcetyl chlorideDCMTriethylamine2-4~80-90
N-AcylBenzoyl chloridePyridinePyridine4-6~75-85
N-AlkylBenzaldehyde, NaBH₄MethanolAcetic Acid4-8~60-75
Schiff BaseSubstituted BenzaldehydeEthanolAcetic Acid2-5~70-90

Note: Yields are approximate and will vary depending on the specific substrates and reaction conditions.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

The general workflow for the synthesis and characterization of derivatized this compound is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Start Start Reactants This compound + Derivatizing Agent Start->Reactants Reaction Acylation / Reductive Amination / Schiff Base Formation Reactants->Reaction Workup Quenching & Extraction Reaction->Workup Crude Product Purification Column Chromatography / Recrystallization Workup->Purification Characterization NMR, Mass Spec, FT-IR Purification->Characterization Bioassay In vitro / In vivo Assays Characterization->Bioassay Pure Derivative Data Final Product Bioassay->Data

Caption: General workflow for the synthesis, purification, and evaluation of this compound derivatives.

Relevant Signaling Pathways

Derivatives of 2-aminobenzothiazoles have been implicated in modulating key cellular signaling pathways involved in inflammation and cancer.

1. Prostaglandin E2 (PGE2) Synthesis Pathway

N-acylated and N-alkylated 2-aminobenzothiazoles have been shown to inhibit the generation of prostaglandin E2 (PGE2), a key mediator of inflammation.[3] This inhibition is thought to occur through the modulation of enzymes in the arachidonic acid cascade.

pge2_pathway Membrane_PL Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_PL->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-1 / COX-2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES Inflammation Inflammation PGE2->Inflammation PLA2 PLA2 COX COX-1 / COX-2 PGES PGES Inhibitor Derivatized This compound Inhibitor->COX Inhibition

Caption: Inhibition of the Prostaglandin E2 (PGE2) synthesis pathway by 2-aminobenzothiazole derivatives.

2. PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Certain 2-aminobenzothiazole derivatives have shown potential to inhibit this pathway.

pi3k_akt_mtor_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT PIP2 to PIP3 PIP2 PIP2 PIP3 PIP3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Derivatized This compound Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.

Conclusion

The protocols and information provided in this application note serve as a comprehensive guide for the derivatization of this compound. These methods allow for the creation of diverse chemical libraries for screening in drug discovery programs, particularly those targeting inflammatory and oncogenic pathways. The provided workflows and pathway diagrams offer a clear framework for planning and executing research in this area.

References

Application Notes and Protocols for In Vitro Testing of 6-Propoxybenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Propoxybenzothiazol-2-amine is a benzothiazole derivative. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document provides a detailed in vitro experimental design to characterize the biological activity of this compound, a compound with limited currently available biological data. The following protocols are designed to assess its cytotoxic potential, preliminary mechanism of action, and basic drug-like properties.

Hypothesis

Based on the known activities of related benzothiazole compounds, it is hypothesized that this compound will exhibit cytotoxic activity against cancer cell lines. The subsequent in vitro assays are designed to test this hypothesis and further characterize the compound's biological profile.

Preliminary Cytotoxicity Screening

The initial step is to evaluate the cytotoxic effect of this compound across a panel of human cancer cell lines and a non-cancerous cell line to determine its potency and selectivity.[5][6][7][8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HeLa - cervical)

  • Non-cancerous human cell line (e.g., HEK293 - embryonic kidney)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Data
Cell LineCompoundIncubation Time (h)IC50 (µM)Selectivity Index (SI)
MCF-7This compound48
A549This compound48
HeLaThis compound48
HEK293This compound48
MCF-7Doxorubicin (Control)48
A549Doxorubicin (Control)48
HeLaDoxorubicin (Control)48
HEK293Doxorubicin (Control)48

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells

Target Engagement and Mechanism of Action

Assuming cytotoxicity is observed, the next step is to investigate how this compound interacts with its cellular target(s) and the downstream pathways it affects.[9][10][11][12][13]

Experimental Workflow: Target Identification and Validation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification A Cytotoxicity Assay (MTT) B Apoptosis Assay (Annexin V/PI) A->B If cytotoxic C Cell Cycle Analysis (Flow Cytometry) A->C If cytotoxic E Cellular Thermal Shift Assay (CETSA) A->E Broad Target ID F Affinity Chromatography A->F Specific Target ID D Western Blot (Apoptotic & Cell Cycle Proteins) B->D C->D

Caption: Workflow for investigating the mechanism of action.

Experimental Protocol: Apoptosis Assay using Annexin V/PI Staining

This assay determines if the compound induces programmed cell death (apoptosis).

Materials:

  • Cancer cell line showing the highest sensitivity to the compound

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the IC50 and 2x IC50 concentrations of this compound for 24 hours.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation: Apoptosis Analysis
TreatmentConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Vehicle Control-
This compoundIC50
This compound2x IC50
Staurosporine (Control)1

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery.[14][15][16][17][18]

Experimental Workflow: Key In Vitro ADME Assays

G cluster_0 Compound Properties cluster_1 Absorption & Distribution cluster_2 Metabolism A Solubility Assay C PAMPA A->C B LogD Measurement B->C D Plasma Protein Binding C->D E Microsomal Stability F CYP Inhibition E->F

Caption: Workflow for in vitro ADME profiling.

Experimental Protocol: Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of the compound to metabolism by liver enzymes.[14]

Materials:

  • This compound

  • Human liver microsomes

  • NADPH regenerating system

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate this compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding cold acetonitrile.

  • Sample Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Data Presentation: In Vitro ADME Parameters
ParameterAssayResultInterpretation
Physicochemical Properties
Aqueous Solubility (µM)Kinetic SolubilityHigh/Medium/Low
Lipophilicity (LogD at pH 7.4)Shake-flask or HPLCOptimal range: 1-3
Absorption & Distribution
Permeability (Pe, 10⁻⁶ cm/s)PAMPAHigh/Medium/Low
Plasma Protein Binding (%)Equilibrium DialysisHigh (>90%), Moderate (50-90%), Low (<50%)
Metabolism
In Vitro Half-life (t1/2, min)Microsomal StabilityHigh (>30), Moderate (10-30), Low (<10)
Intrinsic Clearance (Clint, µL/min/mg)Microsomal StabilityHigh/Medium/Low
CYP Inhibition (IC50, µM)CYP Inhibition AssayPotent/Moderate/Weak inhibitor

Signaling Pathway Analysis

Based on the initial findings, a hypothetical signaling pathway can be proposed and investigated. For instance, if apoptosis is induced, pathways involving caspases can be explored.

Hypothetical Signaling Pathway

G A This compound B Putative Target (e.g., Kinase, Receptor) A->B Binds/Inhibits C Downstream Effector 1 B->C Inhibits D Downstream Effector 2 B->D Activates E Caspase Activation C->E Leads to D->E Leads to F Apoptosis E->F

Caption: Hypothetical signaling pathway for apoptosis induction.

Experimental Protocol: Western Blot for Key Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

Materials:

  • Cell lysates from treated and untreated cells

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-p53)

  • Secondary antibodies (HRP-conjugated)

  • SDS-PAGE gels

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with specific primary antibodies overnight.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation: Protein Expression Changes
ProteinTreatmentFold Change vs. Control
Cleaved Caspase-3This compound (IC50)
Bcl-2This compound (IC50)
BaxThis compound (IC50)
p53This compound (IC50)

This comprehensive in vitro testing cascade will provide valuable insights into the biological activity of this compound. The data generated will help to validate its potential as a therapeutic agent, elucidate its mechanism of action, and guide further preclinical development.

References

Application Notes & Protocols for the Quantification of 6-Propoxybenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 6-Propoxybenzothiazol-2-amine. The protocols detailed below are based on established methods for structurally similar compounds, such as Riluzole, and serve as a robust starting point for method development and validation.

Introduction

This compound is a benzothiazole derivative with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.

Experimental Protocol:

a. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

b. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A typical starting gradient could be 50:50 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 210-300 nm). For initial development, 214 nm can be used[1].

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Bulk Drug: Accurately weigh and dissolve the sample in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

  • Dosage Forms (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient.

    • Transfer to a volumetric flask and add a suitable extraction solvent (e.g., mobile phase).

    • Sonicate for a specified time (e.g., 15-30 minutes) to ensure complete extraction.

    • Dilute to volume with the extraction solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection[1].

d. Method Validation Parameters (Hypothetical Data):

The following table summarizes typical validation parameters that should be established for the method.

ParameterSpecificationHypothetical Result for this compound
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.9991-100 µg/mL, r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday ≤ 2.0%, Interday ≤ 2.0%Intraday = 0.8%, Interday = 1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 100.3 µg/mL
Specificity No interference from placebo/excipientsPeak purity index > 0.999
Robustness Insensitive to small variations% RSD < 2.0% for minor changes in pH, flow rate, and mobile phase composition
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as human plasma, which is crucial for pharmacokinetic studies.

Experimental Protocol:

a. Instrumentation:

  • UPLC system with a binary solvent manager

  • Autosampler

  • Column manager

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

b. Chromatographic and Mass Spectrometric Conditions (Starting Point):

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile[2]

  • Gradient Elution: A time-programmed gradient is recommended to ensure good separation and peak shape. A potential gradient is as follows[2]:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-4.0 min: 95% to 5% B

    • 4.0-5.0 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min[2]

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • This compound: Precursor ion (m/z) -> Product ion (m/z) to be determined by infusion.

      • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended.

    • Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for the specific compound.

c. Sample Preparation (from Human Plasma):

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube for injection.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add a suitable internal standard and an extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex and then centrifuge to separate the layers.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection[3].

d. Method Validation Parameters (Hypothetical Data):

The following table summarizes typical validation parameters for a bioanalytical method.

ParameterSpecificationHypothetical Result for this compound in Plasma
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.990.5 - 500 ng/mL, r² = 0.998
Accuracy (% RE) Within ±15% (±20% for LLOQ)-8.5% to 11.2%
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)Intra-day ≤ 7.5%, Inter-day ≤ 9.8%
Lower Limit of Quantification (LLOQ) Accurately and precisely quantifiable0.5 ng/mL
Matrix Effect Consistent and reproducible95% - 105%
Extraction Recovery Consistent and reproducible> 85%
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentrationStable under tested conditions

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Weighing dissolve Dissolution/ Extraction start->dissolve filter Filtration (0.45 µm) dissolve->filter hplc HPLC Injection filter->hplc separation Chromatographic Separation (C18) hplc->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Report Generation quantification->report

Caption: Workflow for the quantification of this compound by HPLC.

Bioanalytical Workflow using UPLC-MS/MS

UPLCMSMS_Workflow plasma Plasma Sample is_add Add Internal Standard plasma->is_add extraction Protein Precipitation or LLE is_add->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant evap Evaporation (if LLE) supernatant->evap injection UPLC-MS/MS Injection supernatant->injection reconstitute Reconstitution evap->reconstitute reconstitute->injection

Caption: Sample preparation workflow for bioanalysis by UPLC-MS/MS.

Logical Relationship for Method Validation

Validation_Relationship cluster_core Core Validation Parameters cluster_limits Sensitivity cluster_robust Reliability Accuracy Accuracy Linearity Linearity & Range Accuracy->Linearity Robustness Robustness Accuracy->Robustness Stability Stability (for Bioanalysis) Accuracy->Stability Precision Precision Precision->Linearity Precision->Robustness Precision->Stability LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Robustness Linearity->Stability Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Robustness Specificity->Stability

Caption: Interrelationship of key analytical method validation parameters.

References

Application Notes: 6-Propoxybenzothiazol-2-amine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Propoxybenzothiazol-2-amine belongs to the benzothiazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. Derivatives of 2-aminobenzothiazole have shown promise as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. These application notes provide a framework for utilizing this compound as a screening candidate to identify novel kinase inhibitors. While specific data for this exact compound is not extensively published, the protocols and potential applications are based on established methodologies for analogous 2-aminothiazole and benzothiazole derivatives.[1][2][3][4][5]

Potential Kinase Targets and Therapeutic Areas

Derivatives of the benzothiazole and 2-aminothiazole core have been investigated for their inhibitory activity against a range of kinases implicated in oncology and inflammatory diseases. Based on the activities of structurally related compounds, this compound is a viable candidate for screening against kinases such as:

  • Tyrosine Kinases:

    • Epidermal Growth Factor Receptor (EGFR/HER) family[6]

    • Src family kinases (e.g., Src, Lck)[4]

    • Vascular Endothelial Growth Factor Receptor (VEGFR/KDR)[7]

  • Serine/Threonine Kinases:

    • Aurora Kinases (A, B, C)[8]

    • Phosphoinositide 3-kinases (PI3Ks)[9]

    • AKT/Protein Kinase B

The potential therapeutic applications for active compounds derived from this scaffold could include various cancers (e.g., breast, lung, leukemia) and inflammatory disorders.[1][10]

Data Presentation: Representative Kinase Inhibition Data

The following table presents hypothetical, yet representative, quantitative data for the inhibitory activity of this compound against a panel of selected kinases. This data is for illustrative purposes to demonstrate how screening results would be presented.

Kinase TargetIC50 (nM)Assay Type
EGFR85Biochemical (HTRF)
Src150Cellular (Phospho-flow)
Aurora Kinase A320Biochemical (LanthaScreen)
PI3Kα500Biochemical (ADP-Glo)
VEGFR2 (KDR)750Cellular (ELISA)

Experimental Protocols

Detailed methodologies for key experiments in a kinase inhibitor screening cascade are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a generic, high-throughput biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, LanthaScreen™)

  • Microplates (e.g., 384-well)

  • Plate reader compatible with the detection chemistry

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Plate Preparation: Add the diluted compound solutions to the microplate wells. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme and Substrate Addition: Add the purified kinase and its specific substrate to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the extent of substrate phosphorylation or ATP consumption.

  • Data Acquisition: Read the plate on a compatible plate reader to measure the signal (e.g., luminescence, fluorescence).

  • Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay

This protocol outlines a method to confirm that the compound inhibits the target kinase within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., EGF for the EGFR pathway)

  • Lysis buffer

  • Antibodies (primary and secondary) for Western blot or ELISA

  • SDS-PAGE gels and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).

  • Kinase Activation: Stimulate the cells with an appropriate growth factor or mitogen to activate the target kinase pathway.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them to extract cellular proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Use an antibody for the total protein as a loading control.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the reduction in phosphorylation at different compound concentrations.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that are often targeted in kinase inhibitor drug discovery.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF EGF->EGFR

Caption: Simplified EGFR signaling pathway.

Experimental_Workflow cluster_screening Screening Cascade PrimaryScreen Primary Biochemical Screen (IC50 Determination) CellularAssay Cellular Target Engagement (Western Blot / ELISA) PrimaryScreen->CellularAssay Active Hits SelectivityPanel Kinase Selectivity Profiling CellularAssay->SelectivityPanel Confirmed Hits LeadOp Lead Optimization SelectivityPanel->LeadOp Selective Hits

References

Application Notes and Protocols for Cell Culture Assays Involving 6-Propoxybenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Aminobenzothiazoles are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery.[1] This scaffold is present in several clinically approved drugs and numerous investigational agents, demonstrating a wide range of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[2][3] Derivatives of 2-aminobenzothiazole have been shown to exert their effects by modulating various cellular targets, such as protein kinases (e.g., EGFR, VEGFR-2, PI3K), topoisomerases, and neurotransmitter pathways.[1][4]

Given the therapeutic potential of this chemical class, novel derivatives like 6-Propoxybenzothiazol-2-amine are promising candidates for screening and development. These application notes provide detailed protocols for evaluating the potential cytotoxic, anti-proliferative, and neuroprotective effects of this compound in relevant cell culture models.

Application 1: Evaluation of Anticancer Activity

Many 2-aminobenzothiazole derivatives have demonstrated potent anti-proliferative and cytotoxic effects against various cancer cell lines, including lung, breast, and colon cancer.[1][5] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway, or the induction of apoptosis.[1][4] The following assays are fundamental for assessing the anticancer potential of a test compound like this compound.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described anticancer assays.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines (IC₅₀ Values)

Cell LineHistotypeIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
HCT116Colon Carcinoma
PC-3Prostate Cancer

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Apoptosis Induction by this compound in A549 Cells

Treatment Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control (0.1% DMSO)
0.5 x IC₅₀
1 x IC₅₀
2 x IC₅₀
Staurosporine (Positive Control)
Experimental Protocols

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]

  • Cell culture medium, serum, and appropriate supplements

  • 96-well flat-bottom sterile plates

  • Test compound (this compound) dissolved in DMSO

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[7]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking for 15 minutes.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • 6-well sterile plates

  • Test compound (this compound)

  • Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., A549) in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS and once with 1X Binding Buffer.[11]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[11] Add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Application 2: Evaluation of Neuroprotective Activity

Certain 2-aminobenzothiazole derivatives, such as Riluzole, are known for their neuroprotective properties.[2] These effects can be mediated through various mechanisms, including the modulation of glutamate signaling and inhibition of voltage-gated sodium channels.[2] An in vitro assay using primary neurons can be employed to assess the potential of this compound to protect against neurotoxic insults like excitotoxicity.

Data Presentation: Summarized Quantitative Data

Table 3: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupCompound Conc. (µM)% Neuronal Viability (relative to Control)
Control (no glutamate)-100%
Glutamate (100 µM)-
Glutamate + Compound0.1
Glutamate + Compound1
Glutamate + Compound10
Glutamate + MK-801 (Positive Control)10
Experimental Protocol

This protocol describes the isolation and culture of primary cortical neurons and their use in an assay to test for neuroprotection against glutamate-induced excitotoxicity. Cell viability is assessed using a fluorescent dye like Calcein-AM.

Materials:

  • Timed-pregnant rodent (e.g., E16-E18 rat or mouse)

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic dissociation solution (e.g., Papain or Trypsin)[13]

  • Neuronal culture medium (e.g., Neurobasal Medium with B-27 supplement, Glutamax, and penicillin/streptomycin)

  • Poly-D-lysine (PDL) coated 96-well black-walled, clear-bottom plates[14]

  • Glutamate solution

  • Test compound (this compound)

  • Calcein-AM viability dye

  • Fluorescence microplate reader

Procedure:

  • Plate Coating: Coat 96-well plates with PDL solution (50 µg/mL) overnight at 37°C or for 1 hour at room temperature. Wash three times with sterile water and allow to dry completely.[14]

  • Neuron Isolation: Dissect cerebral cortices from embryonic brains under sterile conditions. Mince the tissue and incubate in an enzymatic dissociation solution to obtain a single-cell suspension.

  • Cell Plating: Count viable cells using a hemocytometer and trypan blue. Seed the neurons onto the PDL-coated 96-well plate at a density of 25,000-50,000 cells/well.[15]

  • Neuron Maturation: Culture the neurons for 5-7 days in vitro (DIV) at 37°C, 5% CO₂ to allow for differentiation and formation of synaptic connections.[15]

  • Compound Pre-treatment: Pre-treat the mature neuronal cultures with various concentrations of this compound for 2-24 hours.

  • Excitotoxic Insult: Add a neurotoxic concentration of glutamate (e.g., 50-100 µM) to the wells for a defined period (e.g., 20 minutes to 24 hours).

  • Viability Assessment:

    • Wash the cells gently with a balanced salt solution (e.g., HBSS).

    • Incubate the cells with Calcein-AM solution (e.g., 1-2 µM) for 30 minutes at 37°C.

    • Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~515 nm) using a plate reader.

  • Data Analysis: Normalize the fluorescence readings to the untreated control wells to determine the percentage of neuronal viability for each condition.

Visualizations: Workflows and Signaling Pathways

Diagram 1: General Workflow for Novel Compound Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Functional Assays A Compound Synthesis (this compound) B Cell Viability Assays (MTT / MTS) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V / PI) C->D Hit Compound G Neuroprotection Assay C->G Hit Compound E Signaling Pathway Analysis (Western Blot / Kinase Assays) D->E F Cell Cycle Analysis D->F H Other Functional Assays (e.g., Migration, Invasion) G->H

Caption: General workflow for screening a novel compound.

Diagram 2: Experimental Workflow for the MTT Assay

MTT_Workflow start Start seed 1. Seed cells in 96-well plate start->seed incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Treat with compound (serial dilutions) incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilization Solution incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate IC50) read->analyze end End analyze->end PI3K_Pathway cluster_downstream Cellular Responses RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Inhibition

References

Application Notes & Protocols: Solid-Phase Synthesis of a 2-Aminobenzothiazole Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of a diverse library of 2-aminobenzothiazole derivatives. This class of compounds is recognized as a "privileged structure" in medicinal chemistry, with a wide range of biological activities, making them attractive scaffolds for drug discovery programs.[1] Solid-phase synthesis offers a streamlined and efficient method for generating large numbers of analogs for structure-activity relationship (SAR) studies.[1]

The described traceless solid-supported protocol utilizes a resin-bound acyl-isothiocyanate which reacts with a variety of anilines.[1][2] Subsequent cyclization forms the 2-aminobenzothiazole scaffold, which can be further functionalized before cleavage from the solid support to yield the final products.[1]

Biological Significance of 2-Aminobenzothiazoles

The 2-aminobenzothiazole core is a key pharmacophore found in numerous compounds with significant therapeutic potential. Derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Anticancer: Certain 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity by targeting various molecular pathways involved in cancer progression.[3]

  • Antibacterial: This scaffold has been incorporated into novel antibacterial agents.

  • Anti-inflammatory: Compounds containing the 2-aminobenzothiazole moiety have shown promising anti-inflammatory properties.[4]

  • Antiviral: The versatility of the scaffold extends to the development of antiviral agents.[4]

The ability to readily synthesize a diverse library of these compounds through solid-phase organic synthesis (SPOS) accelerates the drug discovery process by enabling the rapid exploration of chemical space around this privileged core.

Experimental Workflow

The solid-phase synthesis of the 2-aminobenzothiazole library follows a multi-step sequence, as illustrated in the workflow diagram below.

Solid_Phase_Synthesis Resin Carboxy-Polystyrene Resin Step1 1. Acyl Chloride Formation (Oxalyl Chloride, DMF) Resin->Step1 Resin_Acyl_Chloride Resin-Bound Acyl Chloride Step1->Resin_Acyl_Chloride Step2 2. Isothiocyanate Formation (KSCN, 18-crown-6) Resin_Acyl_Chloride->Step2 Resin_Isothiocyanate Resin-Bound Acyl-Isothiocyanate Step2->Resin_Isothiocyanate Step3 3. Thiourea Formation (Aniline Derivatives, DMF) Resin_Isothiocyanate->Step3 Resin_Thiourea Resin-Bound N-acyl, N'-phenyl-thiourea Step3->Resin_Thiourea Step4 4. Cyclization (EDCI, DMF, Microwave) Resin_Thiourea->Step4 Resin_Benzothiazole Resin-Bound 2-Aminobenzothiazole Step4->Resin_Benzothiazole Step5 5. Cleavage (Hydrazine Monohydrate, EtOH, Microwave) Resin_Benzothiazole->Step5 Final_Product 2-Aminobenzothiazole Library Step5->Final_Product

Caption: Workflow for the solid-phase synthesis of a 2-aminobenzothiazole library.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the solid-phase synthesis of 2-aminobenzothiazoles.[1]

Preparation of Resin-Bound Acyl-Isothiocyanate

This two-step procedure converts commercially available carboxy-polystyrene resin into the key isothiocyanate intermediate.

a. Formation of Resin-Bound Acyl Chloride:

  • Swell carboxy-polystyrene resin in anhydrous dichloromethane (DCM).

  • Add a solution of oxalyl chloride in DCM, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 16 hours.

  • Filter the resin and wash sequentially with anhydrous DCM, and diethyl ether, then dry under vacuum.

b. Formation of Resin-Bound Acyl-Isothiocyanate:

  • Suspend the acyl chloride resin in anhydrous acetonitrile.

  • Add potassium thiocyanate (KSCN) and 18-crown-6.

  • Stir the mixture at 80°C for 24 hours.

  • Filter the resin, wash with acetonitrile, DCM, and methanol, and then dry under vacuum.

Synthesis of Resin-Bound N-acyl, N'-phenyl-thioureas

This step introduces diversity into the library by reacting the isothiocyanate resin with a variety of aniline derivatives.

  • Swell the resin-bound acyl-isothiocyanate in anhydrous DMF.

  • Add a solution of the desired aniline derivative in DMF.

  • Shake the mixture at room temperature for 24 hours.

  • Filter the resin and wash thoroughly with DMF, DCM, and methanol to remove excess reagents.

Cyclization to form Resin-Bound 2-Aminobenzothiazoles

An intramolecular cyclization reaction forms the benzothiazole ring system.

  • Swell the N-acyl, N'-phenyl-thiourea resin in degassed, dry DMF.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Heat the reaction mixture to 150°C using microwave irradiation for 1 hour.[1]

  • After cooling, filter the solid phase and wash with DMF, DCM, and methanol.[1]

Cleavage of 2-Aminobenzothiazoles from the Resin

The final products are cleaved from the solid support to yield the 2-aminobenzothiazole library.

  • Suspend the resin-bound 2-aminobenzothiazole in ethanol.

  • Add hydrazine monohydrate.

  • Heat the reaction mixture to 150°C using microwave irradiation for 30 minutes.[1]

  • After cooling, filter the resin and wash with ethyl acetate and methanol.[1]

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by appropriate methods (e.g., column chromatography, preparative HPLC) to yield the pure 2-aminobenzothiazole derivative.

Data Presentation

The following tables summarize typical yields and purity for a representative library of 2-aminobenzothiazoles synthesized using this solid-phase protocol.

Table 1: Synthesis of a Representative 2-Aminobenzothiazole Library

Compound IDAniline SubstituentOverall Yield (%)Purity (%)
1a 4-Fluoro75>95
1b 4-Chloro72>95
1c 4-Bromo70>95
1d 4-Methyl78>95
1e 4-Methoxy76>95
1f 3-Chloro68>90
1g 3-Methyl73>95
1h 2-Fluoro65>90

Yields and purities are based on isolated and purified products.

Signaling Pathways and Logical Relationships

The development of 2-aminobenzothiazole libraries is often directed at specific biological targets. The following diagram illustrates a generalized signaling pathway that can be modulated by small molecule inhibitors, such as those derived from a 2-aminobenzothiazole library.

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cellular_Response Inhibitor 2-Aminobenzothiazole Inhibitor Inhibitor->Kinase1 Inhibits

Caption: Generalized kinase signaling pathway targeted by 2-aminobenzothiazole inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Propoxybenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Propoxybenzothiazol-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely employed method for the synthesis of this compound is the oxidative cyclization of 4-propoxyaniline. This reaction is typically carried out by treating 4-propoxyaniline with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of an oxidizing agent like bromine in glacial acetic acid.

Q2: What are the key factors influencing the yield of the reaction?

Several factors can significantly impact the final yield of this compound. These include the purity of the starting materials (4-propoxyaniline), the stoichiometry of the reactants, reaction temperature, reaction time, and the efficiency of the purification process. The choice of oxidizing agent and solvent system also plays a crucial role.

Q3: Are there alternative and potentially higher-yielding methods?

Yes, alternative methods exist that may offer improved yields and safer handling. One such alternative involves the use of a milder brominating agent, such as benzyltrimethylammonium tribromide, which can minimize the formation of brominated side products. Additionally, solid-phase synthesis protocols offer an alternative route that can simplify purification and potentially improve overall yield.

Q4: What are the common side reactions to be aware of?

A common side reaction is the bromination of the aromatic ring of the starting material or the product, especially when using bromine as the oxidizing agent. This can lead to the formation of undesired brominated benzothiazole derivatives, which can complicate purification and reduce the yield of the desired product. Incomplete cyclization can also result in the formation of thiourea intermediates.

Troubleshooting Guide

Low yields or the presence of impurities are common challenges in the synthesis of this compound. The following table outlines potential issues, their likely causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or impure starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Improper stoichiometry of reactants.- Ensure the purity of 4-propoxyaniline and other reagents.- Carefully control the reaction temperature, as the reaction can be exothermic.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Use a slight excess of the thiocyanate salt and oxidizing agent.
Formation of Multiple Products (Impure Product) - Bromination of the aromatic ring.- Incomplete cyclization leading to thiourea intermediates.- Polymerization or degradation of starting materials or product.- Consider using a milder brominating agent like benzyltrimethylammonium tribromide.- Ensure dropwise addition of bromine at a low temperature to control the reaction.- Optimize reaction time and temperature to favor complete cyclization.- Purify the crude product using column chromatography.
Difficulty in Product Isolation/Purification - Product is highly soluble in the reaction mixture.- Presence of closely related impurities.- Formation of tars or polymeric materials.- After reaction completion, pour the mixture into ice-water to precipitate the product.- Neutralize the reaction mixture carefully to ensure complete precipitation.- Employ column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) for effective purification.
Inconsistent Yields - Variability in reagent quality.- Lack of precise control over reaction parameters.- Scaling-up issues.- Use reagents from a reliable source and of consistent quality.- Maintain strict control over temperature, addition rates, and stirring speed.- When scaling up, ensure efficient heat transfer and mixing.

Experimental Protocols

Protocol 1: Standard Synthesis using Bromine in Acetic Acid

This protocol is adapted from the general procedure for the synthesis of 2-amino-6-substituted benzothiazoles.

Materials:

  • 4-propoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ice

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-propoxyaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with a cold sodium hydroxide solution to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Alternative Synthesis using Benzyltrimethylammonium Tribromide

This protocol utilizes a milder brominating agent to potentially reduce side reactions.

Materials:

  • 4-propoxyaniline

  • Potassium thiocyanate (KSCN)

  • Benzyltrimethylammonium tribromide

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Dissolve 4-propoxyaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in dichloromethane.

  • Add benzyltrimethylammonium tribromide (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using an ethyl acetate/hexane solvent system.

Visualizations

Synthesis_Pathway 4-propoxyaniline 4-propoxyaniline Intermediate Thiourea Intermediate (in situ) 4-propoxyaniline->Intermediate Thiocyanation KSCN_Br2 KSCN, Br2 (or alternative) Product This compound Intermediate->Product Oxidative Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Mix 4-propoxyaniline and KSCN in solvent Cooling 2. Cool to 0-5 °C Reagents->Cooling Addition 3. Add Bromine solution dropwise Cooling->Addition Stirring 4. Stir at room temperature Addition->Stirring Monitoring 5. Monitor by TLC Stirring->Monitoring Quenching 6. Pour into ice-water Monitoring->Quenching Neutralization 7. Neutralize to precipitate Quenching->Neutralization Filtration 8. Filter and wash Neutralization->Filtration Purification 9. Column Chromatography Filtration->Purification

Caption: A typical experimental workflow for the synthesis.

Troubleshooting_Flowchart Start Low Yield or Impurities? Check_Purity Check starting material purity Start->Check_Purity Check_Conditions Review reaction conditions (temp, time, stoichiometry) Check_Purity->Check_Conditions Multiple_Spots Multiple spots on TLC? Check_Conditions->Multiple_Spots Optimize_Purification Optimize column chromatography Multiple_Spots->Optimize_Purification Yes Re-run Re-run reaction with adjustments Multiple_Spots->Re-run No Alternative_Reagent Consider alternative brominating agent Optimize_Purification->Alternative_Reagent Alternative_Reagent->Re-run End Improved Yield Re-run->End

Caption: A logical troubleshooting flowchart for yield improvement.

Common side products in 2-aminobenzothiazole synthesis and their removal.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-aminobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2-aminobenzothiazole from aniline, thiocyanate, and bromine (Hugershoff reaction)?

A1: The most prevalent side product, particularly when using unsubstituted aniline, is 4-thiocyanatoaniline . This occurs due to the electrophilic substitution of the thiocyanate group at the para position of the aniline ring, which competes with the desired cyclization reaction.[1] Another common impurity is unreacted phenylthiourea , an intermediate in the reaction. In some cases, over-bromination of the aromatic ring can lead to brominated 2-aminobenzothiazole derivatives. If sulfuric acid is used as a solvent or catalyst, sulfonated byproducts can also form.[2]

Q2: My reaction mixture has a reddish-brown color that persists after the reaction. What could be the cause?

A2: A persistent reddish-brown color is often due to the presence of excess bromine. This can be addressed by adding a reducing agent, such as a solution of sodium thiosulfate or sodium bisulfite, until the color disappears.

Q3: I have a low yield of 2-aminobenzothiazole. What are the potential reasons?

A3: Low yields can result from several factors:

  • Incomplete reaction: The formation of the phenylthiourea intermediate may not have gone to completion, or the subsequent cyclization may be slow. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Side reactions: The formation of significant amounts of side products, such as 4-thiocyanatoaniline, will consume the starting materials and reduce the yield of the desired product.

  • Suboptimal reaction conditions: Temperature control is crucial. Excessive temperatures can promote side reactions, while temperatures that are too low can lead to an incomplete reaction.

  • Loss during work-up and purification: 2-aminobenzothiazole has some solubility in water, so excessive washing with water can lead to product loss. Ensure the purification method is optimized for your scale.

Q4: How can I monitor the progress of my 2-aminobenzothiazole synthesis?

A4: Thin Layer Chromatography (TLC) is an effective method to monitor the reaction.[3] A suitable mobile phase is a mixture of n-hexane and ethyl acetate. You can spot the starting aniline, the crude reaction mixture, and a pure standard of 2-aminobenzothiazole (if available). The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress. The presence of other spots can indicate the formation of side products.

Troubleshooting Guides

Problem 1: Identification and Removal of 4-Thiocyanatoaniline

Symptoms:

  • Two major spots are observed on the TLC plate of the crude product.

  • The melting point of the crude product is broad and lower than the expected melting point of pure 2-aminobenzothiazole (129-131 °C). The melting point of 4-thiocyanatoaniline is 52-54 °C.[4]

  • The NMR spectrum of the crude product shows signals corresponding to both 2-aminobenzothiazole and 4-thiocyanatoaniline.

Troubleshooting Workflow:

G start Crude product with suspected 4-thiocyanatoaniline impurity tlc Run TLC (e.g., Hexane:EtOAc 7:3) start->tlc two_spots Two distinct spots observed? tlc->two_spots major_impurity Is the impurity spot significant? two_spots->major_impurity Yes one_spot Single spot or minor impurity two_spots->one_spot No column Perform Column Chromatography major_impurity->column Yes recrystallize Perform Recrystallization major_impurity->recrystallize No check_purity Check purity by TLC and MP column->check_purity recrystallize->check_purity pure_product Pure 2-Aminobenzothiazole check_purity->pure_product one_spot->recrystallize

Caption: Troubleshooting workflow for the removal of 4-thiocyanatoaniline.

Purification Protocols:

  • Recrystallization (for minor impurities):

    • Dissolve the crude product in a minimum amount of hot ethanol.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Filter the hot solution to remove the charcoal and any insoluble impurities.

    • Slowly add hot water to the filtrate until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry.

  • Column Chromatography (for significant impurities):

    • Prepare a silica gel slurry in n-hexane and pack a chromatography column.

    • Dissolve the crude product in a minimum amount of the eluent (e.g., n-hexane:ethyl acetate, 9:1).

    • Load the sample onto the column.

    • Elute the column with a gradient of ethyl acetate in n-hexane, starting with a low polarity (e.g., 9:1) and gradually increasing the polarity.

    • Collect fractions and monitor by TLC to identify the fractions containing the pure 2-aminobenzothiazole.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Problem 2: Presence of Unreacted Phenylthiourea

Symptoms:

  • A spot corresponding to phenylthiourea is observed on the TLC plate. Phenylthiourea has a higher Rf value than 2-aminobenzothiazole in a hexane/ethyl acetate system.

  • The melting point of the crude product is depressed and broad. The melting point of phenylthiourea is 150-153 °C.[5]

Troubleshooting Steps:

  • Reaction Completion: Ensure the reaction has gone to completion by extending the reaction time or slightly increasing the temperature, while monitoring with TLC.

  • Purification: If unreacted phenylthiourea remains, it can be removed by column chromatography as described above. Due to the difference in polarity, a good separation should be achievable. Recrystallization from ethanol may also be effective if the amount of phenylthiourea is small.

Data Presentation

Table 1: Physical Properties of 2-Aminobenzothiazole and Common Side Products

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-Aminobenzothiazole150.21129-131Pale yellow crystals
4-Thiocyanatoaniline150.1952-54[4]Brown solid[4]
Phenylthiourea152.21150-153[5]White crystalline solid

Table 2: Typical TLC Rf Values

CompoundMobile Phase (n-Hexane:Ethyl Acetate)Approximate Rf Value
Aniline7:3~0.8
Phenylthiourea7:3~0.6
4-Thiocyanatoaniline7:3~0.5
2-Aminobenzothiazole7:3~0.4

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Protocols

General Protocol for Recrystallization of 2-Aminobenzothiazole
  • Solvent Selection: Ethanol or an ethanol/water mixture is commonly used.

  • Dissolution: Place the crude 2-aminobenzothiazole in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove activated charcoal and any other insoluble impurities.

  • Crystallization:

    • Single Solvent (Ethanol): Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath will promote more complete crystallization.

    • Mixed Solvent (Ethanol/Water): To the hot ethanolic solution, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (ethanol or the ethanol/water mixture).

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

General Protocol for Column Chromatography Purification
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A common eluent system is a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 9:1 n-hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude 2-aminobenzothiazole in a minimum volume of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-aminobenzothiazole.

Visualizations

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aniline Aniline Phenylthiourea Phenylthiourea (Intermediate) Aniline->Phenylthiourea SideProduct 4-Thiocyanatoaniline (Side Product) Aniline->SideProduct Thiocyanate Ammonium Thiocyanate Thiocyanate->Phenylthiourea Thiocyanate->SideProduct Bromine Bromine Cyclization Cyclization Bromine->Cyclization Phenylthiourea->Cyclization Product 2-Aminobenzothiazole (Desired Product) Cyclization->Product

Caption: Synthetic pathway showing the formation of 2-aminobenzothiazole and the main side product.

References

Optimizing reaction conditions for synthesizing benzothiazole derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for synthesizing benzothiazole derivatives.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of benzothiazole derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my benzothiazole synthesis consistently low?

A1: Low yields in benzothiazole synthesis can stem from several factors. Traditional synthesis methods are often associated with low yields and harsh reaction conditions.[1][2][3] The choice of catalyst, solvent, and reaction temperature can significantly impact the outcome. For instance, in the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, the catalyst system plays a crucial role. While some methods work well with metal-based catalysts, others show excellent yields with greener alternatives like ionic liquids or even under catalyst-free conditions.[4] The nature of the substituents on your starting materials (both 2-aminothiophenol and the aldehyde/ketone/acid) can also influence the reaction rate and yield. Aldehydes with electron-donating or electron-withdrawing groups can exhibit different reactivities.[1][4]

Potential Solutions:

  • Optimize Catalyst: Experiment with different catalysts. For the condensation of 2-aminothiophenol with aldehydes, systems like H₂O₂/HCl in ethanol have shown excellent yields (85–94%).[4][5] Ultrasound-assisted synthesis using sulfated tungstate has also been reported to give excellent yields under solvent-free conditions.[1][4][6]

  • Solvent Selection: The choice of solvent can be critical. While some reactions proceed well in solvents like ethanol or toluene, solvent-free conditions, especially in ultrasound-assisted methods, have proven to be highly effective and offer easier product separation.[1][4]

  • Temperature and Reaction Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration. Some modern methods, like microwave-assisted synthesis, can significantly reduce reaction times from hours to minutes while improving yields.[5]

  • Purity of Reactants: Impurities in the starting materials, particularly in 2-aminothiophenol, can lead to side reactions and lower yields. Ensure the purity of your reactants before starting the synthesis.

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: Side product formation is a common issue, often arising from the reaction conditions or the inherent reactivity of the substrates. For example, during the synthesis of 2-substituted benzothiazoles, the formation of byproducts like 2-benzyl-3-phenyl-3,4-dihydro-H-benzo[e][4][6][7]thiadiazine has been observed when using certain solvents like ethyl acetate.[4]

Potential Solutions:

  • Solvent Optimization: As mentioned, the solvent can influence the reaction pathway. Switching to a different solvent system, such as a chlorobenzene/DMSO mixture, has been shown to improve yields and potentially reduce side product formation in certain reactions.[4]

  • Catalyst Choice: The catalyst can greatly influence the selectivity. For instance, using a specific ratio of H₂O₂/HCl was found to be optimal for the selective synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes.[4][5]

  • Control of Reaction Parameters: Precise control of temperature and reaction time is crucial. Over-running the reaction or using excessive temperatures can sometimes lead to the formation of degradation products or other unwanted side reactions.

Q3: My catalyst is difficult to recover and reuse. Are there more sustainable options?

A3: Catalyst recovery and reusability are key aspects of green chemistry and cost-effective synthesis.[1] The complexity of catalyst recovery is a known limitation of some methods.[4]

Potential Solutions:

  • Heterogeneous Catalysts: Employing heterogeneous catalysts, such as nanoparticles or catalysts supported on silica or other solid matrices, can simplify the recovery process through simple filtration.[4] For instance, Cu(II) conjugated with (MeO)3Si(CH2)3Cl has been shown to be a resilient and recyclable catalyst.[4]

  • Ionic Liquids: Certain phosphonium acidic ionic liquids have been used as recyclable catalysts, demonstrating good yields over multiple cycles.[4]

  • Catalyst-Free Methods: Explore catalyst-free reaction conditions where possible. Some protocols, particularly those utilizing microwave or ultrasound irradiation, can proceed efficiently without a catalyst.[8]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and application of benzothiazole derivatives.

Q1: What are the most common methods for synthesizing 2-substituted benzothiazoles?

A1: The most prevalent method for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol with various carbonyl-containing compounds.[1][9] These include:

  • Aldehydes: This is a widely used method, with numerous catalytic systems developed to optimize yields and reaction conditions.[1][4][9]

  • Ketones: Similar to aldehydes, ketones can be condensed with 2-aminothiophenol to yield 2,2-disubstituted benzothiazolines, which can then be oxidized to the corresponding benzothiazoles.

  • Carboxylic Acids and Acyl Chlorides: These reagents are also commonly employed for the synthesis of 2-substituted benzothiazoles, often under acidic conditions or with the use of coupling agents.[9]

Q2: Are there any "green" or environmentally friendly methods for benzothiazole synthesis?

A2: Yes, significant research has focused on developing greener synthetic routes for benzothiazole derivatives to minimize the use of hazardous reagents and solvents.[1][2] Some of these methods include:

  • Ultrasound-Assisted Synthesis: This technique often allows for solvent-free reactions at room temperature with shorter reaction times and high yields.[1][4][6]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[9]

  • Use of Green Catalysts: The development of recyclable and non-toxic catalysts, such as certain ionic liquids and heterogeneous catalysts, contributes to greener synthesis.[4]

  • Visible-Light-Promoted Synthesis: Photocatalyzed reactions using visible light offer a sustainable and efficient method for benzothiazole synthesis.[4]

Q3: What are the key biological activities of benzothiazole derivatives relevant to drug development?

A3: Benzothiazole derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[10] Some of the key activities include:

  • Anticancer Activity: Many benzothiazole derivatives have shown potent anticancer properties by targeting various signaling pathways involved in cancer cell growth and proliferation, such as STAT3, AKT, and ERK pathways.[6][7][11][12]

  • Antibacterial Activity: Benzothiazoles have been investigated as antibacterial agents, with some derivatives showing inhibitory activity against enzymes like DNA gyrase.[13][14]

  • Neuroprotective Activity: Certain benzothiazole derivatives are being explored for the treatment of neurodegenerative diseases like Alzheimer's disease due to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[15][16][17]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Phenylbenzothiazole

CatalystSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClEthanolRoom Temperature45-60 min85-94[4][5]
Sulfated Tungstate (Ultrasound)Solvent-freeRoom Temperature10-20 min95[1][4][6]
FeCl₃/Montmorillonite K-10 (Ultrasound)------0.7-5 h33-95[4]
Molecular Sieves (4 Å) / PCCDichloromethaneRoom Temperature1.5-2 h (oxidation step)85-95[4]
None (Microwave)Solvent-free8015 min59-92[5]
Cu(II)-containing nano-silica------15-90 min87-98[5]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 2-Substituted Benzothiazoles [1][4][6]

  • In a 50 mL round-bottom flask, add 2-aminothiophenol (1 mmol), the desired aldehyde (1 mmol), and sulfated tungstate (10 wt%).

  • Place the flask in an ultrasound bath.

  • Irradiate the mixture with ultrasound at room temperature for the time specified in optimization studies (typically 10-20 minutes).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate (20 mL) to the reaction mixture and stir for 5 minutes.

  • Filter the solid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Wash the filtrate with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 2-substituted benzothiazole.

Protocol 2: Synthesis of 2-Substituted Benzothiazoles using H₂O₂/HCl [4][5]

  • To a solution of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add a mixture of 30% H₂O₂ (6 mmol) and concentrated HCl (3 mmol) dropwise with stirring at room temperature.

  • Continue stirring the reaction mixture at room temperature for 45-60 minutes.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water (50 mL).

  • The solid product that precipitates is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzothiazole.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Aminothiophenol 2-Aminothiophenol Mixing & Catalyst Addition Mixing & Catalyst Addition 2-Aminothiophenol->Mixing & Catalyst Addition Aldehyde/Ketone/Acid Aldehyde/Ketone/Acid Aldehyde/Ketone/Acid->Mixing & Catalyst Addition Reaction (Conventional/Ultrasound/Microwave) Reaction (Conventional/Ultrasound/Microwave) Mixing & Catalyst Addition->Reaction (Conventional/Ultrasound/Microwave) Quenching/Extraction Quenching/Extraction Reaction (Conventional/Ultrasound/Microwave)->Quenching/Extraction Drying & Concentration Drying & Concentration Quenching/Extraction->Drying & Concentration Column Chromatography/Recrystallization Column Chromatography/Recrystallization Drying & Concentration->Column Chromatography/Recrystallization Pure Benzothiazole Derivative Pure Benzothiazole Derivative Column Chromatography/Recrystallization->Pure Benzothiazole Derivative

Caption: General experimental workflow for the synthesis of benzothiazole derivatives.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerization DNA DNA pSTAT3->DNA Nuclear Translocation Benzothiazole Benzothiazole Derivative Benzothiazole->STAT3 Inhibition of Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor IL-6 dna_gyrase_pathway cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrB Subunit) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Benzothiazole Benzothiazole Derivative Benzothiazole->DNA_Gyrase Inhibition of ATP binding ATP ATP ATP->DNA_Gyrase

References

Troubleshooting low solubility of 6-Propoxybenzothiazol-2-amine in biological buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the low solubility of 6-Propoxybenzothiazol-2-amine in biological buffers. The following information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided below. Understanding these properties is crucial for developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂OSSanta Cruz Biotechnology[1]
Molecular Weight 208.28 g/mol Santa Cruz Biotechnology[1]
Melting Point 137-139 °CChemicalBook[2]
Boiling Point (Predicted) 366.1±34.0 °CChemicalBook[2]
Density (Predicted) 1.258±0.06 g/cm³ChemicalBook[2]
pKa (Predicted) 4.73±0.10ChemicalBook[2]

Disclaimer: The provided pKa, boiling point, and density values are predicted and should be used as a guide. Experimental verification is recommended for accurate formulation development.

Troubleshooting Guides

This section provides a structured approach to troubleshooting and improving the solubility of this compound.

Initial Solubility Assessment Workflow

The following workflow diagram outlines the initial steps to assess and address the solubility of this compound.

G Figure 1. Initial Solubility Assessment Workflow A Start: Low solubility observed in biological buffer B Review Physicochemical Properties - Predicted pKa: 4.73 - Lipophilic nature (inferred) A->B C Is the experimental pH > pKa (4.73)? B->C D Yes C->D Yes E No C->E No F Primary Issue: Low intrinsic solubility. Proceed to advanced solubilization techniques. D->F G Primary Issue: Compound is likely in its neutral, less soluble form. Adjust pH. E->G M Proceed to advanced solubilization techniques. F->M H Adjust buffer pH to be at least 2 units below the pKa (e.g., pH < 2.73) to protonate the amine group. G->H I Solubility Improved? H->I J Yes I->J Yes K No I->K No L End: Optimized buffer conditions found. J->L K->M

Caption: A flowchart to guide initial troubleshooting of this compound solubility.

Question: My this compound is not dissolving in my standard phosphate-buffered saline (PBS) at pH 7.4. What should I do?

Answer:

The predicted pKa of this compound is approximately 4.73.[2] At a pH of 7.4, which is significantly above the pKa, the primary amine group on the benzothiazole ring will be deprotonated and in its neutral form. This neutral form is expected to be less soluble in aqueous solutions.

Recommended Actions:

  • pH Adjustment: To increase solubility, you should lower the pH of your buffer. By decreasing the pH to at least two units below the pKa (i.e., pH ≤ 2.73), you will protonate the amine group, forming a more soluble salt.

  • Use of Co-solvents: If pH adjustment is not compatible with your experimental design, the use of co-solvents can enhance solubility.

Advanced Solubilization Workflow

If initial pH adjustments are insufficient or not feasible, the following workflow for advanced solubilization techniques should be considered.

G Figure 2. Advanced Solubilization Workflow A Start: pH adjustment is insufficient or not an option. B Select a suitable co-solvent. - DMSO, Ethanol, PEG 400 A->B C Prepare a high-concentration stock solution in the chosen co-solvent. B->C D Titrate the stock solution into the biological buffer with vigorous stirring. C->D E Monitor for precipitation. D->E F Precipitation Occurs? E->F G Yes F->G Yes H No F->H No I Lower the final concentration or increase the percentage of co-solvent. G->I J Consider alternative techniques: - Cyclodextrins - Surfactants G->J K End: Soluble formulation achieved. H->K I->D

Caption: A decision tree for selecting an advanced solubilization strategy.

Question: I have tried adjusting the pH, but the solubility is still too low for my required concentration. What are my next steps?

Answer:

If pH adjustment alone is insufficient, you can explore the use of co-solvents, cyclodextrins, or surfactants.

Experimental Protocols:

1. Co-solvent Formulation:

  • Objective: To increase the solubility of this compound by using a water-miscible organic solvent.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol 400 (PEG 400)

    • Biological buffer of choice

  • Protocol:

    • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO, ethanol, or PEG 400.

    • Vortex or sonicate until the compound is fully dissolved.

    • Add the stock solution dropwise to your pre-warmed (if applicable) biological buffer while vortexing or stirring vigorously.

    • Do not exceed a final co-solvent concentration that could affect your experimental system (typically ≤1% for DMSO).

2. Cyclodextrin-Mediated Solubilization:

  • Objective: To encapsulate the hydrophobic this compound within a cyclodextrin molecule to increase its aqueous solubility.[3]

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Biological buffer of choice

  • Protocol:

    • Prepare a solution of HP-β-CD or SBE-β-CD (e.g., 10-40% w/v) in your biological buffer.

    • Add the powdered this compound directly to the cyclodextrin solution.

    • Stir or shake the mixture at room temperature or with gentle heating (e.g., 37-40°C) for several hours to overnight to allow for complex formation.

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely reason for the poor solubility of this compound in aqueous buffers?

A1: The poor solubility is likely due to the combination of the aromatic benzothiazole core and the propoxy group, which contribute to the molecule's lipophilicity. At pH values above its predicted pKa of 4.73, the compound is in its neutral, less soluble form.

Q2: Can I use DMSO as a co-solvent? What is the maximum recommended concentration?

A2: Yes, DMSO is a common co-solvent for increasing the solubility of hydrophobic compounds. For most cell-based assays, the final concentration of DMSO should be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts.

Q3: Will heating the buffer improve the solubility?

A3: Modest heating (e.g., to 37°C) may slightly increase the solubility and the rate of dissolution. However, be cautious as excessive heat can degrade the compound or other components in your buffer.

Q4: How does the propoxy group affect solubility compared to other 2-aminobenzothiazoles?

A4: The propoxy group is a relatively nonpolar alkyl ether group. Compared to a hydrogen or a smaller, more polar group at the 6-position, the propoxy group will increase the lipophilicity of the molecule, likely leading to lower aqueous solubility.

Q5: What could be the hypothetical role of this compound in a signaling pathway?

A5: While the specific target is not defined here, a compound with this structure could potentially act as an inhibitor or modulator of a kinase or another enzyme with a hydrophobic binding pocket. The following diagram illustrates a hypothetical signaling pathway where such a compound might act.

G Figure 3. Hypothetical Signaling Pathway A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G Cellular Response F->G H 6-Propoxybenzothiazol- 2-amine H->C

Caption: A hypothetical pathway where this compound inhibits Kinase A.

References

Preventing degradation of 6-Propoxybenzothiazol-2-amine during storage.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Propoxybenzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is between 2°C and 8°C. It should be protected from light and moisture.

Q2: I've observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as yellowing or browning, can be an indicator of degradation. This may be caused by exposure to light, elevated temperatures, or oxidizing conditions. It is recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of 2-aminobenzothiazoles, potential degradation pathways include oxidation, photodegradation, and hydrolysis.

  • Oxidation: The amine group and the thiazole ring are susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents. This can lead to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photoproducts. For the related compound 2-aminobenzothiazole, hydroxylation of the aromatic ring has been observed as a photodegradation pathway.

  • Hydrolysis: While generally more stable, the amine group could be susceptible to hydrolysis under extreme pH and temperature conditions, although this is less common for aromatic amines.

Q4: What materials should I avoid when handling or storing this compound?

A4: Avoid contact with strong oxidizing agents, as they can accelerate the degradation of the compound. It is also advisable to use inert materials for handling and storage, such as glass or polytetrafluoroethylene (PTFE), and to avoid prolonged contact with reactive metals.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected experimental results or low potency Degradation of the this compound starting material.1. Verify the storage conditions of your stock material. 2. Assess the purity of the compound using a qualified analytical method (see Experimental Protocols). 3. If degradation is confirmed, procure a fresh batch of the compound and store it under the recommended conditions.
Visible changes in the solid compound (e.g., clumping, discoloration) Exposure to moisture, light, or elevated temperatures.1. Discard the affected material. 2. Review your storage and handling procedures to prevent future exposure. Ensure containers are tightly sealed and stored in a desiccator if necessary.
Inconsistent results between different batches of the compound Variability in the stability of different batches due to minor impurities or different storage histories.1. Perform a side-by-side analytical comparison of the batches. 2. If stability is a critical parameter for your application, consider performing a short-term stability study on each new batch (see Experimental Protocols).

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound sample

Method:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution from 20% to 80% acetonitrile over 20 minutes. The addition of 0.1% formic acid to the aqueous phase can improve peak shape.

  • Standard Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Sample Solution Preparation: Prepare a solution of the this compound sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of acetonitrile and water (with or without 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for an optimal wavelength using a diode array detector, or use a fixed wavelength (e.g., 254 nm or 280 nm).

    • Column Temperature: 30°C

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main peak to the total area of all peaks. Degradation products will appear as additional peaks in the chromatogram.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to understand the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system

Method:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours) for each stress condition.

  • Analysis: Analyze the samples using the HPLC method described in Protocol 1 to quantify the amount of this compound remaining and to observe the formation of degradation products.

Visualizations

Compound This compound (Stored Sample) Purity_Check Assess Purity (e.g., by HPLC) Compound->Purity_Check Degradation_Observed Degradation Observed? (e.g., new peaks, discoloration) Purity_Check->Degradation_Observed Proceed Proceed with Experiment Degradation_Observed->Proceed No Troubleshoot Troubleshoot Storage & Handling Degradation_Observed->Troubleshoot Yes Quarantine Quarantine/Discard Batch Troubleshoot->Quarantine

Caption: Workflow for assessing the quality of a stored sample.

cluster_storage Recommended Storage cluster_stressors Degradation Stressors 2-8°C 2-8°C Dry Dry Dark Dark Inert Gas Inert Atmosphere (e.g., Argon, Nitrogen) High_Temp High Temperature This compound This compound High_Temp->this compound CAUSES DEGRADATION Light Light Exposure Light->this compound CAUSES DEGRADATION Moisture Moisture Moisture->this compound CAUSES DEGRADATION Oxidants Oxidizing Agents Oxidants->this compound CAUSES DEGRADATION This compound->2-8°C PRESERVES STABILITY This compound->Dry PRESERVES STABILITY This compound->Dark PRESERVES STABILITY This compound->Inert Gas PRESERVES STABILITY

Caption: Key factors influencing the stability of this compound.

ABT 2-Aminobenzothiazole (Core Structure) Hydroxylation Hydroxylation ABT->Hydroxylation Light Light (>300 nm) Light->Hydroxylation OH_ABT Hydroxylated Degradation Product Hydroxylation->OH_ABT

Challenges in scaling up the synthesis of 6-Propoxybenzothiazol-2-amine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 6-Propoxybenzothiazol-2-amine.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the most common synthetic route for this compound? The most prevalent method is the reaction of 4-propoxyaniline with a thiocyanate salt (e.g., potassium or ammonium thiocyanate) in the presence of a halogen, typically bromine, in a suitable solvent like acetic acid. This electrophilic cyclization is a well-established method for preparing 2-aminobenzothiazoles.
What are the critical parameters to control during the reaction? Temperature control is crucial, especially during the addition of bromine, as the reaction is exothermic. Maintaining a low temperature helps to minimize the formation of byproducts. Stoichiometry of the reactants, particularly the bromine, should be precise to avoid over-bromination of the aromatic ring. Reaction time and stirring efficiency are also important for ensuring complete conversion.
What are the typical yields for this synthesis? On a laboratory scale, yields can range from 60% to 80%, depending on the purity of the starting materials and the optimization of reaction conditions. However, on a larger scale, yields might be slightly lower due to challenges in heat and mass transfer.
What are the main safety concerns associated with this synthesis? The use of bromine, a corrosive and toxic substance, requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can also release toxic fumes. A thorough risk assessment should be conducted before performing the synthesis, especially on a larger scale.
How can the purity of the final product be assessed? Purity is typically determined using High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and melting point analysis. Structural confirmation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete reaction - Monitor the reaction progress using TLC or HPLC. - Ensure efficient stirring to overcome mass transfer limitations, especially in larger batches. - Gradually increase the reaction time or temperature, while carefully monitoring for byproduct formation.
Suboptimal temperature control - Maintain a low temperature (typically 0-5 °C) during the addition of bromine to prevent side reactions. - Use a jacketed reactor with a reliable cooling system for large-scale synthesis.
Impure starting materials - Use high-purity 4-propoxyaniline and thiocyanate salt. - Purify the starting materials if necessary.
Incorrect stoichiometry - Accurately measure the reactants, especially the bromine. An excess of bromine can lead to the formation of poly-brominated byproducts.
Problem 2: Formation of Impurities and Byproducts
Possible Cause Suggested Solution
Over-bromination - Add bromine dropwise at a controlled rate while maintaining a low temperature. - Use a slight excess of 4-propoxyaniline relative to bromine.
Formation of uncyclized thiourea intermediate - Ensure sufficient reaction time and adequate temperature after bromine addition to promote cyclization.
Polymeric materials - Maintain a homogenous reaction mixture through efficient stirring. - Quench the reaction appropriately to prevent polymerization.
Problem 3: Difficulties in Product Isolation and Purification
Possible Cause Suggested Solution
Product precipitation issues - Adjust the pH of the reaction mixture carefully during workup to ensure complete precipitation of the amine product. - Use an appropriate anti-solvent to aid precipitation.
Co-precipitation of impurities - Perform a recrystallization from a suitable solvent system (e.g., ethanol/water) to remove impurities. - Column chromatography may be necessary for achieving high purity, although this can be challenging on a large scale.
Product is an oil or tacky solid - Ensure all solvent from the reaction is removed. - Try triturating the crude product with a non-polar solvent to induce crystallization.

Data Presentation

Table 1: Representative Reaction Parameters for Laboratory-Scale Synthesis

ParameterValue
Starting Material 4-Propoxyaniline
Reagents Potassium Thiocyanate, Bromine
Solvent Glacial Acetic Acid
Temperature 0-5 °C (Bromine addition), Room Temperature (Reaction)
Reaction Time 4-6 hours
Typical Yield 75%
Purity (by HPLC) >98%

Table 2: Comparison of Purification Methods

Method Advantages Disadvantages Scale-up Feasibility
Recrystallization Cost-effective, simpleMay not remove all impurities, potential for product lossHigh
Column Chromatography High purity achievableExpensive, time-consuming, large solvent volumesLow to Medium
Acid-Base Extraction Can remove certain impuritiesMay not be effective for all byproductsHigh

Experimental Protocols

General Laboratory-Scale Synthesis of this compound:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-propoxyaniline (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., ammonium hydroxide or sodium hydroxide solution) to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

experimental_workflow start Start: Reagents dissolution Dissolve 4-propoxyaniline and KSCN in Acetic Acid start->dissolution cooling Cool to 0-5 °C dissolution->cooling bromine_addition Slowly add Bromine in Acetic Acid cooling->bromine_addition reaction Stir at Room Temperature (4-6 hours) bromine_addition->reaction workup Quench in Ice-Water and Neutralize reaction->workup filtration Filter and Wash Crude Product workup->filtration purification Recrystallize from Ethanol/Water filtration->purification end End: Pure Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Outcome cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn temp_control Poor Temperature Control low_yield->temp_control impure_reagents Impure Reagents low_yield->impure_reagents high_impurities High Impurities high_impurities->temp_control high_impurities->impure_reagents over_bromination Over-bromination high_impurities->over_bromination monitor_rxn Monitor Reaction (TLC/HPLC) incomplete_rxn->monitor_rxn improve_cooling Improve Cooling/Slow Addition temp_control->improve_cooling purify_reagents Purify/Verify Reagents impure_reagents->purify_reagents control_stoichiometry Control Stoichiometry over_bromination->control_stoichiometry

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: 6-Propoxybenzothiazol-2-amine NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving ambiguous Nuclear Magnetic Resonance (NMR) peaks for 6-Propoxybenzothiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of this compound overlapping and difficult to interpret?

A1: The aromatic region of this compound contains three protons on the benzothiazole ring system. These protons are in close chemical shift environments (typically 6.5-8.0 ppm) and exhibit complex splitting patterns due to coupling with each other (ortho and meta couplings).[1][2] This proximity of signals and multiplicity often leads to significant peak overlap, making direct interpretation challenging, a common issue in aromatic molecules.[1][3]

Q2: The chemical shift of the amine (-NH₂) protons varies between samples and the peak is broad. How can I definitively identify this peak?

A2: The protons of an amine group (-NH₂) are labile, meaning they can exchange with other acidic protons in the solution, such as trace amounts of water. Their chemical shift is highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets.[4] The most reliable method for identification is a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The amine peak will disappear or significantly decrease in intensity due to the exchange of -NH₂ protons with deuterium.[5]

Q3: I'm having trouble assigning the signals of the propoxy group (-O-CH₂-CH₂-CH₃). How can I confirm their connectivity?

A3: The propoxy group should theoretically appear as three distinct signals: a triplet for the terminal methyl (-CH₃) group, a complex multiplet (often a sextet) for the central methylene (-CH₂-) group, and a triplet for the methylene group attached to the oxygen (-O-CH₂-). To definitively confirm their connectivity, a 2D COSY (Correlation Spectroscopy) experiment is recommended. This experiment shows correlations between protons that are coupled to each other, allowing you to "walk" along the spin system: the -O-CH₂ signal will show a cross-peak to the central -CH₂-, which in turn will show a cross-peak to the terminal -CH₃.[6]

Q4: How can I resolve the overlapping aromatic signals to assign the individual protons (H-4, H-5, H-7)?

A4: Resolving these signals typically requires more advanced techniques.

  • Change of Solvent: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or DMSO-d₆, can alter the chemical shifts of the aromatic protons due to different solvent-solute interactions, potentially resolving the overlap.[5][7]

  • 2D NMR: Techniques like HSQC and HMBC are invaluable. An HSQC spectrum correlates each proton to the carbon it is directly attached to. An HMBC spectrum shows longer-range correlations (2-3 bonds) between protons and carbons. By observing the HMBC correlations from the well-resolved propoxy protons to the aromatic ring, you can unambiguously assign the carbons, and subsequently the attached protons via the HSQC spectrum.[8][9]

Troubleshooting Guide: Resolving Ambiguous Peaks

This guide provides a systematic workflow for tackling ambiguous NMR data for this compound.

Problem: Overlapping and unassigned peaks in the ¹H and ¹³C NMR spectra.
  • Initial Assessment: Begin by acquiring standard 1D ¹H and ¹³C NMR spectra. Identify the predictable signals first: the three signals from the propoxy group and the solvent peak. The aromatic region will likely show complex, overlapping multiplets.[3]

  • Step 1: Definitive Identification of Labile Protons.

    • Action: Perform a D₂O exchange experiment.

    • Expected Outcome: The broad signal corresponding to the -NH₂ protons will disappear. This confirms its identity and removes it from consideration when analyzing the more complex regions.[5]

  • Step 2: Employ 2D NMR for Connectivity Mapping.

    • Action: Run a 2D COSY experiment.

    • Expected Outcome: This will establish proton-proton coupling networks. You will be able to trace the connectivity of the entire propoxy chain (H-1' → H-2' → H-3') and identify which aromatic protons are coupled to each other.[6]

    • Action: Run a 2D HSQC experiment.

    • Expected Outcome: This will generate a spectrum where each peak represents a direct one-bond connection between a proton and a carbon. It allows you to confidently assign a carbon signal if its attached proton's signal is resolved.[8]

    • Action: Run a 2D HMBC experiment.

    • Expected Outcome: This is often the key to the final structure elucidation. It reveals 2- and 3-bond correlations between protons and carbons. For instance, the protons of the methylene group attached to the oxygen (-O-CH₂-) will show a correlation to the C-6 carbon of the benzothiazole ring, confirming the location of the propoxy group.[6][8]

  • Step 3: Advanced Troubleshooting (If Ambiguity Persists).

    • Action: Change the NMR solvent.

    • Expected Outcome: Switching from a common solvent like CDCl₃ to an aromatic solvent like C₆D₆ can induce Aromatic Solvent-Induced Shifts (ASIS), which can significantly alter the chemical shifts of protons based on their spatial relationship to the solvent molecules, often resolving accidental overlap.[5][7]

    • Action: Use a higher-field NMR spectrometer.

    • Expected Outcome: Instruments with higher magnetic field strengths (e.g., 600 MHz vs. 300 MHz) provide better signal dispersion, meaning the peaks are spread further apart, which can resolve overlap without any changes to the sample preparation.[10]

Predicted NMR Data

The following table summarizes the expected chemical shift ranges for this compound. Actual values may vary based on solvent and concentration.

Assignment Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Benzothiazole-H4Aromatic CH7.5 - 7.8120 - 125Doublet, ortho-coupling to H5.[11]
Benzothiazole-H5Aromatic CH7.0 - 7.3120 - 125Doublet of doublets, coupling to H4 and H7.[11]
Benzothiazole-H7Aromatic CH7.3 - 7.6110 - 115Doublet, meta-coupling to H5.[11]
Amine-NH₂NH₂5.0 - 6.0N/ABroad singlet, exchangeable with D₂O.[4]
Propoxy-H1'-O-CH₂-3.9 - 4.165 - 75Triplet.
Propoxy-H2'-CH₂-1.7 - 1.920 - 30Multiplet/Sextet.
Propoxy-H3'-CH₃0.9 - 1.110 - 15Triplet.
Benzothiazole-C2Quaternary CN/A165 - 175C=N carbon of the thiazole ring.[12]
Benzothiazole-C3aQuaternary CN/A150 - 155Bridgehead carbon.[13]
Benzothiazole-C6Quaternary CN/A155 - 160Carbon attached to the propoxy group.
Benzothiazole-C7aQuaternary CN/A130 - 135Bridgehead carbon.[13]

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of Labile Protons
  • Sample Preparation: Prepare the sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube as usual.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • D₂O Addition: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube securely and shake gently for 30 seconds to ensure mixing.

  • Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the -NH₂ protons should have disappeared or be significantly reduced in the second spectrum.[5]

Protocol 2: 2D COSY (Correlation Spectroscopy)
  • Purpose: To identify proton-proton (¹H-¹H) spin coupling correlations.

  • Experiment Setup: Use a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

  • Data Acquisition: Acquire the 2D data set. Typical experiment times range from 10 to 30 minutes.

  • Processing: Process the data using appropriate window functions (e.g., sine-bell) in both dimensions and perform a Fourier transform.

  • Analysis: The 1D ¹H spectrum appears on the diagonal. Off-diagonal "cross-peaks" indicate that the two protons at the corresponding diagonal frequencies are coupled. For example, a cross-peak between 4.0 ppm and 1.8 ppm would confirm the coupling between H-1' and H-2' of the propoxy group.[6]

Protocol 3: 2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Experiment Setup: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., gHSQCAD). Set the one-bond coupling constant (¹Jᴄʜ) to an average value of 145 Hz.

  • Data Acquisition: Acquire the 2D data set.

  • Processing: Process the data and perform a Fourier transform.

  • Analysis: The resulting spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak (cross-peak) in the 2D plot indicates a direct attachment between a proton and a carbon at those respective chemical shifts. This is used to assign carbons attached to protons.[8][14]

Protocol 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.

  • Experiment Setup: Use a standard gradient-selected HMBC pulse sequence (e.g., gHMBCAD). Set the long-range coupling constant to an optimized value, typically 8-10 Hz.

  • Data Acquisition: Acquire the 2D data set. This experiment may require a longer acquisition time than HSQC.

  • Processing: Process the data and perform a Fourier transform.

  • Analysis: The spectrum is displayed similarly to an HSQC. A cross-peak indicates a 2- or 3-bond coupling between a proton and a carbon. This is critical for connecting fragments of the molecule (e.g., linking the propoxy group to the benzothiazole ring) and for assigning quaternary (non-protonated) carbons.[8][14]

Troubleshooting Workflow

G start Ambiguous NMR Spectrum (Overlapping Aromatic & Aliphatic Signals) q_labile Labile -NH₂ Proton Identified? start->q_labile d2o_exchange Perform D₂O Exchange q_labile->d2o_exchange No q_connectivity Proton Connectivity Clear? q_labile->q_connectivity Yes d2o_exchange->q_connectivity cosy Run 2D COSY q_connectivity->cosy No q_assignments C & H Assignments Clear? q_connectivity->q_assignments Yes cosy->q_assignments hsqc_hmbc Run 2D HSQC & HMBC q_assignments->hsqc_hmbc No end_node Resolved Peak Assignment q_assignments->end_node Yes q_overlap Overlap Still Persists? hsqc_hmbc->q_overlap change_solvent Change Solvent (e.g., to Benzene-d₆) q_overlap->change_solvent Yes q_overlap->end_node No change_solvent->end_node

Caption: Troubleshooting workflow for resolving ambiguous NMR peaks.

References

Technical Support Center: Minimizing Off-Target Effects of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 2-aminobenzothiazole derivatives during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of 2-aminobenzothiazole derivatives.

Issue 1: High Off-Target Kinase Activity Observed in Profiling Screen

Q: My 2-aminobenzothiazole derivative shows significant inhibition of multiple off-target kinases in a broad kinase panel. How can I improve its selectivity?

A: High off-target activity is a common challenge with ATP-competitive inhibitors due to the conserved nature of the ATP-binding pocket across the kinome.[1] Here are several strategies to address this:

  • Structural Modification: Medicinal chemistry efforts can be employed to enhance selectivity. Modifications to the 2-aminobenzothiazole scaffold can introduce steric hindrance that prevents binding to the ATP pockets of off-target kinases while maintaining affinity for the primary target. For instance, introducing bulky substituents at specific positions on the benzothiazole ring or the amino group can improve selectivity.

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test a series of analogs to understand the structural requirements for on-target versus off-target activity. This can help identify key pharmacophores and regions of the molecule that can be modified to enhance selectivity.[2]

  • Allosteric Inhibition: Explore the possibility of designing allosteric inhibitors. These compounds bind to sites on the kinase other than the ATP pocket, which are generally less conserved, leading to higher selectivity.[3]

  • Computational Modeling: Utilize molecular docking and in silico screening to predict the binding of your derivative to a panel of kinases. This can help prioritize modifications that are more likely to reduce off-target binding.

Issue 2: Inconsistent IC50 Values in Kinase Assays

Q: I am observing significant variability in the IC50 values for my 2-aminobenzothiazole derivative against its target kinase. What could be the cause?

A: Inconsistent IC50 values can stem from several experimental factors. Consider the following troubleshooting steps:

  • Compound Solubility: 2-aminobenzothiazole derivatives can sometimes have poor aqueous solubility.[4] Compound precipitation in the assay buffer will lead to an underestimation of the true concentration and thus, variable IC50 values.

    • Solution: Ensure your compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. Determine the kinetic solubility of your compound in the final assay buffer. Consider adding a low percentage of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer to improve solubility, but be cautious as this can also affect enzyme activity.

  • ATP Concentration: The measured IC50 value for an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay.

    • Solution: For comparability, it is recommended to perform kinase assays at an ATP concentration equal to the Michaelis constant (Km) of the kinase for ATP.[5] Ensure the ATP concentration is consistent across all experiments.

  • Assay Interference: The compound itself may interfere with the assay technology.

    • Solution: Run control experiments to test for compound autofluorescence or quenching if using a fluorescence-based assay. For luciferase-based assays, which measure ATP consumption, test for direct inhibition of the luciferase enzyme by your compound.[6]

  • Enzyme Quality and Stability: The purity and stability of the recombinant kinase can affect its activity and interaction with inhibitors.

    • Solution: Use a highly purified and well-characterized enzyme. Avoid repeated freeze-thaw cycles of the enzyme stock. Run a positive control with a known inhibitor to ensure the assay is performing as expected.

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results

Q: My 2-aminobenzothiazole derivative is potent in a biochemical kinase assay, but shows significantly lower activity in a cell-based assay. Why is this happening?

A: This is a common observation and can be attributed to several factors related to the cellular environment:

  • Cell Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.[4]

    • Solution: Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider structural modifications to improve its physicochemical properties, such as lipophilicity and polar surface area.

  • Cellular ATP Concentration: The intracellular ATP concentration (typically in the low millimolar range) is much higher than the ATP concentrations used in most biochemical assays (often at or below the Km). This high concentration of the endogenous competitor can significantly reduce the apparent potency of an ATP-competitive inhibitor.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects in Cells: In a cellular context, the observed phenotype may be a result of the compound hitting multiple targets, some of which may counteract the effect of inhibiting the primary target.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-targets for 2-aminobenzothiazole-based kinase inhibitors?

A1: Due to their nature as ATP-competitive inhibitors, 2-aminobenzothiazole derivatives can inhibit a range of kinases. Commonly observed off-targets belong to kinase families that share structural similarities in their ATP-binding sites. These can include other tyrosine kinases or serine/threonine kinases. For example, a compound designed to inhibit VEGFR2 might also show activity against other members of the VEGFR family, PDGFR, or c-Kit.[7] Kinase profiling against a broad panel is essential to identify the specific off-target profile of a particular derivative.[1]

Q2: How can I experimentally determine the off-target profile of my 2-aminobenzothiazole derivative?

A2: Several experimental approaches can be used:

  • Kinase Profiling Panels: This is the most direct method. Your compound is screened at one or more concentrations against a large panel of recombinant kinases (often >300). The results provide a percentage of inhibition for each kinase, allowing you to identify potential off-targets.[1]

  • Cell-Based Target Engagement Assays: These assays measure the binding of your compound to its target within intact cells. This can provide a more physiologically relevant assessment of target engagement and selectivity.

  • Phenotypic Screening: Screening your compound against a panel of cancer cell lines with known genetic backgrounds can provide clues about its mechanism of action and potential off-targets. A compound's activity profile across the cell line panel can be compared to those of known inhibitors.

Q3: What are some key considerations when interpreting kinase profiling data?

A3: When analyzing kinase profiling data, consider the following:

  • Concentration of Compound: A single high concentration screen (e.g., 10 µM) may identify many potential off-targets. Follow-up with dose-response curves to determine the IC50 for the most potent off-targets is crucial.

  • Selectivity Score: Calculate a selectivity score (e.g., S-score) to quantify the promiscuity of your compound. This can help in comparing the selectivity of different derivatives.

  • Kinome Tree Visualization: Plotting the inhibited kinases on a kinome tree can help visualize the selectivity profile and identify if off-targets are clustered within specific kinase families.

  • Therapeutic Window: The clinical relevance of an off-target interaction depends on the therapeutic window. If the IC50 for an off-target is significantly higher than the on-target IC50 and the concentration required for efficacy in vivo, the off-target effect may not be a major concern.

Q4: Can off-target effects ever be beneficial?

A4: Yes, in some cases, off-target effects can be therapeutically beneficial. This concept is known as polypharmacology. For example, some multi-kinase inhibitors are effective anticancer agents because they simultaneously block multiple signaling pathways that are crucial for tumor growth and survival. However, this is often discovered serendipitously, and the primary goal in early drug discovery is typically to achieve high selectivity to minimize the risk of adverse effects.

Data Presentation

Table 1: Kinase Inhibition Profile of Selected 2-Aminobenzothiazole Derivatives

CompoundTarget KinaseOn-Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Reference
Compound 13 EGFR2800--[2]
Compound 19 VEGFR-2500--[2]
Compound 35 Aurora B90--[2]
Compound 37 CDK237.8--[2]
Compound 54 PI3Kα1.03--[2]
OMS14 PI3Kγ>100,000 (19% inhib. at 100µM)PIK3CD/PIK3R1- (65% inhib. at 100µM)[8]
Rilu-2 Histidine Kinase (bacterial)1210--[9]

Note: This table is a compilation of data from various sources and is intended for illustrative purposes. Experimental conditions may vary between studies.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a 2-aminobenzothiazole derivative against a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • 2-aminobenzothiazole derivative stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • ATP solution

  • [γ-³²P]ATP (for radiometric assay) or appropriate detection reagents for non-radiometric assays (e.g., ADP-Glo™, LanthaScreen™)

  • 96-well or 384-well assay plates

  • Plate reader or scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 2-aminobenzothiazole derivative in DMSO. Then, dilute the compound into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

  • Assay Setup:

    • Add the diluted compound or vehicle (DMSO) to the assay plate.

    • Add the recombinant kinase to each well.

    • Add the kinase-specific substrate to each well.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).

  • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or just ATP for non-radiometric assays) to each well. The final ATP concentration should ideally be at the Km for the specific kinase.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop Reaction and Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radiometric Assays: Follow the manufacturer's protocol for the specific detection kit (e.g., add ADP-Glo™ reagent and measure luminescence).

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.

    • Plot the percentage of activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT) to Assess Cytotoxicity

This protocol describes the use of the MTT assay to measure the cytotoxic effects of a 2-aminobenzothiazole derivative on a cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • 2-aminobenzothiazole derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivative in complete cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Phosphorylates TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Protein Synthesis Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K Potential Inhibition Experimental_Workflow Start Start: 2-Aminobenzothiazole Derivative BiochemAssay Biochemical Kinase Assay (IC50 Determination) Start->BiochemAssay KinasePanel Broad Kinase Panel Screen (Selectivity Profiling) BiochemAssay->KinasePanel CellBasedAssay Cell-Based Potency Assay (e.g., Phospho-protein levels) BiochemAssay->CellBasedAssay DataAnalysis Data Analysis & Interpretation KinasePanel->DataAnalysis CytotoxicityAssay Cytotoxicity Assay (e.g., MTT, LDH) CellBasedAssay->CytotoxicityAssay CytotoxicityAssay->DataAnalysis Decision Decision: Proceed or Redesign? DataAnalysis->Decision

References

Modifying experimental protocols for high-throughput screening of benzothiazoles.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, FAQs, and detailed experimental protocols for researchers, scientists, and drug development professionals working with benzothiazole compounds in high-throughput screening (HTS) applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when starting a high-throughput screen with a benzothiazole library?

A1: The most common initial hurdles include compound solubility, potential for compound aggregation, and interference with assay signals. Benzothiazoles, being a diverse class of heterocyclic compounds, can exhibit a wide range of physicochemical properties. It is crucial to perform initial solubility tests in the planned assay buffer and consider the use of detergents like Triton X-100 or Tween-20 at low concentrations (e.g., 0.01%) to mitigate aggregation.

Q2: How can I identify and mitigate false positives caused by benzothiazole compounds?

A2: False positives can arise from several mechanisms, including assay technology interference (e.g., fluorescence quenching or enhancement), non-specific inhibition via aggregation, or reactivity with assay components. To mitigate this, a robust hit validation cascade is essential.[1] This should include:

  • Counter-screens: To identify compounds that interfere with the assay technology itself.[2]

  • Orthogonal assays: Using a different detection method to confirm the activity of the primary hits.[3]

  • Dose-response curves: To confirm potency and rule out non-specific effects that often show steep or irregular curves.

  • Biophysical methods: Techniques like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can confirm direct binding to the target.

Q3: My benzothiazole hits from a primary screen are not showing activity in a secondary cell-based assay. What could be the reason?

A3: Discrepancies between biochemical and cell-based assays are common. Potential reasons include:

  • Poor cell permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Cellular metabolism: The compound might be rapidly metabolized into an inactive form by the cells.

  • Efflux pumps: The compound could be actively transported out of the cell.

  • Toxicity: Some benzothiazole derivatives can be toxic at the concentrations used in cell-based assays, leading to a loss of signal that is not related to the specific target inhibition. It's important to run cytotoxicity assays in parallel.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in assay signal (low Z'-factor) Inconsistent dispensing, edge effects in microplates, poor compound solubility, or reagent instability.1. Verify the precision of liquid handlers. 2. Use a plate map that avoids placing critical samples on the outer wells. 3. Pre-test compound solubility in the assay buffer and consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20). 4. Check the stability of all reagents under assay conditions.[4]
Fluorescence or Luminescence Interference The benzothiazole scaffold can have intrinsic fluorescent properties or can quench the signal of the reporter fluorophore.[5]1. Run a "pre-read" of the compound plate before adding assay reagents to identify autofluorescent compounds. 2. Perform a counter-screen with just the detection reagents and the compound to identify quenchers or enhancers.[2] 3. Consider using a red-shifted fluorophore, as compound autofluorescence is more common at shorter wavelengths.
Compound Aggregation Hydrophobic compounds can form aggregates at higher concentrations, leading to non-specific inhibition of enzymes.[6]1. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. 2. Perform the assay at varying enzyme concentrations; the IC50 of an aggregator will be highly dependent on the enzyme concentration. 3. Use dynamic light scattering (DLS) to check for aggregate formation in the presence of the compound.
"Flat" Dose-Response Curves The compound may have low potency, limited solubility at higher concentrations, or be an assay artifact.1. Confirm the solubility of the compound in the assay buffer up to the highest tested concentration. 2. If solubility is an issue, consider resynthesis and formulation in a different vehicle. 3. If the curve is flat at 100% inhibition, the compound may be a promiscuous inhibitor and should be flagged for further investigation.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for Benzothiazole Inhibitors

This protocol is a representative example for screening benzothiazole derivatives against a protein kinase using a fluorescence-based assay.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • Enzyme Solution: Dilute the kinase to the desired concentration (e.g., 5 nM) in assay buffer.

    • Substrate/ATP Solution: Prepare a mix of the peptide substrate (e.g., 10 µM) and ATP (at the Kₘ concentration) in assay buffer.

    • Compound Plates: Prepare serial dilutions of benzothiazole compounds in 100% DMSO. Then, dilute into assay buffer to the desired final concentration (e.g., 1% final DMSO concentration).

  • Assay Procedure (384-well plate):

    • Add 5 µL of the compound solution or controls (e.g., staurosporine for positive control, DMSO for negative control) to the wells.

    • Add 5 µL of the enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the Substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the kit manufacturer's instructions (e.g., by adding a detection reagent that measures the amount of ADP produced).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ values for active compounds by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of benzothiazole compounds on the proliferation of cancer cell lines.[7]

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549 lung cancer cells) in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Assay Procedure (96-well plate):

    • Seed the cells at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the benzothiazole compounds (typically from 0.1 to 100 µM) for 48 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Quantitative Data Summary

The following tables summarize reported inhibitory activities of various benzothiazole derivatives.

Table 1: Benzothiazole Derivatives as Kinase and Enzyme Inhibitors

Compound IDTargetAssay TypeIC₅₀ (µM)Reference
1 DNA Gyrase (E. coli)Biochemical0.0008[8]
17 Not SpecifiedAntitumor ScreenGI₅₀ = 0.44[9]
4 Not SpecifiedAntitumor ScreenGI₅₀ = 0.77[9]
16b DHPSEnzyme Inhibition7.85 µg/mL[10]
27 PARP10Biochemical0.0078[11]

Table 2: Benzothiazole Derivatives in Cell-Based Assays

Compound IDCell LineAssay TypeIC₅₀/GI₅₀ (µM)Reference
A A549 (Lung)MTT68 µg/mL[7]
C A549 (Lung)MTT121 µg/mL[7]
PGL-135 293 Tet-OffAggregation Inhibition~40[12]
PGL-001 -HD51 Aggregation1.2[12]
PGL-034 -HD51 Aggregation2.2[12]

Visualizations

Experimental and Logical Workflows

HTS_Workflow cluster_primary_screen Primary Screen cluster_hit_confirmation Hit Confirmation cluster_hit_validation Hit Validation cluster_lead_optimization Lead Optimization Primary_HTS Primary HTS (Single Concentration) Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Primary Hits Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Confirmed Hits Counter_Screen Counter Screen (Assay Interference) Dose_Response->Counter_Screen Biophysical_Assay Biophysical Assay (e.g., SPR, MST) Orthogonal_Assay->Biophysical_Assay Counter_Screen->Biophysical_Assay Cell_Based_Assay Secondary Cell-Based Assay Biophysical_Assay->Cell_Based_Assay Validated_Hits Validated Hits Cell_Based_Assay->Validated_Hits

Caption: High-throughput screening hit validation workflow.

Signaling Pathways

AKT_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates Proliferation Cell Proliferation & Survival AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified AKT/ERK signaling pathway.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Transcription Gene Transcription (Inflammation) NFkB->Transcription Translocates

Caption: Canonical NF-κB signaling pathway.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_R Cytokine Receptor JAK JAK Cytokine_R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Transcription Gene Transcription (Proliferation, Angiogenesis) Dimer->Transcription Translocates

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of 6-Methoxy- and 6-Propoxy-benzothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, benzothiazole derivatives have emerged as a versatile scaffold exhibiting a wide array of biological activities. This guide provides a comparative overview of the bioactivity of 6-methoxy-benzothiazol-2-amine and its 6-propoxy analogue, with a focus on their potential as anticancer and anti-inflammatory agents. While extensive data is available for the 6-methoxy derivative, information on the 6-propoxy counterpart is notably limited, precluding a direct quantitative comparison. This guide will therefore present the available data for 6-methoxy-benzothiazol-2-amine and discuss the potential implications of altering the alkoxy substituent based on general structure-activity relationship (SAR) principles.

Anticancer and Anti-inflammatory Bioactivity

Substituted benzothiazoles have been extensively investigated for their therapeutic potential. Studies have shown that these compounds can exert potent anticancer and anti-inflammatory effects, often through the modulation of key signaling pathways.

Quantitative Bioactivity Data

For instance, a recent study in 2024 detailed the synthesis and evaluation of a series of novel benzothiazole derivatives, which included compounds with structural similarities to 6-methoxy-benzothiazol-2-amine. While the parent compound was not directly tested, this study provides a framework for the types of bioactivities associated with this class of molecules.

Table 1: Bioactivity of a Representative Benzothiazole Derivative

CompoundCell LineAssayIC50 (µM)
Derivative B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) A431 (Skin Carcinoma)MTT AssayData not specified
A549 (Lung Cancer)MTT AssayData not specified
H1299 (Lung Cancer)MTT AssayData not specified
Derivative B7 RAW264.7 (Macrophage)ELISA (IL-6)Significant Inhibition
RAW264.7 (Macrophage)ELISA (TNF-α)Significant Inhibition

Note: The above table is illustrative and based on a derivative from a recent study. Specific IC50 values for the parent 6-methoxy-benzothiazol-2-amine are not provided in the cited literature.

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the 6-position of the benzothiazole ring is known to significantly influence its biological activity. The transition from a methoxy (-OCH3) to a propoxy (-OCH2CH2CH3) group increases the lipophilicity of the molecule. This increased lipid solubility can affect various pharmacokinetic and pharmacodynamic properties, including cell membrane permeability, protein binding, and metabolic stability.

Theoretically, the larger propoxy group could lead to enhanced binding to hydrophobic pockets within target enzymes or receptors, potentially increasing potency. Conversely, the increased bulk might also introduce steric hindrance, negatively impacting binding and reducing activity. Without empirical data for the 6-propoxy derivative, these considerations remain speculative.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the anticancer and anti-inflammatory activities of benzothiazole derivatives.

MTT Assay for Anticancer Activity

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., A541, H1299) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-methoxy-benzothiazol-2-amine derivatives) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

ELISA for Anti-inflammatory Activity (IL-6 and TNF-α)

This enzyme-linked immunosorbent assay is used to quantify the levels of pro-inflammatory cytokines.

  • Cell Culture and Stimulation: Mouse macrophage cells (e.g., RAW264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: The levels of IL-6 and TNF-α in the supernatant are measured using commercially available ELISA kits, following the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.

  • Absorbance Reading and Quantification: The absorbance is read at a specific wavelength, and the concentration of the cytokines is determined by comparison with a standard curve.

Signaling Pathway Visualization

Benzothiazole derivatives often exert their effects by modulating intracellular signaling pathways critical for cell survival and inflammation.

Anticancer Signaling Pathways

Many anticancer agents, including benzothiazole derivatives, have been shown to inhibit the AKT and ERK signaling pathways, which are frequently hyperactivated in cancer and promote cell proliferation and survival.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation BTA Benzothiazole Derivative BTA->MEK Inhibition BTA->AKT Inhibition Transcription->Proliferation

Caption: Inhibition of AKT and ERK signaling pathways by benzothiazole derivatives.

Anti-inflammatory Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK LPS IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->Inflammatory_Genes BTA Benzothiazole Derivative BTA->IKK Inhibition

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Conclusion

While 6-methoxy-benzothiazol-2-amine and its derivatives show promise as anticancer and anti-inflammatory agents, a definitive comparison with 6-propoxy-benzothiazol-2-amine is hampered by the lack of available bioactivity data for the latter. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers in the field. Further investigation into the synthesis and biological evaluation of 6-propoxy-benzothiazol-2-amine is warranted to fully elucidate the structure-activity relationships within this chemical class and to potentially identify more potent therapeutic candidates.

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-6-Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4][5] Substitutions at the C-6 position of the benzothiazole ring have been extensively explored to modulate the pharmacological properties of these derivatives, leading to the development of potent agents for various therapeutic applications, particularly in oncology.[6][7] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-amino-6-substituted benzothiazoles, focusing on their anticancer properties, supported by experimental data and protocols.

Core Structure and Substitutions

The fundamental 2-aminobenzothiazole structure consists of a benzene ring fused to a thiazole ring, with an amino group at the 2-position. The SAR studies reviewed here primarily focus on modifications at the 6-position of the benzothiazole ring, as well as substitutions on the 2-amino group, which are often linked to other aromatic or heterocyclic moieties.

Comparative Biological Activity

The biological activity of 2-amino-6-substituted benzothiazoles is highly dependent on the nature and position of the substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of different substitutions on anticancer and enzyme inhibitory activities.

Table 1: Anticancer Activity of 2-Amino-6-Substituted Benzothiazole Derivatives

Compound ID6-Position SubstituentOther Key SubstitutionsCell LineActivity (IC50/GI50, µM)Reference
Series 1 -H2-(4-aminophenyl)MCF-7, MDA 468Biphasic, potent (nM range)[8]
-CH32-(4-amino-3-methylphenyl)MCF-7, BO, MT-1, MT-3Potent in vivo growth inhibition[8]
Series 2 -NO22-(acetohydrazide derivatives)HepG2, HCT-116, MCF-77.44 - 12.14[2]
Series 3 -NO22-amino, linked to hydrazone--[9]
Compound 6-NO2Hydrazone derivativeMAO-A0.42[9]
Compound 31-NO2Hydrazone derivativeMAO-B0.0018[9]
Series 4 -HLinked to thiazolidine-2,4-dioneHCT-116, HEPG-2, MCF-73.84 - 7.92[10]
Compound 4a-HThiazolidine-2,4-dione hybridMCF-73.84[10]

Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives

Compound IDTarget KinaseActivity (IC50, µM)Key Structural FeaturesReference
Compound 3CSF1R0.00142-aminobenzothiazole derivative[2]
Compound 10EGFR0.09472-aminobenzothiazole derivative[2]
Compound 11EGFR0.05402-aminobenzothiazole derivative[2]
Compound 19VEGFR-20.52-aminobenzothiazole derivative[2]
Compound 20VEGFR-20.15Thiazolidinone hybrid[2]
Compound 21VEGFR-20.19Thiazolidinone hybrid[2]
Compound 4aVEGFR-20.091Thiazolidine-2,4-dione hybrid[10]

SAR Summary:

  • Substitution on the Benzothiazole Ring: Small lipophilic groups at the C-6 position, such as methoxy or hydroxyl groups, can improve anticancer activity.[7] The presence of a nitro group at the 6-position is common in compounds designed as specific enzyme inhibitors, such as for MAO.[9]

  • Substitution on the 2-Amino Group: The 2-amino group is a crucial point for modification, often acylated or linked to other ring systems to explore interactions with target proteins.[2] Linking to moieties like thiazolidinone or other heterocycles has yielded potent kinase inhibitors.[2][10]

  • Target Specificity: The SAR studies reveal that specific substitution patterns can direct the compounds towards different biological targets, including various protein kinases like EGFR, VEGFR-2, and Aurora kinases, as well as other enzymes like MAO.[2][4][9][11] For instance, 2-(4-aminophenyl)benzothiazoles are known for their potent and selective antitumor activity, particularly against breast cancer cell lines.[8][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of biological data. Below are generalized protocols for key experiments cited in the evaluation of 2-amino-6-substituted benzothiazoles.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of chemical compounds on cultured cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The synthesized benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 or GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting cell viability against compound concentration.[13]

In Vitro Kinase Inhibition Assay

These assays are used to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate group from ATP to a specific substrate (peptide or protein). Inhibition is observed as a decrease in substrate phosphorylation. This can be detected using various methods, such as radioisotope labeling (³²P or ³³P), fluorescence polarization, or luminescence-based ATP detection.

General Protocol (Luminescence-based):

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction mixture contains the target kinase, its specific substrate, and ATP in a suitable buffer.

  • Compound Addition: The test compounds (benzothiazole derivatives) are added at various concentrations to the reaction wells.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C or room temperature) for a set time (e.g., 60 minutes).

  • Detection: After the reaction, a detection reagent is added that measures the amount of remaining ATP. The amount of ATP consumed is proportional to the kinase activity. The reagent typically works by converting the remaining ATP into a luminescent signal.

  • Signal Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The kinase activity is calculated based on the luminescent signal. The percent inhibition by the compound is determined relative to a control reaction with no inhibitor. The IC50 value is calculated by plotting the percent inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key concepts related to the SAR and mechanism of action of 2-aminobenzothiazole derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Evaluation cluster_2 Optimization Cycle Hit_ID Hit Identification (Screening/Design) Synthesis Synthesis of Analogs Hit_ID->Synthesis Initial Scaffold Bio_Assay Biological Evaluation (e.g., MTT, Kinase Assay) Synthesis->Bio_Assay Test Compounds Data_Analysis Data Analysis (IC50, GI50) Bio_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Key Substitutions Lead_Opt->Synthesis Iterative Design Lead_Candidate Lead/Candidate Compound Lead_Opt->Lead_Candidate

Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway Downstream Signaling cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) P1 Dimerization & Autophosphorylation RTK->P1 Ligand Growth Factor Ligand->RTK RAS RAS P1->RAS Activation PI3K PI3K P1->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp Inhibitor 2-Aminobenzothiazole Kinase Inhibitor Inhibitor->P1 Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by inhibitors.

References

Validating the Mechanism of Action of 6-Propoxybenzothiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of 6-Propoxybenzothiazol-2-amine. Due to the limited direct research on this specific molecule, this guide leverages extensive data available for its close structural analog, Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine), a well-established neuroprotective agent. The structural similarity suggests a comparable pharmacological profile, making Riluzole an appropriate surrogate for understanding the potential mechanisms of this compound.

This document compares the presumed mechanism of this compound (via Riluzole) with a key alternative, Edaravone, and provides supporting experimental data and detailed protocols for key validation assays.

Postulated Mechanism of Action: A Multi-Target Approach

Riluzole, and by extension, this compound, is understood to exert its neuroprotective effects through a combination of actions that primarily dampen neuronal hyperexcitability. This multifaceted mechanism involves the modulation of both presynaptic and postsynaptic neuronal activities.

The primary mechanisms of action for Riluzole include:

  • Inhibition of Glutamate Release: It reduces the release of the excitatory neurotransmitter glutamate from presynaptic terminals. This is thought to be achieved through the blockade of voltage-gated sodium channels, which in turn reduces neuronal excitability.[1][2][3][4]

  • Inactivation of Voltage-Dependent Sodium Channels: Riluzole preferentially binds to the inactivated state of voltage-dependent sodium channels, thereby stabilizing them and prolonging their refractory period.[1][5] This action further contributes to the reduction of neuronal firing.

  • Non-Competitive Blockade of NMDA Receptors: It can interfere with postsynaptic events by non-competitively blocking N-methyl-D-aspartate (NMDA) receptors, which are key mediators of glutamatergic excitotoxicity.[1][4]

  • Potentiation of GABA-A Receptors: Some evidence suggests that Riluzole may also enhance the function of inhibitory GABA-A receptors.[5]

Below is a diagram illustrating the proposed signaling pathway.

Caption: Postulated mechanism of action of this compound (via Riluzole).

Comparison with an Alternative: Edaravone

Edaravone is another therapeutic agent used in the management of amyotrophic lateral sclerosis (ALS), but it operates through a distinctly different mechanism of action compared to Riluzole.

FeatureThis compound (via Riluzole)Edaravone
Primary Mechanism Anti-glutamatergicAntioxidant (free radical scavenger)[6][7]
Key Molecular Targets Voltage-gated sodium channels, NMDA receptors[1][4][5]Reactive oxygen species (ROS)[7]
Therapeutic Effect Reduces neuronal hyperexcitability and excitotoxicity[3]Mitigates oxidative stress-induced neuronal damage[7]
Clinical Outcome in ALS Modest extension of survival (2-3 months in initial trials)[8][9]Slows disease progression in a subset of patients[7]

Quantitative Data Summary

The following tables summarize key quantitative data for Riluzole from preclinical and clinical studies.

Table 1: Preclinical Pharmacological Data for Riluzole

ParameterValueExperimental SystemReference
IC₅₀ (Glutamate Release) 19.5 µMElectrically stimulated mouse neocortical slices[10]
IC₅₀ (Acetylcholine Release) 3.3 µMElectrically stimulated mouse neocortical slices[10]
IC₅₀ (Dopamine Release) 6.8 µMElectrically stimulated mouse neocortical slices[10]
IC₅₀ (Voltage-gated Na⁺ current) 2.3 µMCultured differentiated human skeletal muscle cells[11]

Table 2: Clinical Efficacy of Riluzole in ALS

EndpointResultClinical TrialReference
Tracheostomy-Free Survival Increased median survival by 3 months (14.8 vs 11.8 months)Pooled analysis of two pivotal trials[12]
Survival Benefit 2-3 months extension in pivotal trialsTwo pivotal trials with 155 and 959 participants[8][13]
Real-World Survival Benefit Median survival benefit could range from 6 to 19 monthsAnalysis of clinical databases[8]

Key Experimental Protocols

Validation of the mechanism of action for a compound like this compound would involve a series of in vitro assays. Below are detailed methodologies for three critical experiments.

Glutamate Release Assay from Synaptosomes

This assay directly measures the effect of the compound on neurotransmitter release from nerve terminals.

Objective: To quantify the inhibition of depolarization-evoked glutamate release from isolated nerve terminals (synaptosomes) by the test compound.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from the cerebral cortex of rats.

  • Loading: Incubate the synaptosomes with a fluorescent glutamate indicator or use an enzyme-coupled fluorometric assay to detect endogenous glutamate.

  • Depolarization: Stimulate glutamate release by depolarizing the synaptosomes with an elevated potassium concentration or a potassium channel blocker like 4-aminopyridine.[14]

  • Treatment: Pre-incubate synaptosomes with varying concentrations of this compound or Riluzole prior to depolarization.

  • Detection: Measure the amount of released glutamate using a fluorometer.[14]

  • Analysis: Calculate the concentration-dependent inhibition of glutamate release and determine the IC₅₀ value.

Glutamate_Release_Assay_Workflow start Start prep Prepare Synaptosomes from Rat Cortex start->prep treat Incubate with This compound prep->treat depolarize Induce Depolarization (e.g., 4-Aminopyridine) treat->depolarize measure Measure Glutamate Release (Fluorometry) depolarize->measure analyze Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for a glutamate release assay.

Patch-Clamp Electrophysiology for Sodium Channel Activity

This technique allows for the direct measurement of the effect of a compound on the function of ion channels.

Objective: To characterize the inhibitory effect of the test compound on voltage-gated sodium channels in a heterologous expression system or primary neurons.

Methodology:

  • Cell Culture: Use cells expressing the target sodium channel subtype (e.g., HEK293 cells transfected with Nav1.4) or primary neurons.[15]

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure sodium currents.[15]

  • Voltage Protocols: Apply specific voltage protocols to elicit sodium currents and to assess the voltage-dependence of activation and inactivation, as well as the recovery from inactivation.

  • Compound Application: Perfuse the cells with varying concentrations of this compound or Riluzole.

  • Data Acquisition: Record the changes in sodium current amplitude and kinetics in the presence of the compound.

  • Analysis: Determine the IC₅₀ for channel block and characterize any shifts in the voltage-dependence of channel gating.

Patch_Clamp_Workflow start Start cell_prep Prepare Cells Expressing Na+ Channels start->cell_prep establish_patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->establish_patch record_baseline Record Baseline Na+ Currents establish_patch->record_baseline apply_compound Apply this compound record_baseline->apply_compound record_treatment Record Na+ Currents with Compound apply_compound->record_treatment analyze Analyze Current Inhibition and Gating Changes record_treatment->analyze end End analyze->end

Caption: Workflow for patch-clamp analysis of sodium channel activity.

In Vitro Neuroprotection Assay

This assay assesses the ability of a compound to protect neurons from an excitotoxic insult.

Objective: To determine if the test compound can prevent or reduce neuronal cell death induced by glutamate.

Methodology:

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Pre-treatment: Incubate the cells with various concentrations of this compound or Riluzole for a specified period.

  • Excitotoxic Insult: Expose the cells to a high concentration of glutamate to induce excitotoxicity.[3]

  • Incubation: Incubate for a further 24 hours.

  • Viability Assessment: Measure cell viability using assays such as MTT, or measure cell death by quantifying lactate dehydrogenase (LDH) release into the culture medium.[3]

  • Analysis: Compare the viability of compound-treated cells to untreated, glutamate-exposed cells to determine the neuroprotective effect.

Neuroprotection_Assay_Workflow start Start culture_neurons Culture Primary Neurons or Neuronal Cell Line start->culture_neurons pretreat Pre-treat with This compound culture_neurons->pretreat induce_damage Induce Excitotoxicity with Glutamate pretreat->induce_damage incubate Incubate for 24 hours induce_damage->incubate assess_viability Assess Cell Viability (e.g., MTT or LDH assay) incubate->assess_viability analyze Determine Neuroprotective Effect assess_viability->analyze end End analyze->end

Caption: Workflow for an in vitro neuroprotection assay.

References

Benchmarking the synthesis efficiency of different benzothiazole synthesis methods.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of the benzothiazole scaffold is a critical step in the discovery and development of new therapeutic agents. This guide provides an objective comparison of various synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable protocol for specific research needs.

The synthesis of benzothiazoles, a core moiety in numerous pharmacologically active compounds, has been approached through various chemical strategies. The most prevalent and versatile method involves the condensation of 2-aminothiophenol with a range of carbonyl-containing compounds, including aldehydes, ketones, carboxylic acids, and acyl chlorides. The efficiency of these methods is heavily influenced by the choice of catalyst, reaction conditions, and the nature of the starting materials. This guide benchmarks the synthesis efficiency of these different approaches by presenting quantitative data in a structured format, providing detailed experimental protocols for key methods, and illustrating a general experimental workflow.

Comparative Analysis of Synthesis Efficiency

The following table summarizes the quantitative data for different benzothiazole synthesis methods, focusing on key performance indicators such as catalyst loading, reaction temperature, reaction time, and product yield. This allows for a direct comparison of the efficiency of various catalytic systems and reaction conditions.

Starting MaterialCatalystCatalyst Loading (mol%)Temperature (°C)TimeYield (%)Catalyst Reusability
Aromatic AldehydeSnP₂O₇Not SpecifiedRoom Temp8-35 min87-95At least 5 times[1]
Aromatic AldehydeH₂O₂/HCl-Room Temp1 h85-94[2]Not Applicable
Aromatic AldehydeZn(OAc)₂·2H₂O58030-60 min67-96[3]Not Reported
Aromatic Aldehyde[bmim]Br (Ionic Liquid)-80 (Microwave)15 minHigh YieldsRecyclable
Aromatic AldehydeAmberlite IR-120-85 (Microwave)5-10 min88-95Recyclable
Aromatic AldehydeUrea Nitrate15Room Temp (Grinding)30 s~95Not Reported
KetoneMolecular Oxygen-14016 h55-81[2]Not Applicable
KetoneCuBr₂Not SpecifiedRefluxNot SpecifiedModerate to GoodNot Reported[4]
Carboxylic AcidMeSO₃H/SiO₂-1402-12 h70-92Reusable[5]
Carboxylic AcidPPA-170-250Not SpecifiedModerate YieldsNot Applicable
Carboxylic AcidP₄S₁₀-Microwave3-4 minHigh Yields[1]Not Reported
Acyl ChlorideNaHSO₄-SiO₂Catalytic AmountNot SpecifiedNot SpecifiedGood YieldsReusable[1]
Acyl ChlorideKF·Al₂O₃-Not SpecifiedNot SpecifiedHigh YieldsReusable up to 10 times[4]

Experimental Workflow for Benzothiazole Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of benzothiazole derivatives, a process central to medicinal chemistry and materials science research.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization cluster_result Result start Reactants (2-Aminothiophenol & Carbonyl Compound) reaction Reaction with Catalyst (e.g., SnP2O7, H2O2/HCl, etc.) under specific conditions (Temperature, Time) start->reaction quench Reaction Quenching (e.g., addition of water/base) reaction->quench extraction Extraction with Organic Solvent quench->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (e.g., Recrystallization, Column Chromatography) evaporation->purification yield Yield Calculation purification->yield tlc TLC Analysis purification->tlc spectroscopy Spectroscopic Characterization (NMR, IR, Mass Spectrometry) purification->spectroscopy mpt Melting Point Determination purification->mpt final_product Pure Benzothiazole Derivative spectroscopy->final_product

A generalized workflow for benzothiazole synthesis.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparative analysis, providing a practical guide for laboratory synthesis.

Method 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This method provides a simple and efficient procedure for the synthesis of substituted benzothiazoles through the condensation of 2-aminothiophenol with aromatic aldehydes.[2]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • 30% Hydrogen peroxide (H₂O₂)

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottomed flask, dissolve 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol.

  • To this solution, add 30% H₂O₂ (6 mmol) and concentrated HCl (3 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.

Method 2: Synthesis of 2-Arylbenzothiazoles using SnP₂O₇ as a Heterogeneous Catalyst

This green and efficient method utilizes a reusable tin pyrophosphate catalyst for the condensation of 2-aminothiophenol with various aromatic aldehydes.[1]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde

  • Tin pyrophosphate (SnP₂O₇) catalyst

  • Solvent (e.g., ethanol)

Procedure:

  • To a mixture of 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol) in a suitable solvent, add a catalytic amount of SnP₂O₇.

  • Stir the reaction mixture at room temperature for the specified time (typically 8-35 minutes).

  • Monitor the reaction by TLC.

  • After completion, filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield the pure 2-arylbenzothiazole.

Method 3: Microwave-Assisted Synthesis of 2-Substituted Benzothiazoles from Carboxylic Acids

This rapid method employs microwave irradiation for the condensation of 2-aminothiophenol with various fatty acids using P₄S₁₀ as a catalyst.[1]

Materials:

  • 2-Aminothiophenol

  • Fatty acid (e.g., lauric acid, myristic acid)

  • Phosphorus pentasulfide (P₄S₁₀)

Procedure:

  • In a microwave-safe reaction vessel, mix 2-aminothiophenol (1 mmol), the fatty acid (1 mmol), and a catalytic amount of P₄S₁₀.

  • Irradiate the mixture in a microwave reactor for 3-4 minutes.

  • After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain the 2-alkyl/alkenyl-benzothiazole.

Method 4: Synthesis of 2-Substituted Benzothiazoles from Acyl Chlorides using a Solid-Supported Catalyst

This efficient protocol utilizes a silica-supported sodium hydrogen sulfate catalyst for the reaction of 2-aminothiophenol with acyl chlorides under solvent-free conditions.[1]

Materials:

  • 2-Aminothiophenol

  • Acyl chloride

  • Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) catalyst

Procedure:

  • Grind a mixture of 2-aminothiophenol (1 mmol), the acyl chloride (1 mmol), and a catalytic amount of NaHSO₄-SiO₂ in a mortar and pestle at room temperature.

  • Continue grinding for the time required to complete the reaction (monitored by TLC).

  • After the reaction is complete, add an organic solvent (e.g., ethyl acetate) to the mixture and filter to remove the catalyst.

  • Wash the filtrate with a saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization to afford the pure 2-substituted benzothiazole.

References

Cross-Validation of In Vitro and In Vivo Efficacy for 2-Aminobenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-aminobenzothiazole derivatives in preclinical studies. It aims to bridge the understanding between laboratory assays and animal models by presenting supporting experimental data and methodologies.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antidiabetic properties.[1][2] The translation of promising in vitro results into in vivo efficacy is a critical step in the drug discovery pipeline. This guide summarizes key findings from various studies to facilitate a comparative analysis of in vitro and in vivo data for this important class of compounds.

Anticancer Activity: In Vitro and In Vivo Correlation

2-Aminobenzothiazole derivatives have been extensively investigated for their potential as anticancer agents, targeting various cellular mechanisms involved in cancer progression.[1][3] These mechanisms include the inhibition of protein kinases like VEGFR-2, PI3K, and cyclin-dependent kinases (CDKs), as well as the induction of apoptosis.[3][4][5]

Comparative Efficacy Data

The following table summarizes the in vitro cytotoxicity and in vivo tumor growth inhibition of selected 2-aminobenzothiazole derivatives from different studies. This allows for a direct comparison of their potency in cellular assays versus their effectiveness in animal models.

CompoundIn Vitro AssayCell Line(s)IC50 (µM)In Vivo ModelTreatment RegimenTumor Growth InhibitionReference
Compound 23 VEGFR-2 Inhibition-0.097Transgenic Zebrafish ModelNot specifiedDose-dependent inhibition of intersegmental vessel formation[3]
Compound 41 AntiproliferationNalm6, K562, REH, Molt4, MCF-7, EACNot specifiedNot specifiedNot specifiedSuppressed tumor cell proliferation and decreased tumor burden[3]
Compound 124 AntiproliferationHeLaNot specifiedHeLa Xenograft ModelNot specifiedRobust inhibition of tumor growth without noticeable adverse effects[3]
OMS5 AntiproliferationA549 (Lung), MCF-7 (Breast)22.13 - 61.03Not specifiedNot specifiedNot specified[6]
OMS14 AntiproliferationA549 (Lung), MCF-7 (Breast)22.13 - 61.03Not specifiedNot specifiedNot specified[6]
Compound 19 (Valine Prodrug) AntiproliferationHCT15 (P-gp overexpressing)PotentNot specifiedNot specifiedNot specified[7]
Compound 29 AntiproliferationMDA-MB-23116.3-42.7 nMHuman MDA-MB-231 Xenografts in MiceNot specifiedRemarkable in vivo antitumor activity[7]
IVe, IVf, IVh AntiproliferationEAC, MCF-7, HeLa10-24 (EAC), 15-30 (MCF-7), 33-48 (HeLa)Not specifiedNot specifiedNot specified[8]
Vg AntiproliferationEAC10-24Not specifiedNot specifiedNot specified[8]
Compound 4a AntiproliferationHCT-116, HEPG-2, MCF-75.61, 7.92, 3.84Not specifiedNot specifiedNot specified[5]

Antidiabetic Activity: From In Silico and In Vitro to In Vivo Validation

Recent studies have also explored the potential of 2-aminobenzothiazole derivatives in the treatment of type 2 diabetes.[2][9] These compounds have been shown to target key proteins such as PPARγ and aldose reductase (ALR2).[10]

Comparative Efficacy Data

The table below presents a summary of the in silico predictions, in vitro enzyme inhibition, and in vivo antidiabetic effects of promising 2-aminobenzothiazole derivatives.

CompoundIn Silico TargetIn Silico Binding Affinity (ΔG, kcal/mol)In Vitro AssayIC50 (µM)In Vivo ModelKey In Vivo EffectsReference
3b PPARγ-7.8Not specifiedNot specifiedT2D Rat ModelReduced blood glucose levels (<200 mg/dL) and improved lipid profile[2]
4y PPARγ-8.4Not specifiedNot specifiedT2D Rat ModelReduced blood glucose levels (<200 mg/dL) and improved lipid profile[2]
8c ALR2Not specifiedALR2 Inhibition< 10Not specifiedNot specified[10]
8d ALR2, PPAR-γ-8.39 (ALR2), -7.77 (PPAR-γ)ALR2 Inhibition< 10Streptozotocin-induced diabetic rat modelSustained antihyperglycemic effects, reduced insulin resistance and dyslipidemia[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

In Vitro Antiproliferation Assays (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity.[4][8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vivo Tumor Xenograft Models

Xenograft models are commonly used to evaluate the in vivo anticancer efficacy of novel compounds.[3][7]

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are then treated with the test compound or a vehicle control, typically via oral gavage or intraperitoneal injection, for a defined period.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

In Vivo Diabetic Rat Model

Streptozotocin (STZ)-induced diabetic models are widely used to screen for new antidiabetic agents.[2][10]

  • Induction of Diabetes: Diabetes is induced in rats by a single intraperitoneal injection of STZ. A high-fat diet may also be used to induce insulin resistance.[10]

  • Blood Glucose Monitoring: Blood glucose levels are monitored to confirm the diabetic state.

  • Compound Administration: The diabetic rats are treated with the test compounds or a reference drug (e.g., pioglitazone) for a specified duration (e.g., 4 weeks).[2]

  • Parameter Measurement: Blood glucose levels, lipid profiles, and other relevant biochemical parameters are measured at regular intervals and at the end of the study.

  • Toxicity Assessment: Acute oral toxicity is often assessed by determining the LD50 value.[2][10]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.

anticancer_pathway extracellular Growth Factors (e.g., VEGF) receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) extracellular->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Angiogenesis mtor->proliferation cdk CDK2 cell_cycle Cell Cycle Progression (G2/M Arrest) cdk->cell_cycle cell_cycle->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibits aminobenzothiazole 2-Aminobenzothiazole Derivatives aminobenzothiazole->receptor Inhibits aminobenzothiazole->pi3k Inhibits aminobenzothiazole->cdk Inhibits

Caption: Simplified signaling pathway targeted by 2-aminobenzothiazole anticancer agents.

experimental_workflow synthesis Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., MTT Assay, Kinase Assay) synthesis->in_vitro in_vivo In Vivo Efficacy Studies (e.g., Xenograft, Diabetic Model) in_vitro->in_vivo Active Compounds data_analysis Data Analysis & Correlation (IC50, TGI, etc.) in_vitro->data_analysis in_vivo->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General experimental workflow for the evaluation of 2-aminobenzothiazole derivatives.

logical_relationship in_vitro_activity In Vitro Potency (Target Engagement, Cellular Activity) in_vivo_efficacy In Vivo Efficacy (Pharmacological Effect in Animal Model) in_vitro_activity->in_vivo_efficacy Predicts adme ADME/Tox Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) adme->in_vivo_efficacy Enables

Caption: Logical relationship between in vitro and in vivo studies for drug development.

References

Orthogonal Assays to Confirm the Biological Target of 6-Propoxybenzothiazol-2-amine (Riluzole): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal assays used to confirm the primary biological targets of 6-Propoxybenzothiazol-2-amine, commonly known as Riluzole. Riluzole, a drug approved for the treatment of amyotrophic lateral sclerosis (ALS), exhibits a complex pharmacological profile by modulating multiple cellular targets.[1][2] This document summarizes the experimental data supporting its mechanisms of action, details the protocols for key validation assays, and visually represents the associated biological pathways and experimental workflows.

The primary biological targets of Riluzole that will be discussed are:

  • Voltage-Gated Sodium Channels (VGSCs)

  • Glutamatergic System

  • Protein Kinase CK1δ

Voltage-Gated Sodium Channel (VGSC) Modulation

Riluzole is a well-characterized blocker of voltage-gated sodium channels, preferentially acting on the inactivated state of the channel.[3] This action is thought to contribute to its neuroprotective effects by reducing neuronal hyperexcitability.

Data Presentation: Comparison of Electrophysiological Assays
Assay TypeCell Line/SystemKey Parameters MeasuredRiluzole Potency (IC50/Ki)Reference
Whole-Cell Patch Clamp Cultured human skeletal muscle cellsInhibition of voltage-gated Na+ current (INa)2.3 µM[4]
Whole-Cell Patch Clamp Myotubes from ALS patientsReduction of Na+ current~20% reduction at 1 µM[5]
Two-Electrode Voltage Clamp Xenopus oocytes expressing rat brain IIa Na+ channelsStabilization of inactivated channelsKi = 0.2 µM[6]
Automated Patch Clamp HEK293 cells expressing hNav1.4State-dependent inhibition (inactivated vs. resting)KI = 5.63 µM (inactivated), KR = 1,362 µM (resting)[7]
Experimental Protocols

a) Whole-Cell Patch Clamp Electrophysiology for Sodium Current Measurement

This method directly measures the inhibitory effect of Riluzole on voltage-gated sodium currents in isolated cells.

Methodology:

  • Cell Culture: Culture cells of interest (e.g., HEK293 cells stably expressing a specific sodium channel subtype, primary neurons, or muscle cells) on glass coverslips.

  • Electrophysiology Setup: Use a patch-clamp amplifier, a microscope, and micromanipulators. The external solution should contain physiological concentrations of ions, and the internal pipette solution should mimic the intracellular ionic environment.

  • Giga-seal Formation: Approach a single cell with a glass micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Protocol: Clamp the cell membrane at a holding potential where sodium channels are in a resting state (e.g., -100 mV). Apply depolarizing voltage steps (e.g., to -10 mV) to elicit sodium currents. To assess use-dependent block, apply trains of depolarizing pulses at different frequencies (e.g., 1 Hz vs. 10 Hz).

  • Data Acquisition: Record the resulting sodium currents in the absence (baseline) and presence of varying concentrations of Riluzole.

  • Analysis: Measure the peak amplitude of the sodium current at each Riluzole concentration to determine the concentration-response curve and calculate the IC50 value.

b) Action Potential Firing Assay

This assay assesses the functional consequence of sodium channel blockade by measuring changes in neuronal or muscle cell firing.

Methodology:

  • Cell Preparation: Prepare primary neuronal cultures or muscle fiber preparations.

  • Current Clamp Configuration: Establish a whole-cell patch-clamp in current-clamp mode, which allows for the measurement of membrane potential.

  • Eliciting Action Potentials: Inject depolarizing current steps of increasing amplitude to induce action potential firing.

  • Drug Application: Perfuse the cells with a control solution and then with a solution containing Riluzole.

  • Data Recording: Record the firing frequency, amplitude, and threshold of action potentials before and after Riluzole application.

  • Analysis: Compare the firing properties in the presence and absence of Riluzole to determine its effect on cell excitability.

Visualization

cluster_0 Experimental Workflow: Patch Clamp Assay A Prepare Cell Culture (e.g., HEK293 with Nav1.4) B Establish Whole-Cell Patch Clamp Configuration A->B C Apply Voltage Protocol to Elicit Sodium Currents B->C D Record Baseline Currents C->D E Perfuse with Riluzole D->E F Record Currents in Presence of Riluzole E->F G Analyze Data (IC50 Calculation) F->G cluster_1 Riluzole's Impact on the Glutamatergic Synapse Riluzole Riluzole VGSC Voltage-Gated Na+ Channel Riluzole->VGSC Inhibits NMDA_R NMDA Receptor Riluzole->NMDA_R Inhibits EAAT Glutamate Transporter (EAAT) Riluzole->EAAT Enhances Presynaptic Presynaptic Terminal Postsynaptic Postsynaptic Neuron GlutamateVesicle Glutamate Vesicles VGSC->GlutamateVesicle Depolarization & Ca2+ influx lead to Glutamate Glutamate GlutamateVesicle->Glutamate Release Glutamate->NMDA_R Activates Glutamate->EAAT Uptake cluster_2 Mechanism of CK1δ Inhibition by Riluzole CK1d CK1δ Enzyme Substrate Protein Substrate (e.g., TDP-43) CK1d->Substrate Binds Phospho_Substrate Phosphorylated Substrate CK1d->Phospho_Substrate Phosphorylation ATP_Site ATP Binding Site Substrate->CK1d Phosphorylation ATP ATP ATP->CK1d Phosphorylation ATP->ATP_Site Binds Riluzole Riluzole Riluzole->ATP_Site Competitively Binds (Inhibition)

References

Navigating the Labyrinth of Preclinical Data: A Comparative Guide on the Reproducibility of 2-Aminobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of published data is the bedrock of scientific progress. This guide delves into the reported biological activities of 2-aminobenzothiazole derivatives, a class of compounds with significant therapeutic potential, and examines the challenges and inconsistencies in the reproducibility of their preclinical data. Through a focused analysis of published literature, this guide aims to provide an objective comparison of experimental outcomes and detailed methodologies to aid in the critical evaluation of these promising molecules.

The landscape of preclinical research, particularly in oncology, is fraught with challenges related to the reproducibility of published findings. This issue extends to the study of 2-aminobenzothiazole derivatives, which have demonstrated a wide range of biological activities, including anticancer, antifungal, and antidiabetic properties. While numerous studies report the synthesis and evaluation of novel derivatives with impressive potency, a direct comparison of these findings is often hampered by a lack of standardized protocols and independent verification. This guide provides a consolidated view of the existing data, with a special focus on instances where comparative analysis is possible, to highlight the nuances of data reproducibility.

Comparative Analysis of Biological Activity

To illustrate the potential for variability in reported data, we examine the case of Riluzole, a well-known 2-aminobenzothiazole derivative approved for the treatment of amyotrophic lateral sclerosis (ALS) and extensively studied for its anticancer properties. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of Riluzole against various cancer cell lines from different studies.

Table 1: Comparison of Reported IC50 Values for Riluzole Against Various Cancer Cell Lines

Cell LineIC50 (µM) - Study 1[1]IC50 (µM) - Study 2[2]IC50 (µM) - Study 3[3]
HeLa (Cervical Cancer)7.76--
HepG2 (Liver Cancer)17.97--
SP2/0 (Myeloma)7.45--
MCF-7 (Breast Cancer)7.7219.0 - 62.4-
A549 (Lung Carcinoma)--Sensitive
HT-29 (Colon Adenocarcinoma)--Sensitive
Jurkat (T-cell Leukemia)--Sensitive
RPMI 8226 (Myeloma)--Sensitive
C6 (Rat Glioma)--Sensitive
BT-474 (Breast Cancer)-19.0 - 62.4-
Hs578T (Breast Cancer)-19.0 - 62.4-
BT-549 (Breast Cancer)-19.0 - 62.4-
MDA-MB-231 (Breast Cancer)-19.0 - 62.4-

Note: "Sensitive" indicates that the cell line was reported to be sensitive to Riluzole, but a specific IC50 value was not provided in the table of the cited study.

The data for Riluzole reveals a range of reported IC50 values, even for the same cell line. For instance, the IC50 for MCF-7 cells is reported as 7.72 µM in one study, while another reports a range of 19.0-62.4 µM for a panel of breast cancer cell lines including MCF-7[1][2]. This variability can arise from differences in experimental protocols, such as cell passage number, confluency, serum concentration in the media, and the specific assay used to measure cell viability.

While direct reproducibility data for most other 2-aminobenzothiazole derivatives is scarce, the following tables provide a summary of the diverse anticancer and antifungal activities reported in the literature. These tables are intended to serve as a reference for the range of biological activities observed for this class of compounds and to highlight the various experimental systems employed.

Table 2: Selected 2-Aminobenzothiazole Derivatives with Reported Anticancer Activity

CompoundTarget/Cell Line(s)Reported Activity (e.g., IC50)Reference
Derivative 19 VEGFR-2IC50 = 0.5 µM[4]
Derivative 23 VEGFR-2, HT-29, PC-3, A549, U87MGIC50 = 97 nM (VEGFR-2)[4]
Derivative 13 HCT116, A549, A375IC50 = 6.43, 9.62, 8.07 µM[4]
Derivative 54 PI3Kα, MCF-7IC50 = 1.03 nM (PI3Kα)[4]
OMS5, OMS14A549, MCF-7IC50 range = 22.13 - 61.03 µM[5]

Table 3: Selected 2-Aminobenzothiazole Derivatives with Reported Antifungal Activity

CompoundFungal Strain(s)Reported Activity (MIC, µg/mL)Reference
1n Candida albicans, C. tropicalis4[6][7]
1o C. parapsilosis4[6][7]
1e, 1f, 1o C. albicans8[6][7]
1e, n C. parapsilosis8[6][7]
1n, o C. tropicalis8[6][7]
20 C. albicans, A. niger3-4[8]
18 C. albicans, A. niger4-9[8]

Experimental Protocols: A Source of Variability

The lack of standardized, detailed experimental protocols in many publications is a significant barrier to reproducibility. Below is a generalized protocol for the synthesis and biological evaluation of 2-aminobenzothiazole derivatives, compiled from several sources, which highlights common steps and potential areas of variation.

General Synthetic Protocol for 2-Aminobenzothiazole Derivatives

A common method for the synthesis of 2-aminobenzothiazole derivatives involves the reaction of a substituted aniline with a thiocyanating agent, such as ammonium thiocyanate and bromine, to generate the 2-aminobenzothiazole core. Further modifications are then typically made to the amino group at the 2-position or at various positions on the benzene ring.

  • Reaction Conditions: Variations in solvent, temperature, and reaction time can significantly impact the yield and purity of the final product.

  • Purification: The method of purification (e.g., recrystallization, column chromatography) and the solvents used can affect the final purity of the compound, which in turn can influence its biological activity.

  • Characterization: Thorough characterization of the synthesized compounds by methods such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis is crucial to confirm the structure and purity. The absence of such data in some reports makes it difficult to ascertain whether the tested compound is indeed the one claimed.

General Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂. Variations: Cell line authenticity, passage number, and serum batch can all introduce variability.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight. Variations: Seeding density can affect cell growth and drug sensitivity.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. The cells are then incubated for a specified period (e.g., 48 or 72 hours). Variations: The final DMSO concentration and the incubation time can significantly alter the observed cytotoxicity.

  • MTT Assay: After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. The resulting formazan crystals are then dissolved in a solubilization solution.

  • Data Analysis: The absorbance is measured using a microplate reader, and the IC50 value is calculated from the dose-response curve.

Key Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of 2-aminobenzothiazole derivatives, it is essential to visualize the signaling pathways they modulate. The following diagrams, created using the DOT language, illustrate some of the key pathways implicated in their anticancer effects, as well as a typical experimental workflow.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Analysis Structural Analysis Purification->Structural Analysis Compound Treatment Compound Treatment Structural Analysis->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment Biological Assays Biological Assays Compound Treatment->Biological Assays Data Analysis Data Analysis Biological Assays->Data Analysis Animal Model Animal Model Data Analysis->Animal Model Drug Administration Drug Administration Animal Model->Drug Administration Efficacy & Toxicity Efficacy & Toxicity Drug Administration->Efficacy & Toxicity

Caption: Experimental workflow for 2-aminobenzothiazole derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->PI3K inhibit

Caption: The PI3K/Akt/mTOR signaling pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PLCg->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation ERK->Angiogenesis Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->VEGFR2 inhibit cMET_Pathway HGF HGF cMET c-MET HGF->cMET binds Gab1 Gab1 cMET->Gab1 Ras Ras cMET->Ras STAT3 STAT3 cMET->STAT3 PI3K PI3K Gab1->PI3K Akt Akt PI3K->Akt CellFunctions Cell Survival, Proliferation, Invasion, Metastasis Akt->CellFunctions MAPK MAPK Ras->MAPK MAPK->CellFunctions STAT3->CellFunctions Aminobenzothiazole 2-Aminobenzothiazole Derivatives Aminobenzothiazole->cMET inhibit

References

Comparative Docking Analysis of 6-Substituted Benzothiazol-2-amine Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the binding affinities and interaction patterns of various 6-substituted benzothiazol-2-amine derivatives with key biological targets. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their potential as antimicrobial and enzyme-inhibiting agents, supported by available experimental and in-silico data.

Data Presentation: Quantitative Comparison of Analogs

The following tables summarize the biological activity and molecular docking scores of various 6-substituted benzothiazol-2-amine analogs from the available literature. These tables facilitate a clear comparison of the different derivatives and their potential efficacy.

Table 1: Antimicrobial Activity and DNA Gyrase Docking Scores of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide Derivatives [1]

Compound ID6-SubstituentR-Group (at 2-amino position)Target OrganismMIC (µg/mL)Docking Score (kcal/mol)
BTC-j MethoxyPyridine-3-ylaminoS. aureus12.5Not explicitly stated
B. subtilis6.25
E. coli3.125
P. aeruginosa6.25
BTC-r NitroPyridine-3-ylaminoNot specifiedNot specifiedNot explicitly stated

Note: The original study states that the dock scores and antimicrobial activity were found to be consistent, but does not provide the specific docking score values in the abstract.[1]

Table 2: MAO-B Inhibition and Docking Scores of 6-hydroxybenzothiazole-2-carboxamide Derivatives [2]

Compound IDR-Group (amide substituent)Predicted IC50 (µM)Docking Score
31.j3 Not specified in abstractHighest predicted activityHighest score

Note: The abstract mentions that compound 31.j3 had the highest predicted IC50 value and the highest score in the molecular docking test, but does not provide the specific numerical values.[2]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for interpreting the presented data. The following sections outline the key experimental protocols.

Molecular Docking Protocol for Antimicrobial Analogs[1]

The molecular docking studies for the 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide derivatives were performed to understand their interaction with the bacterial DNA gyrase enzyme.

  • Software: V-life MDS 3.5 software was utilized for the docking simulations.

  • Protein Preparation: The crystal structure of the target protein, DNA gyrase, was obtained from the Protein Data Bank (PDB ID: 3G75).

  • Ligand Preparation: The 3D structures of the synthesized benzothiazole derivatives were generated and optimized.

  • Docking Simulation: The docking protocol was carried out to determine the probable binding interactions and conformations of the ligands within the active site of DNA gyrase.

Molecular Docking and QSAR Protocol for MAO-B Inhibitors[2]

For the 6-hydroxybenzothiazole-2-carboxamide derivatives, a combination of 3D-QSAR modeling and molecular docking was used to predict their inhibitory activity against MAO-B.

  • Software: ChemDraw and Sybyl-X software were used for constructing, optimizing, and modeling the compounds.

  • 3D-QSAR Modeling: A COMSIA (Comparative Molecular Similarity Indices Analysis) model was developed to predict the IC50 values of a series of newly designed derivatives.

  • Molecular Docking: The ten most promising compounds, based on their predicted IC50 values, were selected for molecular docking studies to analyze their binding stability and dynamic behavior with the MAO-B receptor.

  • Molecular Dynamics (MD) Simulation: MD simulations were performed to confirm the stability of the ligand-receptor complex.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the drug discovery and analysis process described in the referenced studies.

experimental_workflow start Starting Materials (e.g., 2-aminobenzothiazole) reaction Chemical Reactions (e.g., Chloroacetylation, Amination) start->reaction purification Purification & Characterization reaction->purification activity Biological Assays (e.g., Antimicrobial, Enzyme Inhibition) purification->activity modeling 3D Structure Modeling purification->modeling data Quantitative Data (e.g., MIC, IC50) activity->data docking Molecular Docking (e.g., against DNA Gyrase, MAO-B) data->docking modeling->docking md MD Simulation (optional) docking->md

Caption: General workflow for the synthesis, in-vitro evaluation, and in-silico analysis of benzothiazole derivatives.

logical_relationship compound 6-Substituted Benzothiazol-2-amine Analog interaction Binding Interaction (e.g., Hydrogen Bonds, Hydrophobic) compound->interaction Binds to target Biological Target (e.g., Enzyme, Receptor) target->interaction Provides binding site activity Biological Activity (e.g., Inhibition) interaction->activity Leads to docking Molecular Docking Score interaction->docking Quantified by

Caption: Logical relationship between a compound, its target, the resulting interaction, and the observed activity.

References

A Head-to-Head Comparison of 6-Propoxybenzothiazol-2-amine and Riluzole in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the data available for 6-Propoxybenzothiazol-2-amine and the well-established neuroprotective agent, riluzole. While riluzole has been extensively studied and is an approved treatment for amyotrophic lateral sclerosis (ALS), there is a notable absence of published biological or pharmacological data for this compound.

This guide endeavors to provide a detailed comparison based on the existing scientific evidence. However, due to the lack of research on this compound's mechanism of action, efficacy, and safety, a direct head-to-head comparison with supporting experimental data is not feasible at this time.

Instead, this document will first provide a thorough overview of the known properties of riluzole, including its mechanism of action, key experimental findings, and clinical significance. Subsequently, it will address the current knowledge gap regarding this compound.

Riluzole: A Profile of a Neuroprotective Agent

Riluzole is a benzothiazole derivative that has demonstrated neuroprotective effects and is primarily used to slow the progression of ALS.[1][2][3] Its therapeutic effects are believed to be mediated through multiple mechanisms, primarily targeting glutamatergic neurotransmission.[2][4][5][6]

Mechanism of Action

Riluzole's multifaceted mechanism of action includes:

  • Inhibition of Glutamate Release: It blocks voltage-dependent sodium channels on presynaptic nerve terminals, which in turn reduces the release of the excitatory neurotransmitter glutamate.[2][4][6]

  • Non-competitive Blockade of NMDA Receptors: Riluzole can interfere with the downstream signaling of N-methyl-D-aspartate (NMDA) receptors, which are activated by glutamate.[1][4]

  • Potentiation of GABAergic Neurotransmission: Some studies suggest that riluzole may enhance the activity of the inhibitory neurotransmitter GABA.[1]

This combination of effects helps to reduce the excitotoxicity caused by excessive glutamate, a key factor in the degeneration of motor neurons in ALS.

Preclinical and Clinical Data Summary

Numerous preclinical and clinical studies have evaluated the efficacy and safety of riluzole.

Parameter Riluzole: Key Findings References
Neuroprotective Effects (Preclinical) Protects cultured neurons from anoxic damage and glutamate-induced toxicity. Improves motor performance and survival in animal models of neurodegenerative diseases.[4][7][8]
Clinical Efficacy in ALS Modestly extends survival and/or time to tracheostomy in patients with ALS.[3][9][10][11][12]
Bioavailability Approximately 60%[1]
Protein Binding 97%[1]
Metabolism Primarily hepatic, via CYP1A2[1]
Elimination Half-life 9-15 hours[1]
Common Adverse Effects Nausea, asthenia (weakness), and elevated liver enzymes.[13]
Signaling Pathways and Experimental Workflows

The primary signaling pathway influenced by riluzole involves the modulation of glutamatergic synapses.

Riluzole_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Glutamate_Vesicle Glutamate Vesicle Na_Channel->Glutamate_Vesicle Depolarization & Ca2+ Influx Synaptic_Cleft Synaptic Cleft Glutamate_Vesicle->Synaptic_Cleft Glutamate Release Riluzole_pre Riluzole Riluzole_pre->Na_Channel Inhibits NMDA_Receptor NMDA Receptor Synaptic_Cleft->NMDA_Receptor Glutamate Binding Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activation Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Riluzole_post Riluzole Riluzole_post->NMDA_Receptor Inhibits (Non-competitive)

Caption: Riluzole's mechanism of action in reducing glutamatergic excitotoxicity.

A typical preclinical experimental workflow to assess the neuroprotective effects of a compound like riluzole is outlined below.

Experimental_Workflow start Start: In Vitro Neuronal Culture induce_damage Induce Neuronal Damage (e.g., Glutamate, Oxidative Stress) start->induce_damage treatment Treat with Compound (e.g., Riluzole) induce_damage->treatment assess_viability Assess Neuronal Viability (e.g., MTT Assay) treatment->assess_viability animal_model Proceed to In Vivo Animal Model (e.g., ALS mouse model) assess_viability->animal_model behavioral_tests Behavioral Testing (Motor Function, Survival) animal_model->behavioral_tests histology Histological Analysis (Neuronal Loss) behavioral_tests->histology end End: Data Analysis and Conclusion histology->end

Caption: A generalized experimental workflow for evaluating neuroprotective compounds.

Experimental Protocols

In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)

  • Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured in appropriate media.

  • Compound Treatment: Neurons are pre-incubated with varying concentrations of the test compound (e.g., riluzole) for a specified period.

  • Induction of Excitotoxicity: A high concentration of glutamate is added to the culture medium to induce neuronal cell death.

  • Assessment of Cell Viability: After a further incubation period, cell viability is measured using a quantitative assay such as the MTT assay, which measures mitochondrial metabolic activity. A reduction in cell death in the presence of the compound indicates a neuroprotective effect.

This compound: An Uncharted Territory

In stark contrast to riluzole, a thorough search of scientific databases and chemical repositories reveals no published studies on the biological activity of this compound. The available information is limited to its chemical structure and basic physical properties, typically found in chemical supplier catalogs.

Parameter This compound: Key Findings References
Mechanism of Action Not establishedN/A
Neuroprotective Effects Not studiedN/A
Clinical Efficacy Not studiedN/A
Pharmacokinetics Not determinedN/A
Safety Profile Not determinedN/A

Conclusion

The request for a head-to-head comparison between this compound and riluzole highlights a significant gap in the scientific literature. While riluzole is a well-characterized neuroprotective agent with a defined, albeit modest, clinical utility in ALS, this compound remains an uninvestigated compound from a pharmacological perspective.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The lack of data on this compound means that its potential as a therapeutic agent is entirely unknown. Future research would need to begin with fundamental in vitro screening to determine if it possesses any biological activity of interest before any meaningful comparison to established drugs like riluzole can be made. Until such studies are conducted and published, a direct, data-driven comparison is not possible.

References

Safety Operating Guide

Safe Disposal of 6-Propoxybenzothiazol-2-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: All waste containing 6-Propoxybenzothiazol-2-amine must be treated as hazardous and disposed of through an approved waste disposal plant.[1][2] Strict adherence to safety protocols is mandatory throughout the handling and disposal process.

This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. The following protocols are synthesized from safety data sheets of structurally similar compounds and reflect best practices in chemical waste management.

I. Hazard Assessment and Safety Precautions

This compound and related compounds are classified as harmful and toxic.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a designated and well-ventilated area.

Table 1: Hazard Profile and Recommended PPE

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Harmful if swallowed[1]Chemical-resistant gloves (Nitrile rubber)
Causes serious eye irritation[1]Safety glasses with side-shields or goggles
Toxic in contact with skinLaboratory coat
Harmful if inhaledUse in a chemical fume hood

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable labware (e.g., weighing boats, pipette tips), in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Waste Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate concentration and quantity of the waste.

  • Affix any other labels required by your local or institutional EHS regulations.

3. Temporary Storage:

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.

4. Scheduling Waste Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

III. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

1. Evacuate and Secure the Area:

  • Immediately alert others in the vicinity and evacuate the immediate area.

  • Restrict access to the spill site.

2. Don Appropriate PPE:

  • Before attempting to clean the spill, don the full PPE as outlined in Table 1.

3. Spill Containment and Cleanup:

  • For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

  • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads). Once absorbed, carefully scoop the material into a designated hazardous waste container.

4. Decontamination:

  • Decontaminate the spill area with a suitable cleaning agent, and collect all cleaning materials as hazardous waste.

5. Reporting:

  • Report the spill to your laboratory supervisor and EHS department, providing details of the chemical, quantity, and cleanup procedure.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated labware, unused solid) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage pickup Schedule Waste Pickup with Environmental Health & Safety (EHS) storage->pickup end End: Approved Disposal pickup->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 6-Propoxybenzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Propoxybenzothiazol-2-amine. The following procedures for personal protective equipment (PPE), handling, and disposal are based on available safety data for structurally similar compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to protect against splashes and airborne particles.
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are suitable. Inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Chemical-Resistant ApronRecommended for procedures with a high risk of splashing.
Respiratory Protection Fume HoodAll handling of solid and solutions should be conducted in a certified chemical fume hood.
RespiratorIn situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Handling Procedures

Adherence to proper handling procedures is critical to prevent accidental exposure and contamination.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational before starting any work.
  • Have an emergency eyewash station and safety shower readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.
  • Conduct all weighing and solution preparation within a chemical fume hood to avoid inhalation of dust or vapors.
  • Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
  • Do not eat, drink, or smoke in the laboratory area.[1][2]
  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

3. Storage:

  • Store this compound in a tightly sealed, properly labeled container.
  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
  • The storage area should be secure and accessible only to authorized personnel.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • All solid waste contaminated with the compound (e.g., weighing paper, contaminated gloves, and paper towels) should be collected in a designated, labeled hazardous waste container.
  • Unused or unwanted this compound should be disposed of as hazardous chemical waste.
  • Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.

2. Disposal Procedure:

  • Dispose of all waste in accordance with local, state, and federal regulations.[1][2]
  • Do not dispose of the compound down the drain or in the regular trash.[1][3]
  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste disposal procedures.

Experimental Workflow and Safety Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Verify Fume Hood and Safety Equipment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh and Prepare Solutions in Fume Hood B->C D Conduct Experiment C->D E Decontaminate Work Area D->E F Segregate and Label Hazardous Waste E->F G Dispose of Waste via EHS Guidelines F->G H Remove PPE and Wash Hands Thoroughly G->H

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.